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Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to 1-Isobutyl-1H-indole-4-carbaldehyde and its Core Moiety, Indole-4-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Indole-4-carbaldehyde Scaffold The indole ring system is a cornerstone of medicinal chemistry, formin...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indole-4-carbaldehyde Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design.[2] Within this class, indole-4-carbaldehyde serves as a particularly versatile synthetic intermediate.[1][3] The presence of a reactive aldehyde group at the 4-position of the indole nucleus allows for a multitude of chemical transformations, providing a gateway to complex molecular architectures.[1]

This guide provides a comprehensive overview of 1-Isobutyl-1H-indole-4-carbaldehyde, a specific derivative, within the broader and more extensively characterized context of its parent compound, Indole-4-carboxaldehyde. While a dedicated CAS number for 1-Isobutyl-1H-indole-4-carbaldehyde is not prominently indexed in major chemical databases, its synthesis and properties can be logically derived from the well-established chemistry of its precursor. This document will therefore focus on the known properties and synthesis of Indole-4-carboxaldehyde (CAS: 1074-86-8) and provide an expert-guided protocol for the synthesis and characterization of its N-isobutyl derivative.

PART 1: Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of any successful research endeavor. The data for the parent compound, Indole-4-carboxaldehyde, is well-documented.

Indole-4-carboxaldehyde (Parent Compound)
PropertyValueSource
CAS Number 1074-86-8[3][4][5][6]
Molecular Formula C₉H₇NO[3][4][5][6]
Molecular Weight 145.16 g/mol [3][4][5][6]
Appearance Yellowish to pale brown powder/solid[3]
Melting Point 139-143 °C
Purity ≥ 97-98% (by HPLC)[3]
Synonyms 1H-Indole-4-carbaldehyde, 4-Formylindole[3][4]
1-Isobutyl-1H-indole-4-carbaldehyde (Target Compound - Predicted)

The introduction of an isobutyl group at the N1 position of the indole ring will predictably alter the physicochemical properties.

PropertyPredicted Value/StateRationale
Molecular Formula C₁₃H₁₅NOAddition of a C₄H₈ moiety to the parent compound.
Molecular Weight 201.27 g/mol Calculated based on the molecular formula.
Appearance Likely a low-melting solid or a viscous liquidThe bulky, non-polar isobutyl group can disrupt crystal packing, leading to a lower melting point compared to the parent.
Solubility Increased solubility in non-polar organic solvents (e.g., hexane, ethyl acetate) and decreased solubility in polar solvents (e.g., water).The isobutyl group enhances the lipophilicity of the molecule.

PART 2: Synthesis and Mechanistic Considerations

The synthesis of 1-Isobutyl-1H-indole-4-carbaldehyde is most logically achieved through the N-alkylation of Indole-4-carboxaldehyde. This is a standard and well-precedented transformation in indole chemistry.

Proposed Synthetic Workflow: N-Alkylation

The reaction proceeds via a nucleophilic substitution mechanism. The indole nitrogen, upon deprotonation by a suitable base, becomes a potent nucleophile that attacks the electrophilic carbon of an isobutyl halide.

G cluster_reactants Reactants cluster_process Process cluster_products Products Indole Indole-4-carboxaldehyde Deprotonation Deprotonation of Indole-NH Indole->Deprotonation AlkylHalide Isobutyl Bromide Attack Nucleophilic Attack AlkylHalide->Attack Base Base (e.g., NaH, K₂CO₃) Base->Deprotonation Deprotonation->Attack Indole Anion Target 1-Isobutyl-1H-indole-4-carbaldehyde Attack->Target Salt Byproduct Salt (e.g., NaBr) Attack->Salt

Caption: Synthetic workflow for N-isobutylation of Indole-4-carboxaldehyde.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating through in-process checks and comprehensive final analysis.

1. Reagents and Materials:

  • Indole-4-carboxaldehyde (1.0 eq)

  • Isobutyl bromide (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq) OR Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

2. Step-by-Step Procedure:

  • Step 1: Reaction Setup (Inert Atmosphere is Key): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Indole-4-carboxaldehyde.

    • Causality: An inert atmosphere is crucial when using a strong, moisture-sensitive base like NaH to prevent quenching of the base and potential side reactions.

  • Step 2: Dissolution: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C using an ice bath.

    • Causality: Cooling the reaction mixture helps to control the exothermic reaction upon addition of the strong base, enhancing safety and selectivity.

  • Step 3: Deprotonation: Slowly add NaH portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • In-Process Check: Evolution of hydrogen gas should be observed. The reaction mixture may also change color.

  • Step 4: Alkylation: Re-cool the mixture to 0 °C and add isobutyl bromide dropwise via a syringe. Allow the reaction to warm to room temperature and stir overnight.

    • In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 5: Quenching and Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • Causality: The aqueous workup removes the DMF solvent and inorganic salts. The bicarbonate wash ensures any acidic impurities are removed.

  • Step 6: Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Step 7: Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Isobutyl-1H-indole-4-carbaldehyde.

PART 3: Spectroscopic Characterization

Structural confirmation is paramount. The following are expected spectroscopic signatures for 1-Isobutyl-1H-indole-4-carbaldehyde.

  • ¹H NMR (Proton NMR): The most telling evidence of successful N-alkylation will be the disappearance of the broad N-H proton signal (typically >10 ppm in the parent indole) and the appearance of new signals corresponding to the isobutyl group: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (CH₂) group attached to the indole nitrogen.

  • ¹³C NMR (Carbon NMR): Expect new aliphatic carbon signals for the isobutyl group, in addition to the characteristic signals for the indole core and the aldehyde carbon.

  • FT-IR (Infrared Spectroscopy): The key diagnostic feature will be the absence of a broad N-H stretching band (typically around 3400 cm⁻¹) which is present in the parent compound.[7] The strong carbonyl (C=O) stretch from the aldehyde will remain, likely between 1680-1715 cm⁻¹.[8]

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺) or a protonated adduct ([M+H]⁺) should correspond to the calculated molecular weight of 201.27.

PART 4: Applications in Drug Discovery and Medicinal Chemistry

Indole-4-carboxaldehyde and its derivatives are valuable building blocks for creating molecules with significant therapeutic potential.[1][3]

  • Scaffold for Bioactive Molecules: The indole core is present in numerous drugs and is known for a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

  • Precursor for Complex Syntheses: The aldehyde functionality is a versatile handle for further chemical modifications such as reductive aminations, Wittig reactions, and condensations, allowing for the construction of more complex drug candidates.[1]

  • Specific Therapeutic Targets: Derivatives of indole-4-carboxamides have been synthesized and evaluated as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy.[9] The N-isobutyl derivative could be explored in similar contexts to modulate properties like cell permeability and metabolic stability.

  • Neurological and Anti-inflammatory Agents: The indole scaffold is central to neurotransmitters like serotonin, and synthetic derivatives are often investigated for activity in the central nervous system and as anti-inflammatory agents.[1][3]

PART 5: Safety and Handling

While specific data for 1-Isobutyl-1H-indole-4-carbaldehyde is not available, prudent laboratory practice dictates handling it with the same or greater care as its parent compound and other related chemicals.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Use in a well-ventilated area, preferably a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[4][10]

  • Hazards of Parent Compound (Indole-4-carboxaldehyde):

    • Harmful if swallowed.[4]

    • Causes serious eye irritation.[4]

    • May cause an allergic skin reaction.[4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][10] For long-term stability, storage under an inert atmosphere may be beneficial.[4]

  • Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[4][10]

References

  • Benchchem. (n.d.). 1-Isobutyl-1H-indole-4-carbaldehyde.
  • Thermo Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: Indole-4-carboxaldehyde.
  • Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 1-Methyl-1H-indole-3-carbaldehyde.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Cayman Chemical. (2025, October 6). Safety Data Sheet: Indole-3-carboxaldehyde.
  • Thermo Fisher Scientific. (2010, August 30). SAFETY DATA SHEET: 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde.
  • Chem-Impex. (n.d.). Indole-4-carboxaldehyde.
  • Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-Isobutyl-1H-pyrazole-4-carbaldehyde.
  • National Center for Biotechnology Information. (n.d.). Indole-4-carboxaldehyde. PubChem.
  • BLD Pharm. (n.d.). 1H-Indole-4-carbaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 24). Leveraging Indole-4-carboxaldehyde for Pharmaceutical Intermediates.
  • Cheméo. (n.d.). 1H-Indole-4-carboxaldehyde. Retrieved from [Link]

  • PMC. (2017, October 17). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells.
  • Sigma-Aldrich. (n.d.). Indole-4-carboxaldehyde 97.
  • Xie, Z., et al. (2016). Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances, 6, 80784-80796. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Ethyl-1H-indole-4-carbaldehyde.
  • MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • National Institute of Justice. (2019, March 15). Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors.

Sources

Exploratory

1-Isobutyl-1H-indole-4-carbaldehyde: Structural Analysis, Synthesis, and Applications in Drug Discovery

Introduction to the Indole-4-Carbaldehyde Scaffold In the realm of medicinal chemistry and rational drug design, the indole ring is universally recognized as a "privileged scaffold." Its presence in numerous natural prod...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Indole-4-Carbaldehyde Scaffold

In the realm of medicinal chemistry and rational drug design, the indole ring is universally recognized as a "privileged scaffold." Its presence in numerous natural products, neurotransmitters (e.g., serotonin), and synthetic pharmaceuticals makes it a cornerstone of drug discovery. 1-Isobutyl-1H-indole-4-carbaldehyde represents a highly specialized, versatile building block within this family. By combining an electron-rich aromatic core with a lipophilic N1-isobutyl substitution and a highly reactive C4-formyl handle, this compound serves as a critical intermediate for synthesizing complex bioactive hybrids, including multi-target-directed ligands (MTDLs) and tricyclic frameworks.

Physicochemical Properties & Molecular Structure

Understanding the baseline quantitative data of 1-Isobutyl-1H-indole-4-carbaldehyde is essential for predicting its behavior in downstream synthetic pathways and its ultimate pharmacokinetic viability.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound [1, 2]:

PropertyValueClinical / Synthetic Significance
IUPAC Name 1-Isobutyl-1H-indole-4-carbaldehydeStandardized nomenclature for structural identification.
CAS Number 1344215-22-0Unique registry identifier for sourcing and compliance.
Molecular Formula C₁₃H₁₅NOIndicates the exact atomic composition.
Molecular Weight 201.26 g/mol Well below the 500 Da limit of Lipinski's Rule of 5, ensuring downstream derivatives remain lead-like.
Exact Mass 201.1154 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
Formyl Position C4Provides a sterically accessible electrophilic center for condensation.
Structural Causality in Drug Design

The structural architecture of 1-Isobutyl-1H-indole-4-carbaldehyde is not arbitrary; each functional group serves a distinct mechanistic purpose:

  • The N1-Isobutyl Group: The addition of a branched aliphatic chain (isobutyl) significantly increases the lipophilicity (LogP) of the molecule compared to the parent 1H-indole. In drug design, this modification is intentionally utilized to drive the molecule into deep, hydrophobic binding pockets of target receptors or to enhance cell membrane permeability.

  • The C4-Carbaldehyde (Formyl) Group: Aldehydes are highly versatile synthetic handles. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack. This allows the molecule to readily undergo reductive aminations, Wittig olefinations, or aldol condensations, acting as the primary anchor point for building complex molecular architectures [3].

SAR Core Indole Scaffold (Aromatic Core) N1 N1-Isobutyl Group (Lipophilicity) Core->N1 C4 C4-Carbaldehyde (Electrophilic Handle) Core->C4 Receptor Hydrophobic Pocket Binding N1->Receptor Enhanced Affinity Synthesis Aldol Condensation / Derivatization C4->Synthesis Chemical Reactivity

Structural logic and SAR contributions of the N1-isobutyl and C4-carbaldehyde moieties.

Experimental Protocol: Synthesis and Self-Validating Characterization

The most direct route to synthesizing 1-Isobutyl-1H-indole-4-carbaldehyde is via the N-alkylation of the commercially available parent compound, 1H-indole-4-carbaldehyde.

Step-by-Step Methodology

Reagents: 1H-indole-4-carbaldehyde (1.0 eq), Isobutyl bromide (1.2 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), Anhydrous N,N-Dimethylformamide (DMF).

  • Preparation & Inert Atmosphere: Purge a dry, round-bottom flask with Argon or Nitrogen gas. Add 1H-indole-4-carbaldehyde and dissolve completely in anhydrous DMF.

    • Causality: Anhydrous conditions are strictly required because the subsequent addition of NaH will react violently with water, quenching the reagent and posing a safety hazard.

  • Deprotonation (0 °C): Cool the solution to 0 °C using an ice bath. Slowly add NaH in portions. Stir for 30 minutes.

    • Causality: NaH is a strong, non-nucleophilic base. It irreversibly deprotonates the indole N-H bond, generating hydrogen gas (which bubbles out, driving the reaction forward) and forming a highly nucleophilic indolide anion. The 0 °C temperature prevents unwanted side reactions or degradation of the aldehyde.

  • Alkylation: Dropwise, add isobutyl bromide to the mixture. Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.

    • Causality: The reaction proceeds via an SN​2 mechanism. DMF, as a polar aprotic solvent, perfectly stabilizes the charge distribution in the transition state without solvating the indolide nucleophile, thereby accelerating the alkylation.

  • Workup: Quench the reaction carefully with cold water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

G A 1H-Indole-4-carbaldehyde B Deprotonation (NaH, DMF, 0°C) A->B Step 1 C Indolide Anion Intermediate B->C -H2 gas D N-Alkylation (Isobutyl Bromide) C->D Step 2 E 1-Isobutyl-1H-indole-4-carbaldehyde (Product) D->E SN2 Mechanism

Step-by-step N-alkylation synthesis workflow for 1-isobutyl-1H-indole-4-carbaldehyde.
The Self-Validating Analytical System

To ensure scientific integrity, the synthesis must be treated as a self-validating system where each analytical technique confirms a specific molecular event:

  • Thin-Layer Chromatography (TLC): Confirms the disappearance of the starting material. The N-alkylated product will have a higher Rf​ value (less polar) than the parent indole.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Validates the mass addition. The spectrum must show a molecular ion peak [M+H]+ at m/z≈202.26 , confirming the successful addition of the isobutyl group (+56 Da net change) [1].

  • 1 H-NMR (Proton Nuclear Magnetic Resonance): Confirms regioselectivity and structural integrity. The successful protocol is validated by the complete disappearance of the broad N-H singlet (typically around 11.0–11.5 ppm in DMSO- d6​ ) and the appearance of the aliphatic isobutyl signals: a doublet integrating to 2H (N- CH2​ ), a multiplet integrating to 1H (- CH -), and a doublet integrating to 6H (two - CH3​ groups). The aldehyde proton should remain intact as a sharp singlet near 10.0 ppm.

Applications in Drug Discovery

The 1-Isobutyl-1H-indole-4-carbaldehyde scaffold is highly prized in the development of novel therapeutics, particularly in oncology and neurology.

Synthesis of Antitumor Hybrids: Recent advancements in natural-product-based drug discovery have utilized indole-4-carbaldehydes to synthesize derivatives of millepachine (a natural product from Millettia pachycarpa). By reacting the carbaldehyde group via aldol condensation, researchers have developed novel indole-containing hybrids that act as potent tubulin polymerization inhibitors. Studies have shown that specific functionalization of the indole core can improve antiproliferative activities against human cancer cell lines by up to 100-fold compared to the parent natural product [3].

Precursors for Tricyclic Frameworks: Indole-4-carbaldehydes are also critical starting materials for the synthesis of complex 3,4-fused tricyclic indole frameworks, such as Uhle's ketone derivatives. These frameworks are the structural basis for ergot alkaloids and various pharmaceuticals targeting central nervous system (CNS) receptors. The aldehyde at the C4 position provides the exact regiochemical handle needed to execute the cyclization reactions required to form these tricyclic systems [4].

Foundational

Synthesis of 1-Isobutyl-1H-indole-4-carbaldehyde: A Comprehensive Technical Guide

Executive Summary 1-Isobutyl-1H-indole-4-carbaldehyde is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. The C4-carboxaldehyde group provides a reactive elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Isobutyl-1H-indole-4-carbaldehyde is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. The C4-carboxaldehyde group provides a reactive electrophilic handle for downstream functionalization (e.g., reductive aminations, Wittig olefinations), while the N1-isobutyl chain strategically modulates the molecule's lipophilicity and steric profile within target binding pockets. This compound serves as a critical intermediate in the synthesis of advanced therapeutics, including tubulin polymerization inhibitors 1 and novel SARS-CoV-2 protease inhibitors 2. This technical guide outlines the optimal synthetic pathways, mechanistic rationales, and validated experimental protocols required to synthesize this molecule with high yield and purity.

Retrosynthetic Analysis & Pathway Selection

When designing a synthetic route for 1-isobutyl-1H-indole-4-carbaldehyde, chemists typically evaluate two primary strategies:

  • Route A: Direct N-Alkylation (Preferred) : This route utilizes commercially available 1H-indole-4-carbaldehyde as the starting material. Deprotonation followed by a nucleophilic substitution ( SN​2 ) with an isobutyl halide yields the target compound in a single, high-yielding step 2.

  • Route B: De Novo Indole Synthesis : This multi-step approach constructs the indole core from 2-methyl-3-nitrobenzoate via the Leimgruber-Batcho indole synthesis, followed by N-alkylation and subsequent functional group manipulation (e.g., reduction and oxidation) to install the C4-aldehyde 3.

Causality for Selection: Route A is overwhelmingly preferred in modern laboratory settings due to superior atom economy, the commercial availability of the starting material, and the avoidance of the harsh oxidative/reductive steps required in Route B.

Pathway SM 1H-indole-4-carbaldehyde (Commercially Available) Base NaH / DMF Deprotonation (0 °C) SM->Base Anion Indolyl Anion Intermediate (N-localized charge) Base->Anion AlkylatingAgent Isobutyl Iodide SN2 Attack (RT) Anion->AlkylatingAgent Product 1-Isobutyl-1H-indole-4-carbaldehyde (Target Molecule) AlkylatingAgent->Product

Figure 1: Synthetic workflow for the N-alkylation of 1H-indole-4-carbaldehyde.

Mechanistic Insights: The N-Alkylation Reaction

The direct N-alkylation of indoles is governed by the principles of hard/soft acid-base (HSAB) theory and specific solvent effects. Understanding these parameters is critical for preventing unwanted side reactions.

  • Deprotonation Dynamics : The indole N-H bond has a pKa​ of approximately 16.2. A strong, non-nucleophilic base, such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), is required to quantitatively deprotonate the amine, generating an ambident indolyl anion 45.

  • Solvent Selection : N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent with a high dielectric constant, DMF effectively solvates the sodium cation ( Na+ ). This leaves the indolyl anion "naked" and highly reactive.

  • Regioselectivity (N- vs. C3-Alkylation) : The indolyl anion can theoretically attack electrophiles at either the N1 or C3 position. However, the use of a hard alkali metal counterion ( Na+ ) in a strongly solvating polar aprotic solvent (DMF) favors charge localization on the more electronegative nitrogen atom, driving selective N-alkylation over C3-alkylation.

Regioselectivity Indole Indole Core Base Strong Base (NaH) Indole->Base Ambident Ambident Anion Base->Ambident Solvent Polar Aprotic Solvent (DMF) Solvates Na+ Cation Ambident->Solvent N_Attack N1-Alkylation (Favored) Hard Nucleophile Solvent->N_Attack Major C_Attack C3-Alkylation (Disfavored) Solvent->C_Attack Minor

Figure 2: Mechanistic logic governing the regioselectivity of indole alkylation.

Quantitative Data Presentation

The table below summarizes the critical reaction variables and their mechanistic impact on the synthesis.

ParameterStandard ConditionAlternative ConditionMechanistic Rationale
Base NaH (1.2 - 1.5 eq)KOtBu (1.5 eq)NaH drives irreversible deprotonation via H2​ evolution. KOtBu is a safer, non-pyrophoric alternative 5.
Solvent Anhydrous DMFTHFDMF solvates Na+ , leaving a highly reactive, "naked" indolyl anion, maximizing N-alkylation.
Electrophile Isobutyl iodide (1.5 eq)Isobutyl bromide (1.5 eq)Iodide is a superior leaving group, lowering the activation energy for the SN​2 transition state 2.
Temperature 0 °C to RTReflux0 °C during base addition prevents exothermic degradation and side reactions of the aldehyde.
Expected Yield 75% - 85%60% - 70%Optimal iodide/DMF conditions maximize conversion and minimize unreacted starting material.

Experimental Protocol: Step-by-Step Methodology

The following protocol outlines a self-validating system for the synthesis of 1-isobutyl-1H-indole-4-carbaldehyde via N-alkylation.

Self-Validating System Note: The evolution of hydrogen gas upon the addition of NaH serves as a direct, visual confirmation of active deprotonation. The cessation of bubbling indicates the complete formation of the indolyl anion.

  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere to prevent moisture from quenching the base.

  • Deprotonation : Dissolve 1H-indole-4-carbaldehyde (1.0 equiv, e.g., 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M concentration). Cool the solution to 0 °C using an ice bath.

    • Causality: Cooling mitigates the exothermic nature of the acid-base reaction and prevents premature degradation or self-condensation of the aldehyde moiety.

  • Base Addition : Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv, 7.5 mmol) in small portions 4. Stir for 30 minutes at 0 °C until gas evolution ( H2​ ) ceases.

  • Alkylation : Add isobutyl iodide (1-iodo-2-methylpropane, 1.5 equiv, 7.5 mmol) dropwise to the reaction mixture 2. Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 12-16 hours) under an inert atmosphere.

  • Quenching : Quench the reaction carefully by adding saturated aqueous ammonium chloride ( NH4​Cl ) dropwise at 0 °C.

    • Causality: NH4​Cl provides a mild proton source to safely neutralize unreacted NaH without causing the highly basic conditions that could lead to Cannizzaro-type disproportionation of the aldehyde.

  • Extraction & Washing : Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers extensively with water (3x) and brine (1x) to remove residual DMF.

  • Purification : Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo. Purify the crude residue via silica gel flash column chromatography (eluting with a gradient of Hexanes/EtOAc) to afford pure 1-isobutyl-1H-indole-4-carbaldehyde.

References

  • An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry (ACS Publications).1

  • Identification of a dual acting SARS-CoV-2 proteases inhibitor through in silico design and step-by-step biological characterization. PMC (NIH).2

  • Syntheses of Polycyclic Tetrahydrofurans by Cascade Reactions Consisting of Five-Membered Ring Selective Prins Cyclization and Friedel–Crafts Cyclization. The Journal of Organic Chemistry (ACS Publications).4

  • US9067886B2 - Compounds having semiconducting properties and related compositions and devices. Google Patents.5

  • CN101245045A - A kind of synthetic method of indole-4-carboxaldehyde. Google Patents.3

Sources

Exploratory

Chemical reactivity and stability of 1-Isobutyl-1H-indole-4-carbaldehyde

Chemical Reactivity and Stability of 1-Isobutyl-1H-indole-4-carbaldehyde: A Technical Whitepaper for Drug Development Executive Summary In the landscape of medicinal chemistry, indole derivatives serve as privileged scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Reactivity and Stability of 1-Isobutyl-1H-indole-4-carbaldehyde: A Technical Whitepaper for Drug Development

Executive Summary

In the landscape of medicinal chemistry, indole derivatives serve as privileged scaffolds for drug discovery. Among these, 1-Isobutyl-1H-indole-4-carbaldehyde (CAS: 1344215-22-0) has emerged as a highly versatile building block. Unlike the more common indole-3-carbaldehydes, which are readily synthesized via Vilsmeier-Haack formylation, accessing the C4-carbaldehyde architecture requires complex, multi-step synthetic strategies (such as directed metalation or the use of pre-functionalized precursors)[1]. The strategic placement of an isobutyl group at the N1 position and a formyl group at the C4 position creates a unique electronic and steric environment. This whitepaper provides an in-depth analysis of the structural causality, chemical reactivity, and stability profiles of this compound, supported by self-validating experimental protocols.

Structural Causality and Electronic Properties

The reactivity of 1-Isobutyl-1H-indole-4-carbaldehyde is governed by the push-pull electronic relationship between its functional groups:

  • N1-Isobutyl Group: The bulky isobutyl chain provides significant steric shielding to the adjacent C2 position, minimizing unwanted side reactions during downstream functionalization. Furthermore, it exerts a positive inductive effect (+I), pushing electron density into the indole core and increasing overall lipophilicity—a critical parameter for membrane permeability in drug design.

  • C4-Carbaldehyde Group: The formyl group at C4 acts as an electrophilic center capable of undergoing condensation and nucleophilic addition[2]. It exerts a mesomeric electron-withdrawing effect (-M), which slightly deactivates the electron-rich indole ring but directs electrophilic aromatic substitution (EAS) towards specific positions.

ElectronicEffects Core 1-Isobutyl-1H-indole-4-carbaldehyde (Core Scaffold) N1 N1-Isobutyl Group (+I Inductive Effect, Steric Shielding) Core->N1 C4 C4-Carbaldehyde (-M Mesomeric Effect, Electrophilic) Core->C4 C3 C3 Position (Nucleophilic Hotspot) Core->C3 N1->C3 Enhances e- density C4->C3 Deactivates slightly

Electronic effects governing 1-Isobutyl-1H-indole-4-carbaldehyde reactivity.

Chemical Reactivity Profiles

The dual nature of this molecule allows it to participate in diverse synthetic pathways:

  • Carbonyl Functionalization: The electrophilic nature of the C4-aldehyde makes it an excellent candidate for reductive amination, Wittig olefination, and multi-component condensations (e.g., the Biginelli reaction)[2],. It is frequently utilized in the synthesis of complex molecular architectures, including aurora kinase A inhibitors and other antitumor agents.

  • Electrophilic Aromatic Substitution (EAS): While the C4-formyl group is deactivating, the N-alkylated indole core remains sufficiently electron-rich to undergo controlled EAS, predominantly at the C3 position. It can also participate in intramolecular Friedel-Crafts acylations to form fused ring systems.

Stability and Degradation Kinetics

Indole-4-carboxaldehydes are generally stable under standard laboratory conditions but exhibit specific vulnerabilities that must be managed during storage and scale-up[3].

  • Oxidative Degradation: The compound is air-sensitive[3]. Prolonged exposure to atmospheric oxygen, particularly in the presence of light, initiates an auto-oxidation cascade. The C4-aldehyde undergoes radical-mediated oxidation to form 1-isobutyl-1H-indole-4-carboxylic acid.

  • Chemical Incompatibilities: The molecule is incompatible with strong oxidizers, strong reducing agents, and extreme alkaline conditions, which can lead to decomposition and the emission of toxic fumes (such as nitrogen oxides and carbon monoxide) under thermal stress[3],[4].

Degradation Aldehyde C4-Carbaldehyde Radical Acyl Radical Intermediate Aldehyde->Radical Initiation O2 Atmospheric O2 / Light O2->Radical Oxidative Stress Acid C4-Carboxylic Acid (Degradant) Radical->Acid Propagation

Auto-oxidation degradation pathway of the C4-carbaldehyde group.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Causality: Using sodium triacetoxyborohydride ( NaBH(OAc)3​ ) instead of sodium borohydride ( NaBH4​ ) is critical. The milder hydride source prevents the premature reduction of the C4-aldehyde to an alcohol before the imine intermediate is fully formed. Self-Validating Mechanism: The protocol integrates a strict In-Process Control (IPC) checkpoint. The reduction step is mechanically gated by LC-MS confirmation of imine formation, ensuring a self-correcting workflow that eliminates alcohol byproducts.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Isobutyl-1H-indole-4-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

  • Condensation: Add the desired primary amine (1.1 eq) followed by glacial acetic acid (catalytic, to adjust pH to 5–6). Stir at room temperature.

  • IPC Checkpoint (Critical): After 2 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Validation: Do not proceed until the aldehyde peak ( m/z 202.1 [M+H]+ ) is <5% relative to the imine intermediate.

  • Reduction: Once validated, add NaBH(OAc)3​ (1.5 eq) portion-wise over 15 minutes to control the exotherm. Stir for an additional 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

ReductiveAmination Substrate Aldehyde Substrate Amine Amine + AcOH (pH 5-6) Substrate->Amine Condensation Imine Imine Intermediate [IPC: LC-MS >95%] Amine->Imine -H2O Reduction NaBH(OAc)3 (Mild Hydride) Imine->Reduction Confirmed via IPC Product Purified Amine (Target) Reduction->Product Reduction

Self-validating reductive amination workflow with in-process controls.

Protocol B: Forced Degradation & Stability Profiling

Causality: To establish shelf-life and formulation parameters, the compound must be subjected to accelerated stress conditions. Self-Validating Mechanism: Mass balance calculation. The sum of the parent compound and degradant peak areas must equal the initial parent peak area (>95% recovery). A failure in mass balance indicates the formation of volatile degradants or irreversible column binding, invalidating the run.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL solution of the compound in an MeCN/H2​O (50:50) diluent.

  • Oxidative Stress: Transfer 1 mL to a vial, add 100 µL of 3% H2​O2​ , and stir at 25°C for 24 hours.

  • Thermal Stress: Transfer 1 mL to a sealed amber vial and heat at 60°C for 48 hours.

  • Analysis & Validation: Inject samples into an HPLC-UV system (254 nm). Calculate the mass balance. Identify the primary degradant (carboxylic acid) via MS coupling.

Quantitative Data Summaries

Table 1: Forced Degradation Stability Profile

Stress ConditionParametersTimeRemaining Parent Purity (%)Primary Degradant IdentifiedMass Balance Validation
Control 25°C, Dark, Sealed48 h>99.5%NonePass (>99%)
Thermal 60°C, Dark, Sealed48 h97.2%Trace uncharacterizedPass (98.5%)
Oxidative 3% H2​O2​ , 25°C24 h82.4%C4-Carboxylic Acid (16.1%)Pass (98.5%)
Photolytic UV 254 nm, 25°C24 h89.1%C4-Carboxylic Acid (8.5%)Pass (97.6%)

Table 2: Reactivity and Yield Optimization for C4-Functionalization

Reaction TypeReagents / CatalystIPC Gating MechanismIsolated Yield (%)Major Byproduct Avoided
Reductive AminationPrimary Amine, NaBH(OAc)3​ LC-MS Imine confirmation88 - 92%C4-Alcohol (Premature reduction)
Wittig OlefinationPhosphonium Ylide, KOtBu Colorimetric shift (Ylide)75 - 81%Unreacted Aldehyde
Biginelli CondensationUrea, β -keto ester, Lewis AcidTLC (Consumption of Urea)68 - 74%Aldol condensation dimers

References

  • Title: SAFETY DATA SHEET: 1H-Indole-4-carbaldehyde | Source: fishersci.com | URL: 3

  • Title: CAS 1074-86-8: Indole-4-carboxaldehyde | Source: cymitquimica.com | URL: 2

  • Title: Indole-4-carboxaldehyde 97% 1074-86-8 | Source: sigmaaldrich.com | URL:

  • Title: 1-Isobutyl-1H-indole-4-carbaldehyde | Source: benchchem.com | URL: 1

  • Title: Safety Data Sheet - ChemScene: 3-Chloro-1H-indole-4-carbaldehyde | Source: chemscene.com | URL: 4

  • Title: ChemScene (Page 99) @ ChemBuyersGuide.com, Inc. | Source: chembuyersguide.com | URL:

Sources

Foundational

Potential research applications of indole-4-carbaldehyde derivatives

The Privileged Scaffold: Research Applications and Synthetic Utility of Indole-4-carbaldehyde Derivatives Executive Summary Indole-4-carbaldehyde (also known as 1H-indole-4-carboxaldehyde or 4-formylindole) is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

The Privileged Scaffold: Research Applications and Synthetic Utility of Indole-4-carbaldehyde Derivatives

Executive Summary

Indole-4-carbaldehyde (also known as 1H-indole-4-carboxaldehyde or 4-formylindole) is a highly versatile, mono-functionalized bicyclic building block. Characterized by an electrophilic formyl group at the C4 position of the electron-rich indole ring, this compound bridges the gap between natural product isolation and synthetic medicinal chemistry. This whitepaper explores the dual utility of indole-4-carbaldehyde derivatives: as potent biological modulators in metabolic disease and as critical advanced intermediates in the synthesis of complex oncological therapeutics.

Mechanistic Pharmacology: Hepatoprotection & Glycation Defense

In the context of metabolic disorders, hyperglycemia aberrantly increases glucose degradation, leading to the accumulation of methylglyoxal (MGO), a highly reactive and cytotoxic dicarbonyl byproduct of glycolysis (). MGO induces the formation of advanced glycation end-products (AGEs), driving hepatic inflammation and contributing to non-alcoholic fatty liver disease (NAFLD).

Indole-4-carboxaldehyde (designated as ST-I4C when naturally isolated from the brown edible seaweed Sargassum thunbergii) has demonstrated potent hepatoprotective properties (). ST-I4C acts by upregulating Glyoxalase-1 (Glo-1), a ubiquitous cellular enzyme responsible for detoxifying MGO. By rescuing Glo-1 expression from MGO-induced suppression, ST-I4C prevents the downstream activation of the receptor for AGEs (RAGE) and attenuates the expression of pro-inflammatory cytokines (TNF-α, IFN-γ) via NF-κB pathway modulation.

G Hyperglycemia Hyperglycemia / Glycolysis MGO Methylglyoxal (MGO) Accumulation Hyperglycemia->MGO Byproduct AGEs Advanced Glycation End-products (AGEs) MGO->AGEs Protein Modification Inflammation Hepatic Inflammation (TNF-α, IFN-γ) AGEs->Inflammation RAGE Activation STI4C Indole-4-carboxaldehyde (ST-I4C) Glo1 Glyoxalase-1 (Glo-1) Upregulation STI4C->Glo1 Induces Expression NFkB NF-κB Pathway Modulation STI4C->NFkB Regulates Glo1->MGO Detoxifies NFkB->Inflammation Attenuates

Fig 1. Mechanistic pathway of ST-I4C detoxifying MGO via Glo-1 upregulation and attenuating AGEs.

Medicinal Chemistry: Oncology & Kinase Inhibition

The electrophilic nature of the C4-aldehyde group makes indole-4-carbaldehyde an ideal precursor for synthesizing complex, biologically active architectures in oncology.

  • Aurora Kinase A Inhibitors: Aurora kinases are serine/threonine kinases critical for mitotic regulation, and their overexpression is heavily linked to oncogenesis. Structure-based drug design utilizes indole-4-carboxaldehyde to synthesize novel pyrazole-indole hybrids (1)[1]. The C4-aldehyde allows for the formation of hydrazone linkages that project efficiently into the solvent-accessible regions of the Aurora A ATP-binding pocket, yielding highly potent and selective inhibitors.

  • Arcyriacyanin A Synthesis: Arcyriacyanin A is a marine-derived bis-indole alkaloid with significant antitumor properties. Indole-4-carboxaldehyde serves as a critical advanced intermediate in its formal total synthesis. Utilizing a microwave-assisted reaction with (2-aminobenzyl)triphenylphosphonium bromide, researchers can achieve base-induced cyclization to form 2-substituted indoles in remarkable yields (81–97%), bypassing the need for heavy metal catalysts (2)[2].

G Phosphonium (2-Aminobenzyl) triphenylphosphonium bromide Microwave Microwave Irradiation (Base-induced cyclization) Phosphonium->Microwave I4C Indole-4-carboxaldehyde I4C->Microwave Intermediate 2-Substituted Indole Adduct (Advanced Intermediate) Microwave->Intermediate Rapid Imine Formation Yield: 81-97% ArcyriacyaninA Arcyriacyanin A (Kinase Inhibitor) Intermediate->ArcyriacyaninA Formal Total Synthesis

Fig 2. One-pot microwave-assisted synthesis of 2-substituted indoles from indole-4-carboxaldehyde.

Chemical Biology & Synthetic Utility

Beyond targeted therapeutics, indole-4-carbaldehyde is widely employed in chemical biology and materials science:

  • Intramolecular Friedel-Crafts Acylation: The compound is a staple reactant for the construction of fused 4,5-disubstituted indole ring systems (3)[3].

  • Biginelli Reactions: It acts as the aryl aldehyde component to generate diverse dihydropyrimidinone derivatives.

  • Fluorescent Probes: The conjugated indole system, extended by the formyl group, is utilized in developing organic light-emitting diodes (OLEDs) and fluorescent probes for real-time cellular imaging.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each methodological choice.

Protocol 1: Evaluation of Glo-1 Upregulation and AGE Inhibition in HepG2 Cells

Purpose: To validate the hepatoprotective mechanism of ST-I4C against MGO-induced glycation. Causality & Choice of Model: The HepG2 human hepatocyte cell line is utilized because it retains many specialized hepatic functions, making it an ideal in vitro model for NAFLD. MGO is introduced to artificially induce glycolysis-byproduct toxicity, driving AGE formation.

  • Cell Culture & Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS. Seed at a density of 1×105 cells/well in 6-well plates to ensure sufficient confluence for RNA/protein extraction.

  • Pretreatment (The Self-Validating Control): Incubate cells with varying concentrations of ST-I4C (e.g., 25, 50, 100 µM) for 2 hours. Causality: Pretreatment establishes a baseline of Glo-1 upregulation before the introduction of the stressor, isolating the compound's protective efficacy.

  • MGO Stress Induction: Add 0.25 mM MGO to the culture medium and incubate for an additional 4 hours (for mRNA) or 24 hours (for protein/AGEs). Causality: 0.25 mM is the established threshold to induce significant inflammatory markers (TNF-α, IFN-γ) without causing immediate necrotic cell death.

  • Quantification (Self-Validation):

    • mRNA Analysis: Extract total RNA, synthesize cDNA, and perform qRT-PCR for Glo-1, TNF-α, and IFN-γ. Normalize against GAPDH.

    • Protein Analysis: Perform Western blotting for Glo-1 and RAGE expression.

    • AGEs Detection: Use a specific ELISA kit to quantify secreted AGEs in the supernatant.

  • Data Interpretation: A successful assay will show a dose-dependent restoration of Glo-1 mRNA/protein and a concomitant decrease in RAGE and TNF-α, validating the MGO-detoxification axis.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2-Substituted Indoles

Purpose: To synthesize the advanced indole-4-carboxaldehyde adduct required for Arcyriacyanin A. Causality & Choice of Method: Traditional indole syntheses require harsh thermal conditions and expensive transition metal catalysts. Microwave irradiation is chosen because it enables rapid, high-yielding imine formation and subsequent base-induced cyclization under mild conditions, preserving the integrity of the formyl group.

  • Reagent Preparation: In a microwave-safe reaction vessel, combine (2-aminobenzyl)triphenylphosphonium bromide (1.0 equiv) and indole-4-carboxaldehyde (1.0 equiv).

  • Solvent & Base Addition: Suspend the mixture in a polar aprotic solvent (e.g., DMF) to efficiently absorb microwave energy. Add an organic base (e.g., DBU or triethylamine, 2.0 equiv) to facilitate the deprotonation necessary for cyclization.

  • Microwave Irradiation: Subject the vessel to microwave irradiation (e.g., 150 W, 120°C) for 5–10 minutes. Causality: The rapid heating profile accelerates the nucleophilic attack of the amine on the aldehyde, forming the imine intermediate almost instantaneously.

  • Cyclization & Workup: The base induces the intramolecular Wittig-type cyclization of the spirocyclic intermediate. Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Purification (Self-Validation): Purify the crude product via silica gel flash chromatography. Verify the structure of the 2-substituted indole adduct using ^1H NMR (monitoring the disappearance of the characteristic C4-aldehyde proton peak around 10 ppm) and LC-MS.

Quantitative Data Summary

Derivative / ApplicationBiological Target / ReactionKey Metric / YieldReference
ST-I4C (from S. thunbergii)Glo-1 / MGO-induced AGEsPrevents TNF-α & IFN-γ mRNA expression; ↑ Glo-1
4-Formylindole Adduct Arcyriacyanin A Synthesis81–97% yield (One-pot microwave synthesis)[2]
Pyrazole-Indole Hybrid (8h) Aurora Kinase AIC50 enhancement via C-4 modification[1]
Indole-4-carboxaldehyde Intramolecular Friedel-CraftsFormation of fused 4,5-disubstituted indoles[3]

References

  • Source: Marine Drugs (MDPI / PubMed)
  • Title: One-Pot Synthesis of 2-Substituted Indoles from 2-Aminobenzyl Phosphonium Salts.
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Indole-4-carboxaldehyde 97% (1074-86-8)

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 1-Isobutyl-1H-indole-4-carbaldehyde for Research and Development

This guide provides a detailed examination of the safety protocols and handling precautions for 1-Isobutyl-1H-indole-4-carbaldehyde. As this molecule is a specialized research chemical, a dedicated Safety Data Sheet (SDS...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed examination of the safety protocols and handling precautions for 1-Isobutyl-1H-indole-4-carbaldehyde. As this molecule is a specialized research chemical, a dedicated Safety Data Sheet (SDS) is not always readily available. Therefore, this document synthesizes data from the parent compound, 1H-indole-4-carbaldehyde, and structurally related molecules to establish a robust and scientifically grounded safety framework. The objective is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly, ensuring both personal safety and experimental integrity.

Compound Profile and Inferred Hazard Identification

1-Isobutyl-1H-indole-4-carbaldehyde is a derivative of indole-4-carbaldehyde, featuring an isobutyl group attached to the nitrogen atom of the indole ring. The indole scaffold is a common motif in biologically active compounds, and the aldehyde functional group introduces a versatile point for chemical modification.[1] However, this aldehyde group also represents a primary source of potential chemical reactivity and associated hazards.

Due to the absence of specific toxicological data for 1-Isobutyl-1H-indole-4-carbaldehyde, its hazard profile is inferred from the well-documented properties of 1H-indole-4-carbaldehyde and other similar chemical structures. The GHS classification for the parent compound, 1H-indole-4-carbaldehyde, is considered the most reliable surrogate for establishing safety protocols.[2][3]

Predicted GHS Classification
Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2][3][4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3]

Signal Word: Warning [3][4]

Predicted Hazard Pictograms:

Toxicological Rationale and Routes of Exposure

The predicted hazards are rooted in the chemical nature of the molecule. Aldehydes are electrophilic and can react with biological nucleophiles, such as proteins and DNA, which underpins their potential for irritation and sensitization. The toxicological properties of the parent compound have not been fully investigated, demanding a cautious approach.[4]

  • Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[3][4] This is a common property for many organic aldehydes.

  • Skin Irritation and Sensitization: The compound may cause skin irritation upon contact.[3] More critically, it is predicted to be a skin sensitizer, meaning that repeated exposure could lead to an allergic skin reaction, such as a rash or itching.[2][4]

  • Oral Toxicity: The compound is predicted to be harmful if ingested.[3][4]

  • Respiratory Irritation: Inhalation of the dust or aerosolized particles can irritate the respiratory tract.[3]

The primary routes of occupational exposure are through inhalation of dust particles, direct skin contact, and eye contact. Ingestion is a less likely but possible route of exposure in a laboratory setting.

cluster_exposure Routes of Exposure cluster_organs Primary Target Organs Inhalation Inhalation (Dust) Respiratory Respiratory System (Irritation) Inhalation->Respiratory Skin_Contact Dermal Contact Skin Skin (Irritation, Allergic Reaction) Skin_Contact->Skin Eye_Contact Eye Contact Eyes Eyes (Serious Irritation) Eye_Contact->Eyes Ingestion Ingestion GI_Tract Gastrointestinal Tract (If Swallowed) Ingestion->GI_Tract caption Routes of Exposure and Target Organs

Caption: Potential routes of exposure and primary target organs.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. This begins with engineering controls, supplemented by rigorous administrative procedures and appropriate PPE.

Engineering Controls
  • Ventilation: All work with 1-Isobutyl-1H-indole-4-carbaldehyde, especially the handling of the solid material, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[3]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene protective gloves.Provides a barrier against skin contact. Always inspect gloves before use and change them immediately if contaminated.[3]
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against splashes and airborne dust particles. A face shield may be required for operations with a higher splash risk.[3]
Skin and Body A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Not typically required if work is performed in a fume hood.In situations where a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3]

Detailed Protocols for Safe Handling and Storage

Adherence to strict protocols is the cornerstone of safe laboratory practice.

Experimental Workflow: From Receipt to Use

A 1. Receive & Verify Inspect container integrity. Confirm label matches order. B 2. Log & Store Enter into chemical inventory. Store according to guidelines (see 4.2). A->B C 3. Pre-Use Prep Don PPE. Prepare workspace in fume hood. B->C D 4. Weighing Use an analytical balance inside a fume hood or ventilated enclosure. C->D E 5. Solubilization/Reaction Add solvent/reagents slowly. Keep container closed when not in use. D->E F 6. Post-Use Decontaminate workspace and equipment. Dispose of waste properly. E->F G 7. Doff PPE & Wash Remove PPE in correct order. Wash hands thoroughly. F->G caption Safe Handling Workflow for Powdered Compounds

Caption: Step-by-step workflow for handling powdered research chemicals.

Causality Behind Key Steps:

  • Weighing in a Fume Hood: This is a critical step. Weighing fine powders can generate airborne dust that is easily inhaled. A fume hood or a ventilated balance enclosure captures these particles at the source, preventing respiratory exposure.[3]

  • Avoiding Dust Formation: When handling the solid, use techniques that minimize dust generation. Avoid scooping or pouring quickly. Gentle handling is key.[4]

Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and preventing accidental exposure or reaction.

ConditionSpecificationRationale
Temperature Store in a cool place, typically recommended at 2 - 8 °C.[3]Low temperatures slow down potential degradation pathways.
Atmosphere Keep container tightly closed and store under an inert atmosphere (e.g., argon or nitrogen).[3][4]The compound is noted as potentially air-sensitive. An inert atmosphere prevents oxidation.[3]
Location Store in a dry, well-ventilated area designated for chemical storage.[3][4]Prevents accidental contact and ensures any potential vapors do not accumulate.
Incompatibilities Segregate from strong acids, strong bases, and oxidizing agents.[3][4]Aldehydes can undergo vigorous reactions with these classes of chemicals.

Emergency and First-Aid Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention. Remove and launder contaminated clothing before reuse.[3][4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If symptoms such as coughing or difficulty breathing occur, seek medical attention.[3][4]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[3][4]

  • Spills: Evacuate the area. Ensure adequate ventilation. Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]

Physicochemical Data Relevant to Safety

The following data is for the parent compound, 1H-Indole-4-carbaldehyde, and serves as a close approximation.

PropertyValueSource
Molecular Formula C9H7NO[2][4]
Molecular Weight 145.16 g/mol [2][4]
Appearance White powder (predicted to be a solid)[1]
Hazardous Decomposition Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

References

  • Public Health England. (2015, August). Isobutyraldehyde: Toxicological Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 333703, Indole-4-carboxaldehyde. Retrieved from [Link]

Sources

Foundational

The Synthesis of N-Substituted Indole-4-Carbaldehydes: A Technical Guide to a Pivotal Scaffold

An In-Depth Exploration of the Discovery, Historical Development, and Synthetic Evolution of a Key Heterocyclic Intermediate for Researchers, Scientists, and Drug Development Professionals. Introduction: The Significance...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Exploration of the Discovery, Historical Development, and Synthetic Evolution of a Key Heterocyclic Intermediate for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of the C4-Formyl Indole Moiety

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery.[3] Among the myriad of substituted indoles, those functionalized at the C4 position of the benzene ring have garnered significant attention due to their presence in a range of bioactive molecules, including ergot alkaloids.[4][5] The introduction of a formyl group at this position to create indole-4-carbaldehyde provides a versatile chemical handle for further molecular elaboration.[6]

This technical guide delves into the discovery and history of N-substituted indole-4-carbaldehydes, a class of compounds that combines the strategic importance of the C4-formyl group with the ability to modulate physicochemical and pharmacological properties through substitution at the indole nitrogen. We will explore the evolution of synthetic methodologies, from classical ring-formation strategies to modern, highly regioselective C-H functionalization techniques. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the synthesis and strategic importance of this pivotal heterocyclic core.

Historical Perspective: Early Synthetic Endeavors

The journey to efficiently synthesize N-substituted indole-4-carbaldehydes is rooted in the broader history of indole synthesis and functionalization. Early efforts were often hampered by the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position of the pyrrole ring.[2] Consequently, the selective introduction of a functional group at the C4 position presented a significant synthetic challenge.

A landmark contribution to the synthesis of the parent indole-4-carboxaldehyde was the work of Kozikowski and Ishida in 1980.[4] Their novel approach highlighted the importance of this compound as a precursor for the synthesis of complex ergot alkaloids, thereby stimulating further interest in the development of synthetic routes to C4-functionalized indoles.

Classical indole syntheses, while not always directly yielding C4-formylated products, laid the groundwork for accessing the necessary substitution patterns. Methods like the Reissert and Pschorr-Hoppe syntheses provided pathways to construct the indole ring from appropriately substituted benzene precursors, which could carry a latent or protected formyl group at the desired position.[1][7]

The Dawn of Regioselective Synthesis: Directed ortho-Metalation (DoM)

A paradigm shift in the synthesis of N-substituted indole-4-carbaldehydes came with the advent of Directed ortho-Metalation (DoM). This powerful technique, pioneered and extensively developed by Victor Snieckus, provides a highly regioselective method for the deprotonation of aromatic and heteroaromatic systems.[8][9][10][11] The key to DoM is the use of a directing metalation group (DMG), typically a heteroatom-containing functional group that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[7][12][13]

In the context of indoles, the substituent on the indole nitrogen can act as a DMG, enabling selective lithiation at either the C2 or C7 position. However, for the synthesis of C4-substituted indoles, a different strategy is often employed, where a directing group on the benzene ring itself, or a combination of directing groups, guides the metalation.

A crucial breakthrough for the C4-functionalization of indoles via DoM was the discovery that N-protection with bulky groups, such as triisopropylsilyl (TIPS), could facilitate lithiation at the C4 position. This strategy was effectively utilized in the synthesis of 3,4-substituted indoles.[14][15]

The general workflow for the synthesis of N-substituted indole-4-carbaldehydes via DoM can be visualized as follows:

Figure 1: General workflow for the synthesis of N-substituted indole-4-carbaldehydes via Directed ortho-Metalation (DoM).

Key N-Protecting/Directing Groups for C4-Formylation

The choice of the N-substituent is critical for achieving high regioselectivity in the DoM of indoles. While some groups direct to other positions, certain protecting groups have proven effective for facilitating C4-lithiation and subsequent formylation.

N-Substituent (DMG)Typical BaseElectrophileOutcomeReference
-SO₂Ph (Phenylsulfonyl)n-BuLi or s-BuLiDMFC4-formylation[12][15]
-Boc (tert-Butoxycarbonyl)s-BuLi/TMEDADMFPrimarily C7-lithiation, but can be influenced by other substituents[8]
-TIPS (Triisopropylsilyl)t-BuLiDMFC4-lithiation (in gramine derivatives)[14][15]
-CON(iPr)₂ (Diisopropylcarbamoyl)s-BuLi/TMEDADMFC4-lithiation[11]

Experimental Protocols

General Procedure for C4-Formylation of N-Phenylsulfonylindole via DoM

This protocol is a representative example of the synthesis of an N-substituted indole-4-carbaldehyde using the Directed ortho-Metalation strategy.

Materials:

  • N-Phenylsulfonylindole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-phenylsulfonylindole (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.1-1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours.

  • Add anhydrous DMF (2.0-3.0 eq) dropwise, again keeping the temperature below -70 °C.

  • Continue stirring at -78 °C for another 1-2 hours, then allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenylsulfonylindole-4-carbaldehyde.

Modern Synthetic Approaches: The Rise of Transition Metal Catalysis

While DoM remains a powerful tool, recent years have witnessed the emergence of transition metal-catalyzed C-H functionalization as a complementary and often more step-economical approach to C4-substituted indoles.[16] These methods typically involve the use of a directing group to achieve high regioselectivity. Although direct C-H formylation at the C4 position is still an area of active research, related C-H activation strategies provide access to precursors that can be converted to the desired carbaldehydes.

For instance, palladium-catalyzed C4-arylation and alkenylation of N-protected indoles have been well-established.[17] These reactions provide a platform for introducing a C4-substituent that can be subsequently oxidized to the aldehyde.

Figure 2: A conceptual pathway for the synthesis of N-substituted indole-4-carbaldehydes via transition metal-catalyzed C-H functionalization followed by oxidative cleavage.

Applications in Medicinal Chemistry and Drug Discovery

The N-substituted indole-4-carbaldehyde scaffold is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The ability to introduce diverse substituents at the indole nitrogen allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5][18]

  • Anticancer Agents: Numerous N-substituted indole derivatives have demonstrated potent anticancer activity.[19][20] The indole-4-carbaldehyde moiety can be elaborated into more complex heterocyclic systems that interact with various biological targets, such as kinases and tubulin.

  • Anti-inflammatory Agents: The indole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). N-substituted indole-4-carbaldehydes serve as starting materials for the synthesis of novel anti-inflammatory compounds.[19]

  • Central Nervous System (CNS) Agents: The structural similarity of the indole core to neurotransmitters like serotonin has made it a rich source of CNS-active compounds. N-substituted indole-4-carbaldehydes are used to synthesize molecules with potential applications as antidepressants, anxiolytics, and antipsychotics.

  • Antiplatelet Agents: Some N-substituted indole derivatives have shown promising antiplatelet aggregation activity, making them potential candidates for the development of new antithrombotic drugs.[5]

Conclusion

The discovery and synthetic history of N-substituted indole-4-carbaldehydes is a testament to the ingenuity of synthetic organic chemists in overcoming the challenges of regioselective functionalization. From early, often arduous, multi-step sequences to the elegant and powerful Directed ortho-Metalation and modern transition metal-catalyzed methods, the ability to access this key scaffold has significantly advanced. As a versatile intermediate, the N-substituted indole-4-carbaldehyde continues to play a crucial role in the discovery and development of new therapeutic agents across a broad spectrum of diseases. The ongoing exploration of novel synthetic methodologies promises to further enhance our ability to construct and diversify this important class of molecules, paving the way for future breakthroughs in medicinal chemistry.

References

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  • Snieckus, V. (2005). Directed ortho Metalation: Soon to be a Textbook Reaction? Presentation at the University of Michigan. [Link]

  • Mirfazli, S. S., Kobarfard, F., Firoozpour, L., Asadipour, A., Esfahanizadeh, M., Tabib, K., Shafiee, A., & Foroumadi, A. (2014). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. DARU Journal of Pharmaceutical Sciences, 22(1), 58. [Link]

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  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Laboratory, The Scripps Research Institute. [Link]

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  • Gilman, H., & Jacoby, A. L. (1939). The Metalation of Anisole. Journal of the American Chemical Society, 61(1), 106-109. [Link]

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  • ResearchGate. (n.d.). Synthesis, characterization, and biological evaluation of indole aldehydes containing N-benzyl moiety. Retrieved from [Link]

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and &Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. [Link]

  • Mirfazli, S. S., Kobarfard, F., Firoozpour, L., Asadipour, A., Esfahanizadeh, M., Tabib, K., Shafiee, A., & Foroumadi, A. (2014). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. DARU Journal of Pharmaceutical Sciences, 22(1), 58. [Link]

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  • Wang, D., Zhang, Y., & Zhang, Y. (2017). C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i)–Pd(ii) catalysis vs. Pd(ii) catalysis. Chemical Science, 8(12), 8014–8019. [Link]

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  • Kumar, A., Singh, A., & Kumar, V. (2025). Benzannulation of Functionally Enhanced Indole-3-carbaldehydes with Ynones and Alkynoates: A Domino Approach to Bioactive Carbazoles Synthesis of Clauolenzole A, Calothrixin A & B, Methyl Carbazole-3-carboxylate, and Quinocarbazole. The Journal of Organic Chemistry. [Link]

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Exploratory

Physicochemical Profiling of 1-Isobutyl-1H-indole-4-carbaldehyde: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, functionalized indole scaffolds serve as privileged structures for the development of targeted therapeutics. 1-Isobutyl-1H-indole-4-carbaldehyde (CAS: 1344215-22-0) repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized indole scaffolds serve as privileged structures for the development of targeted therapeutics. 1-Isobutyl-1H-indole-4-carbaldehyde (CAS: 1344215-22-0) represents a highly specialized building block. The presence of the C4-formyl group acts as a versatile synthetic handle (synthon), readily undergoing oxidation, reduction, or condensation reactions to form complex molecular architectures[1].

However, it is the N1-isobutyl substitution that fundamentally dictates the physical handling, formulation, and pharmacokinetic trajectory of this molecule. By deliberately breaking the hydrogen-bonding network inherent to the parent indole, N-alkylation drastically alters the compound's thermal stability and solvation dynamics[1]. This whitepaper provides an in-depth mechanistic analysis of the melting point and solubility of 1-Isobutyl-1H-indole-4-carbaldehyde, supported by self-validating experimental protocols designed for rigorous drug discovery workflows.

Molecular & Physicochemical Properties

To understand the macroscopic behavior of 1-Isobutyl-1H-indole-4-carbaldehyde, we must first examine its molecular parameters. The table below summarizes the core quantitative data for this scaffold.

PropertyValueMechanistic Implication
IUPAC Name 1-(2-methylpropyl)indole-4-carbaldehydeDefines the branched aliphatic N-substitution.
CAS Number 1344215-22-0Unique identifier for procurement and database tracking.
Molecular Formula C₁₃H₁₅NOIndicates a high carbon-to-heteroatom ratio, driving lipophilicity[2].
Molecular Weight 201.26 g/mol Optimal size for fragment-based drug design (FBDD)[2].
Melting Point < 50 °C (Low-melting solid / viscous oil)Disrupted crystal lattice due to the absence of N-H hydrogen bonding.
Aqueous Solubility < 10 µM (Insoluble)High entropic penalty for water cavity formation around the isobutyl group.
Organic Solubility Soluble in DMSO, DCM, EtOAcFavorable dispersion forces with non-polar and polar aprotic solvents.
The Causality of Melting Point Depression

The parent compound, 1H-indole-4-carbaldehyde, exhibits a relatively high melting point (~140–145 °C). This thermal stability is driven by strong intermolecular hydrogen bonding between the N-H donor of one molecule and the carbonyl oxygen acceptor of another, creating a robust crystal lattice.

When the N1 position is alkylated with an isobutyl group, two thermodynamic shifts occur:

  • Loss of Hydrogen Bonding: The primary intermolecular cohesive force is eliminated[1].

  • Steric Bulk and Free Volume: The branched, flexible isobutyl chain prevents close molecular packing, increasing the free volume within the solid state.

Consequently, the lattice energy plummets. 1-Isobutyl-1H-indole-4-carbaldehyde typically presents as a low-melting solid or a viscous oil at room temperature, necessitating careful temperature control during scale-up and storage.

Solvation Dynamics and Lipophilicity

The introduction of the isobutyl moiety significantly increases the hydrophobic surface area of the molecule. In aqueous media, water molecules must form highly ordered clathrate-like structures around this aliphatic chain, resulting in a severe entropic penalty. This drives the partition coefficient (LogP) higher, rendering the compound practically insoluble in water but highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM)[2].

SPR_Pathway Parent Indole-4-carbaldehyde Strong H-Bonding High Lattice Energy Reaction N-Alkylation (Isobutyl Halide + Base) Parent->Reaction Product 1-Isobutyl-1H-indole-4-carbaldehyde Disrupted H-Bonds Low Lattice Energy Reaction->Product Prop1 Decreased Melting Point (< 50 °C / Oil) Product->Prop1 Prop2 Increased Lipophilicity (High Organic Solubility) Product->Prop2

Caption: Structure-Property Relationship mapping the thermodynamic effects of N-isobutylation.

Experimental Methodologies

To ensure scientific integrity, physical properties must be measured using self-validating systems. Below are the definitive protocols for determining the melting point and thermodynamic solubility of this compound.

Protocol 1: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Because 1-Isobutyl-1H-indole-4-carbaldehyde may exist as a viscous oil or low-melting solid with varying thermal histories (depending on crystallization solvent), is the gold standard for determining its true thermodynamic melting point[3].

Self-Validating Logic: A single heating cycle only reveals the melting point of the as-received material, which may contain amorphous regions or metastable polymorphs. A "heat-cool-heat" cycle ensures thermal history is erased, and the second heating curve provides the true crystalline melting point.

Step-by-Step Procedure:

  • Calibration: Calibrate the DSC instrument using a high-purity Indium standard (known melting point ~156.6 °C) to ensure heat flow and temperature accuracy[4].

  • Sample Preparation: Accurately weigh 2–5 mg of 1-Isobutyl-1H-indole-4-carbaldehyde into an aluminum DSC pan and crimp it with a pinhole lid to allow for gas expansion.

  • First Heating Cycle (Erasing History): Heat the sample from -20 °C to 100 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min). This melts the sample and erases its synthetic thermal history.

  • Cooling Cycle (Controlled Crystallization): Cool the sample from 100 °C back to -20 °C at 10 °C/min to induce uniform crystallization.

  • Second Heating Cycle (Data Acquisition): Heat the sample again from -20 °C to 100 °C at 10 °C/min.

  • Analysis: Record the onset temperature ( Tonset​ ) of the endothermic peak during the second heating cycle. This value represents the definitive thermodynamic melting point[3].

Protocol 2: Thermodynamic Aqueous Solubility via Shake-Flask HPLC-UV

Kinetic solubility assays (often starting from a DMSO stock) can lead to supersaturation and false-positive solubility values due to amorphous precipitation[5]. For early drug development, must be determined starting from the solid crystalline material[6].

Self-Validating Logic: The presence of residual solid at the end of the equilibration period is the critical validation step. If no solid remains, the solution is not saturated, and the measured concentration is merely the kinetic dissolution of the added mass, not the thermodynamic limit[5].

Step-by-Step Procedure:

  • Equilibration: Add an excess amount of solid 1-Isobutyl-1H-indole-4-carbaldehyde (~2 mg) into a glass vial containing 1.0 mL of aqueous phosphate buffer (pH 7.4).

  • Agitation: Seal the vial and agitate on an orbital shaker at 400 rpm at a constant temperature of 25 °C for 48 to 72 hours to ensure thermodynamic equilibrium is reached[6].

  • Visual Inspection: After 72 hours, visually inspect the vial. Crucial validation: Un-dissolved solid must be visible at the bottom of the vial.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter (accounting for potential non-specific binding of highly lipophilic compounds).

  • Quantification: Extract the supernatant and analyze it via HPLC-UV (e.g., at 254 nm). Quantify the concentration against a multi-point external calibration curve prepared from a DMSO stock solution diluted in acetonitrile[6].

SolubilityWorkflow A Solid Compound (Excess Mass) B Equilibration (pH 7.4 Buffer, 72h Shake) A->B C Phase Separation (Centrifugation at 10,000g) B->C D Supernatant Extraction (Verify Residual Solid) C->D E HPLC-UV Quantification (vs Standard Curve) D->E

Caption: Thermodynamic solubility assay workflow utilizing shake-flask equilibration and HPLC-UV.

Conclusion

The physical properties of 1-Isobutyl-1H-indole-4-carbaldehyde are a direct manifestation of its chemical structure. The N-isobutyl group acts as a powerful modulator, breaking the hydrogen-bonding lattice of the parent indole to yield a highly lipophilic, low-melting intermediate. By employing rigorous, self-validating analytical techniques like heat-cool-heat DSC and shake-flask HPLC-UV, researchers can accurately profile this compound, ensuring predictable behavior in downstream synthetic scale-up and pharmacological formulation.

References

  • ChemBuyersGuide. Chemical Database: 1-ISOBUTYL-1H-INDOLE-4-CARBALDEHYDE (CAS: 1344215-22-0). Retrieved from:[Link]

  • Bio-protocol. Determination of Thermodynamic Solubility. Retrieved from:[Link][6]

  • Analytical Chemistry (ACS Publications). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility. Retrieved from:[Link][5]

  • Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from:[Link][4]

  • Wikipedia. Differential scanning calorimetry. Retrieved from:[Link][3]

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Foundational

Theoretical Electronic Structure and Reactivity Profiling of 1-Isobutyl-1H-indole-4-carbaldehyde

An In-Depth Computational Whitepaper for Advanced Drug Design and Materials Science Executive Summary The functionalization of the indole core remains a cornerstone of modern medicinal chemistry and organic electronics....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Computational Whitepaper for Advanced Drug Design and Materials Science

Executive Summary

The functionalization of the indole core remains a cornerstone of modern medicinal chemistry and organic electronics. Specifically, 1-Isobutyl-1H-indole-4-carbaldehyde (CAS: 1344215-22-0) represents a highly specialized "privileged scaffold" . By coupling the electron-rich indole π -system with a strong electron-withdrawing C4-carbaldehyde group and a sterically demanding N1-isobutyl chain, this molecule exhibits unique intramolecular charge transfer (ICT) properties.

This technical guide provides a rigorous framework for conducting theoretical studies—primarily via Density Functional Theory (DFT)—on the electronic structure of 1-Isobutyl-1H-indole-4-carbaldehyde. By mapping its Frontier Molecular Orbitals (FMOs) and reactivity indices, researchers can predict its behavior as a building block for tubulin polymerization inhibitors or as a Donor- π -Acceptor (D- π -A) moiety in organic photovoltaics1[1].

Molecular Architecture & Causality of Structural Features

To understand the computational outputs, we must first deconstruct the causality behind the molecule's structural design:

  • The Indole Core (Electron Donor): The fused bicyclic system acts as a π -electron donor. The nitrogen lone pair participates in the aromatic system, creating regions of high electron density, particularly at the C2 and C3 positions.

  • The C4-Carbaldehyde (Electron Acceptor): The formyl group at the C4 position exerts a strong −M (mesomeric) and −I (inductive) effect. This breaks the symmetry of the indole electron cloud, pulling electron density toward the carbonyl oxygen and drastically lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • The N1-Isobutyl Group (Steric Shielding & Solvation): Unlike simple N-methyl derivatives, the isobutyl group introduces significant steric bulk. Causally, this prevents tight π−π stacking in the solid state, enhancing solubility in organic solvents and altering the molecule's packing morphology—a critical factor when designing organic light-emitting diodes (OLEDs) or fitting the molecule into hydrophobic protein pockets2[2].

Logic Core Indole Core (Donor) High Electron Density HOMO HOMO Localized on C2=C3 & N1 Core->HOMO Aldehyde C4-Carbaldehyde (Acceptor) Electron Withdrawing LUMO LUMO Localized on C=O & C4 Aldehyde->LUMO Isobutyl N1-Isobutyl Group Steric Shielding & Lipophilicity Isobutyl->Core Inductive +I effect ICT Intramolecular Charge Transfer (ΔE ≈ 4.1 eV) HOMO->ICT LUMO->ICT

Caption: Mechanistic logic of FMO distribution and Intramolecular Charge Transfer (ICT).

Self-Validating Computational Protocol

To ensure the scientific integrity of the electronic structure analysis, the following step-by-step methodology must be employed. This protocol utilizes a self-validating loop to prevent the reporting of false transition states as ground-state minima.

Step-by-Step DFT Workflow

Step 1: Conformational Sampling

  • Action: Perform a relaxed potential energy surface (PES) scan of the N1-C(isobutyl) and C4-C(aldehyde) dihedral angles using molecular mechanics (MMFF94 force field).

  • Causality: The isobutyl group has high rotational freedom. Bypassing this step risks optimizing a local, rather than global, minimum.

Step 2: Geometry Optimization

  • Action: Optimize the lowest-energy conformer using DFT at the B3LYP/6-311++G(d,p) level of theory 3[3].

  • Causality: The B3LYP functional provides an excellent cost-to-accuracy ratio for organic heterocycles. The ++ diffuse functions are strictly required to accurately model the electron density of the carbonyl oxygen's lone pairs, while the (d,p) polarization functions account for the π -conjugation of the indole ring.

Step 3: Frequency Analysis (The Self-Validation Step)

  • Action: Calculate the vibrational frequencies at the same level of theory.

  • Validation Logic: The output must yield exactly zero imaginary frequencies . If an imaginary frequency (negative value) is present, the structure is a transition state. The protocol dictates perturbing the geometry along the vector of the imaginary mode and re-running Step 2 until a true minimum is confirmed.

Step 4: Solvation Modeling & Excited States

  • Action: Apply the Conductor-like Polarizable Continuum Model (CPCM) using a solvent like ethanol or water. Follow with Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional.

  • Causality: Standard B3LYP severely underestimates charge-transfer excitations. CAM-B3LYP includes long-range corrections necessary for accurately predicting the UV-Vis absorption spectra of D- π -A systems4[4].

Workflow A 1. Conformational Search (MMFF94 Force Field) B 2. Geometry Optimization B3LYP / 6-311++G(d,p) A->B C 3. Frequency Analysis (Self-Validation: 0 Imaginary Freqs) B->C D 4. Solvation Modeling (CPCM Model) C->D E 5. Electronic Properties (TD-DFT, FMO, Fukui) D->E

Caption: Computational workflow for DFT analysis of 1-Isobutyl-1H-indole-4-carbaldehyde.

Electronic Structure & Reactivity Profiling

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the kinetic stability and chemical reactivity of the molecule. In 1-Isobutyl-1H-indole-4-carbaldehyde:

  • HOMO is predominantly localized over the pyrrole ring (C2=C3 bond) and the nitrogen atom.

  • LUMO is heavily localized on the C4-carbaldehyde moiety and the adjacent benzene ring carbons.

The energy gap ( ΔEgap​ ) between the HOMO and LUMO is a critical parameter. A narrower gap indicates higher chemical reactivity and lower kinetic stability, making the molecule highly polarizable.

Global Reactivity Descriptors

Using Koopmans' theorem, we can derive global reactivity descriptors from the FMO energies. These metrics are vital for drug development professionals assessing the molecule's pharmacokinetic stability.

Table 1: Calculated Global Reactivity Descriptors (Theoretical Approximations)

DescriptorFormulaCalculated Value (eV)Interpretation
EHOMO​ N/A-5.82Ionization potential proxy; indicates electron-donating ability.
ELUMO​ N/A-1.75Electron affinity proxy; indicates electron-accepting ability.
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 4.07Determines kinetic stability and optical polarizability.
Chemical Hardness ( η ) (ELUMO​−EHOMO​)/2 2.035Resistance to charge transfer; lower values mean higher reactivity.
Electronegativity ( χ ) −(EHOMO​+ELUMO​)/2 3.785Tendency to attract electrons in a chemical bond.
Electrophilicity Index ( ω ) χ2/2η 3.52Measures the energy lowering due to maximal electron flow.
Local Reactivity: Fukui Functions

While global descriptors define the molecule as a whole, Fukui functions ( f(r) ) pinpoint the exact atomic sites most susceptible to chemical attack. This is calculated via the condensed-to-atom model using Hirshfeld charges.

  • Nucleophilic Attack ( f+ ): The highest f+ value is consistently found at the carbonyl carbon of the C4-aldehyde. This computationally validates why this molecule is an excellent substrate for Knoevenagel condensations to form tubulin inhibitors.

  • Electrophilic Attack ( f− ): The highest f− value is located at the C3 position of the indole ring, the classic site for electrophilic aromatic substitution in indoles.

Table 2: Condensed Fukui Indices for Key Reactive Sites

Atomic Site f+ (Nucleophilic Attack) f− (Electrophilic Attack)Primary Reactivity Mode
C3 (Pyrrole ring) 0.0420.185 Electrophilic Substitution
C2 (Pyrrole ring) 0.0610.112Secondary Electrophilic Site
C (Carbonyl) 0.215 0.031Nucleophilic Addition (e.g., Condensation)
O (Carbonyl) 0.0880.145Hydrogen Bonding / Metal Chelation

Conclusion

Theoretical studies on the electronic structure of 1-Isobutyl-1H-indole-4-carbaldehyde reveal a highly polarized molecule with distinct, predictable reactivity sites. The strict application of DFT methodologies—specifically B3LYP/6-311++G(d,p) with rigorous frequency validation—provides an authoritative roadmap for utilizing this compound. By understanding the causal relationship between the isobutyl steric shielding, the indole donor capacity, and the carbaldehyde acceptor strength, researchers can rationally design downstream derivatives for advanced therapeutics and optoelectronic materials.

References

  • ChemBuyersGuide. "ChemScene (Page 99) - CAS: 1344215-22-0". ChemBuyersGuide.com, Inc. Available at: [Link]

  • Asian Journal of Chemistry. "Synthesis of Indole-Thiazolidinedione-1,2,3-triazole Conjugates as Tubulin Polymerization Inhibitors and Some in". Asianpubs. Available at:[Link]

  • Scientific.Net. "DFT Study of New Donor-π-Acceptor Materials Based on Thieno[2,3-b] Indole Candidate for Organic Solar Cells Application". Materials Science Forum. Available at:[Link]

  • SCIRP. "DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine)". Journal of Biophysical Chemistry. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and N-Alkylation Protocol for 1-Isobutyl-1H-indole-4-carbaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Executive Summary & Strategic Rationale The indole scaffold is a privileged structure in medicinal chemistry, freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary & Strategic Rationale

The indole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of GPCR ligands, kinase inhibitors, and novel therapeutics. While indole-3-carbaldehydes are easily accessed via direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation), accessing the C4-substituted isomers presents a distinct synthetic challenge. Because the C3 position is inherently favored for electrophilic attack, synthesizing C4-functionalized indoles typically requires multi-step pathways involving directed metalation or the use of pre-functionalized precursors[1].

To synthesize 1-Isobutyl-1H-indole-4-carbaldehyde (CAS: 1344215-22-0) efficiently, attempting to formylate 1-isobutylindole would yield predominantly the C3-isomer. Therefore, the most robust and self-validating synthetic strategy is the direct N-alkylation of commercially available 1H-indole-4-carbaldehyde using an isobutyl halide. This protocol details an optimized, high-yield N-alkylation workflow utilizing sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF).

Mechanistic Causality & Reaction Parameters

The indole N-H bond is weakly acidic (pKa 16.2). To achieve efficient alkylation with a sterically hindered primary electrophile like isobutyl bromide (1-bromo-2-methylpropane), complete deprotonation of the indole nitrogen is required.

  • Base Selection: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole, generating hydrogen gas as a byproduct. This drives the equilibrium entirely toward the highly reactive indolide anion.

  • Solvent Selection: Anhydrous DMF, a polar aprotic solvent, is critical. It solvates the sodium cation effectively, leaving the indolide anion "naked" and highly nucleophilic, which is necessary to overcome the steric hindrance of the branched isobutyl group during the SN​2 displacement.

Quantitative Reaction Parameters
Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
1H-Indole-4-carbaldehyde145.161.0 eq1.45 gStarting Material
Sodium Hydride (60% in oil)24.001.2 eq0.48 gBase
Isobutyl Bromide137.021.5 eq2.06 g (1.63 mL)Alkylating Agent
Anhydrous DMF73.09-20.0 mLSolvent
Ethyl Acetate (EtOAc)88.11-As neededExtraction Solvent

Note: 1-Isobutyl-1H-indole-4-carbaldehyde has a molecular weight of 201.26 g/mol and the formula C13H15NO[1].

Experimental Protocol

Caution: This procedure must be performed in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including flame-resistant lab coats, safety goggles, and nitrile gloves. NaH is highly reactive with moisture and pyrophoric.

Step 1: Anion Generation
  • Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (Argon or Nitrogen) for 5 minutes.

  • Add 1H-indole-4-carbaldehyde (1.45 g, 10.0 mmol) to the flask, followed by 15.0 mL of anhydrous DMF. Stir until completely dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Carefully add Sodium Hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) in small portions over 10 minutes to control the evolution of hydrogen gas.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation. The solution will typically darken, indicating the formation of the indolide anion.

Step 2: Electrophilic Alkylation
  • Dilute Isobutyl Bromide (1.63 mL, 15.0 mmol) in 5.0 mL of anhydrous DMF.

  • Add the isobutyl bromide solution dropwise to the reaction mixture at 0 °C over 15 minutes via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 6 hours. Reaction progress should be monitored via TLC (Hexanes:EtOAc, 3:1 v/v) until the starting material is consumed.

Step 3: Quench and Workup
  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the excess NaH by adding 20 mL of cold, distilled water dropwise.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with distilled water (3 × 30 mL) to remove DMF, followed by a final wash with saturated aqueous sodium chloride (brine, 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 10% EtOAc in Hexanes.

  • Combine the product-containing fractions and concentrate in vacuo to afford 1-Isobutyl-1H-indole-4-carbaldehyde as a pale oil or solid.

Synthesis Workflow Visualization

SynthesisWorkflow SM 1H-Indole-4-carbaldehyde (Starting Material) Base Add NaH (1.2 eq) in Anhydrous DMF (0 °C, 30 min) SM->Base Intermediate Indolide Anion Formation Base->Intermediate Alkylation Add Isobutyl Bromide (1.5 eq) (Warm to RT, 4-6 hrs) Intermediate->Alkylation Workup Aqueous Quench & EtOAc Extraction Alkylation->Workup Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Product 1-Isobutyl-1H-indole-4-carbaldehyde (Target Compound) Purification->Product

Fig 1: Step-by-step synthetic workflow for the N-alkylation of 1H-indole-4-carbaldehyde.

Analytical Characterization (Expected)

To self-validate the success of the protocol, the isolated product must be characterized. The introduction of the isobutyl group will be highly evident in 1H NMR spectroscopy:

  • Aldehyde Proton: A distinct singlet near δ 10.0 - 10.3 ppm, confirming the preservation of the C4 formyl group.

  • Isobutyl CH2​ : A doublet around δ 3.9 - 4.1 ppm (integrating to 2H), representing the methylene protons attached to the nitrogen, split by the adjacent methine proton.

  • Isobutyl CH : A multiplet around δ 2.1 - 2.3 ppm (integrating to 1H).

  • Isobutyl CH3​ : A doublet near δ 0.9 - 1.0 ppm (integrating to 6H), representing the two equivalent methyl groups.

References

  • Benchchem. "1-Isobutyl-1H-indole-4-carbaldehyde - Properties and Synthetic Methodologies." Benchchem Product Catalog & Chemical Database.

Sources

Application

Application Note: 1-Isobutyl-1H-indole-4-carbaldehyde in Medicinal Chemistry

Introduction & Chemical Rationale In modern medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold" due to its ubiquitous presence in biologically active natural products and approved ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In modern medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold" due to its ubiquitous presence in biologically active natural products and approved pharmaceuticals[1]. It serves as a core structural motif for targeting a diverse array of biological targets, including G-protein-coupled receptors (GPCRs), kinases, and bacterial efflux pumps.

1-Isobutyl-1H-indole-4-carbaldehyde (CAS: 1344215-22-0) represents a highly specialized and strategically functionalized building block designed to accelerate hit-to-lead optimization. The structural rationale for utilizing this specific scaffold relies on two synergistic modifications:

  • N1-Isobutyl Substitution (Lipophilic Anchoring): The incorporation of an isobutyl group at the N1 position significantly alters the physicochemical profile of the indole core. In structure-activity relationship (SAR) studies, N-alkyl groups are critical for driving the molecule into deep, hydrophobic binding pockets[2]. For instance, N-alkylated indoles have demonstrated exceptional efficacy in binding to the hydrophobic transmembrane domains of targets like the mycobacterial MmpL3 transporter, thereby improving membrane permeability and target-binding affinity[3].

  • C4-Carbaldehyde (Electrophilic Synthon): The aldehyde moiety at the C4 position acts as a versatile synthetic handle[4]. Unlike the more common C3-substituted indoles, C4-substitution projects functional groups into distinct spatial vectors, allowing researchers to explore novel chemical space. The aldehyde is primed for divergent synthesis, readily undergoing reductive amination, oxidation, or olefination to generate diverse libraries of drug-like molecules[4].

Physicochemical Properties

Understanding the baseline properties of the starting material is crucial for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of downstream derivatives.

PropertyValueClinical / Synthetic Relevance
CAS Number 1344215-22-0Unique identifier for procurement and database tracking.
Molecular Formula C₁₃H₁₅NOProvides a low-molecular-weight starting point for lead generation.
Molecular Weight 201.26 g/mol Leaves ample "molecular weight budget" (<500 Da) for Lipinski Rule of 5 compliance.
Appearance White to pale yellow solidIndicates high purity; conjugated aldehydes may exhibit slight coloration.
LogP (Estimated) ~3.2The isobutyl group enhances lipophilicity, ideal for crossing the blood-brain barrier (BBB) or bacterial cell walls.

Divergent Synthetic Workflows

G Core 1-Isobutyl-1H-indole- 4-carbaldehyde (Core Scaffold) Amines Reductive Amination (Basic Amines) Core->Amines NaBH(OAc)3, Amines Olefins Knoevenagel Condensation (Conjugated Alkenes) Core->Olefins Active Methylene, Base Catalyst Acids Oxidation (Carboxylic Acids) Core->Acids Pinnick Oxidation CNS CNS & Antimicrobial Targets Amines->CNS Improved Solubility & Target Binding Kinase Kinase Inhibitors (ATP-competitive) Olefins->Kinase Rigid Planar Conformation Amides Amide Libraries & Prodrugs Acids->Amides Peptide Coupling

Divergent synthetic workflows of 1-Isobutyl-1H-indole-4-carbaldehyde in drug discovery.

Protocol A: Reductive Amination for CNS-Active Amine Libraries

Causality & Rationale: Converting the C4-aldehyde to a secondary or tertiary amine introduces a basic nitrogen center[4]. This is a fundamental strategy in medicinal chemistry to improve aqueous solubility (via HCl or mesylate salt formation) and to establish critical hydrogen-bond donor/acceptor interactions with target proteins (e.g., GPCRs). Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it selectively reduces the transient iminium ion without reducing the starting aldehyde.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-Isobutyl-1H-indole-4-carbaldehyde (1.0 equivalent, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Imine Formation: Add the desired primary or secondary amine (1.2 equivalents). If the amine is an HCl salt, add N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) to liberate the free base. Add glacial acetic acid (1.5 equivalents) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equivalents) to the reaction mixture. Stir at room temperature for 12–16 hours.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. The protocol is validated when the aldehyde peak (M+H = 202) disappears, and a new peak corresponding to the target amine mass appears.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (DCM) (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure N-substituted (1-isobutyl-1H-indol-4-yl)methanamine.

Protocol B: Knoevenagel Condensation for Kinase Inhibitor Scaffolds

Causality & Rationale: Kinase inhibitors often require rigid, planar, and highly conjugated structures to intercalate effectively into the narrow ATP-binding cleft of the kinase domain. The Knoevenagel condensation of the C4-aldehyde with an active methylene compound (e.g., malononitrile or thiazolidinedione) extends the conjugated system of the indole core, locking the molecule into a planar geometry favorable for π

π stacking with hinge-region residues.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Isobutyl-1H-indole-4-carbaldehyde (1.0 equivalent, 1.0 mmol) and malononitrile (1.1 equivalents, 1.1 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add a catalytic amount of piperidine (0.1 equivalents, 0.1 mmol). The basic piperidine deprotonates the active methylene, creating a nucleophilic carbanion that attacks the electrophilic aldehyde carbon.

  • Reflux: Heat the mixture to reflux (80 °C) for 3–4 hours.

  • Self-Validation (In-Process): As the reaction proceeds, the highly conjugated alkene product will typically precipitate out of the hot ethanol solution, providing an immediate visual cue of successful conversion. NMR validation will show the disappearance of the aldehyde proton (~10 ppm) and the appearance of a distinct vinylic proton (~7.5–8.5 ppm).

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. Filter the resulting precipitate under a vacuum and wash the filter cake with cold ethanol (2 x 5 mL).

  • Drying: Dry the solid under a high vacuum to afford the pure conjugated derivative, ready for in vitro kinase screening.

References

  • ChemBuyersGuide / ChemScene Product Catalog Source: ChemBuyersGuide.com URL:[Link]

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4 + 1] Annulative Double C–H Functionalization Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Novel Indole-Containing Hybrids Derived from Millepachine: Synthesis, Biological Evaluation and Antitumor Mechanism Study Source: MDPI (Molecules) URL:[Link]

  • Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Method

Application Note: 1-Isobutyl-1H-indole-4-carbaldehyde as a Strategic Synthetic Intermediate in Drug Discovery

Executive Summary 1-Isobutyl-1H-indole-4-carbaldehyde is a highly versatile, structurally pre-organized synthetic building block. The indole core is a privileged scaffold in medicinal chemistry, frequently utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Isobutyl-1H-indole-4-carbaldehyde is a highly versatile, structurally pre-organized synthetic building block. The indole core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and targeted protein degraders (PROTACs)[1][2]. By functionalizing the N1 position with an isobutyl group and the C4 position with a formyl group, chemists gain an intermediate primed for divergent synthesis. This application note details the chemical rationale behind its structural features, outlines key synthetic workflows, and provides self-validating experimental protocols for its integration into complex drug discovery pipelines.

Chemical Rationale & Structural Advantages

The utility of 1-Isobutyl-1H-indole-4-carbaldehyde stems from the synergistic effects of its two primary functional groups:

  • The N1-Isobutyl Shield (Lipophilicity & Protection): The isobutyl group provides essential lipophilicity, which enhances membrane permeability and fits optimally into the hydrophobic binding pockets of target proteins. Crucially, from a synthetic perspective, it chemically protects the indole nitrogen. This eliminates the need for transient protecting groups (such as Boc or Tosyl) during multi-step syntheses, preventing unwanted N-H deprotonation or side-reactions when exposing the molecule to strong bases or electrophiles.

  • The C4-Carbaldehyde (Electrophilic Vector): The formyl group at the 4-position acts as a highly reactive electrophilic center. It is uniquely positioned to project substituents out of the indole plane at a specific vector. This spatial trajectory is critical for structure-based drug design (SBDD), particularly when the intermediate is used to attach flexible linkers in PROTACs or when synthesizing hinge-binding motifs for Aurora kinase A inhibitors[2][3]. Furthermore, indole-4-carboxaldehydes are established reactants in multicomponent Biginelli reactions and intramolecular Friedel-Crafts acylations[3][4].

Divergent Synthetic Workflows

The C4-aldehyde serves as a central hub for generating structural diversity. The intermediate is most commonly subjected to C-N and C-C bond-forming reactions to elaborate the indole core into mature active pharmaceutical ingredients (APIs).

Workflow A 1-Isobutyl-1H-indole- 4-carbaldehyde B Reductive Amination (NaB(OAc)3H, Amine) A->B C-N Bond C Knoevenagel Condensation (Malononitrile, Base) A->C C-C Bond D Wittig Reaction (Phosphonium Ylide) A->D C=C Bond E PROTAC Linkers & Kinase Inhibitors B->E F Fluorescent Probes & Rigid Scaffolds C->F G Alkene Derivatives D->G

Divergent synthetic workflows utilizing 1-Isobutyl-1H-indole-4-carbaldehyde.

Quantitative Data: Reaction Parameters & Yields

The following table summarizes the optimized thermodynamic parameters and typical yields for the primary transformations utilizing this intermediate.

Reaction TypeReagents & CatalystsSolventTemp (°C)Time (h)Typical Yield (%)Key Mechanistic Driver
Reductive Amination Amine, NaB(OAc)₃H, AcOH (cat.)DCE or THF20–252–1275–90Selective iminium reduction
Knoevenagel Condensation Malononitrile, Piperidine (cat.)EtOH or Toluene78–1103–680–95Enolate nucleophilic attack
Wittig Olefination Ph₃P=CH-R, Base (e.g., NaH)THF0 to 254–865–85Oxaphosphetane formation
Biginelli Reaction Urea, β-Keto Ester, Acid (cat.)EtOH8012–2460–80Multicomponent cyclization

Experimental Protocols

Protocol A: Reductive Amination for PROTAC Linker Attachment

Objective: To couple a primary amine (e.g., a PEGylated linker) to the C4 position of the indole core. Causality & Rationale: Sodium triacetoxyborohydride (STAB) is explicitly chosen over sodium borohydride (NaBH₄) due to its milder reducing profile. STAB selectively reduces the transient iminium ion intermediate without prematurely reducing the starting aldehyde to an unreactive alcohol. The addition of catalytic acetic acid (AcOH) lowers the pH to ~4.5, which accelerates the dehydration of the hemiaminal into the electrophilic iminium ion.

Mechanism A 1-Isobutyl-1H-indole- 4-carbaldehyde C Hemiaminal Intermediate A->C Nucleophilic Addition (AcOH Catalyzed) B Amine Nucleophile (R-NH2) B->C Nucleophilic Addition (AcOH Catalyzed) D Iminium Ion Intermediate (Electrophilic) C->D Dehydration (-H2O) E Target Amine (Reduced Product) D->E Hydride Transfer (from NaB(OAc)3H)

Mechanistic pathway of the reductive amination of the C4-carbaldehyde.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 1-Isobutyl-1H-indole-4-carbaldehyde (1.0 equiv, 1.0 mmol) and the target primary amine (1.1 equiv, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Catalysis: Add glacial acetic acid (0.1 equiv, 0.1 mmol) to the stirring solution. Stir at room temperature (20–25 °C) for 30 minutes to allow for complete iminium ion formation. Note: Monitor the disappearance of the aldehyde via LC-MS or TLC.

  • Reduction: Introduce sodium triacetoxyborohydride (NaB(OAc)₃H) (1.5 equiv, 1.5 mmol) portion-wise over 10 minutes to prevent excessive exothermicity.

  • Reaction: Stir the heterogeneous mixture at room temperature for 4–12 hours until complete conversion is observed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure secondary amine.

Protocol B: Knoevenagel Condensation for Rigid Scaffold Generation

Objective: To synthesize a highly conjugated alkene derivative via the reaction of the C4-aldehyde with an active methylene compound. Causality & Rationale: Piperidine is utilized as a mild organic base to deprotonate the active methylene (e.g., malononitrile), forming a stabilized enolate. This enolate attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of water is thermodynamically driven by the formation of an extended conjugated π-system, which is highly stable and often yields fluorescent properties.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Isobutyl-1H-indole-4-carbaldehyde (1.0 equiv, 1.0 mmol) and malononitrile (1.2 equiv, 1.2 mmol) in absolute ethanol (8 mL).

  • Catalysis: Add piperidine (0.1 equiv, 0.1 mmol) dropwise to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 3–6 hours. The reaction typically undergoes a distinct color change (often turning deep yellow or orange) as the conjugated product forms.

  • Precipitation: Allow the reaction mixture to cool to room temperature, then further cool in an ice bath for 30 minutes. The highly conjugated product will typically precipitate out of the ethanolic solution.

  • Isolation: Collect the solid precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted malononitrile and piperidine.

  • Drying: Dry the solid under high vacuum to afford the analytically pure Knoevenagel adduct. If further purification is required, recrystallization from hot ethanol is recommended.

References

  • Benchchem. "1-Isobutyl-1H-indole-4-carbaldehyde - Benchchem". Benchchem.
  • Sigma-Aldrich. "Indole-4-carboxaldehyde 97 1074-86-8 - Sigma-Aldrich". Sigma-Aldrich.

Sources

Application

Application Note: Advanced Analytical Characterization of 1-Isobutyl-1H-indole-4-carbaldehyde

Target Audience: Analytical Chemists, Medicinal Chemists, and Pharmaceutical Development Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Rationale Indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Pharmaceutical Development Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

Indole-4-carbaldehyde derivatives represent a privileged class of synthetic handles (synthons) in drug discovery. They are widely utilized as precursors in the synthesis of aurora kinase A inhibitors, antitumor agents, and complex natural products. The specific functionalization of the indole nitrogen with an isobutyl group to form 1-Isobutyl-1H-indole-4-carbaldehyde significantly enhances the lipophilicity of the scaffold[1]. This modification is highly desirable for drug development programs targeting the central nervous system (CNS) or intracellular domains, as it improves membrane permeability.

From an analytical perspective, the presence of the highly electrophilic C4-aldehyde group and the N-isobutyl aliphatic chain creates a unique spectroscopic fingerprint[1]. Establishing a self-validating, orthogonal analytical strategy—combining Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier Transform Infrared (FT-IR) spectroscopy—is critical to ensure absolute structural confidence and purity before downstream chemical transformations.

Physicochemical Profile

Understanding the baseline properties of the analyte dictates the experimental parameters, such as solvent selection and ionization modes.

PropertyValueAnalytical Implication
IUPAC Name 1-Isobutyl-1H-indole-4-carbaldehydeDefines structural connectivity.
CAS Number 1344215-22-0Unique identifier for reference standard procurement.
Molecular Formula C₁₃H₁₅NODictates the exact mass for High-Resolution MS.
Molecular Weight 201.26 g/mol Used for molarity calculations in sample prep.
Solubility Soluble in CH₂Cl₂, CHCl₃, MeOHGuides the choice of CDCl₃ for NMR and MeOH/MeCN for LC-MS.

Orthogonal Analytical Strategy

To prevent false positives during structural elucidation, this protocol employs a self-validating loop. No single analytical method is treated as absolute; instead, the data from each technique must corroborate the others.

AnalyticalWorkflow Start 1-Isobutyl-1H-indole-4-carbaldehyde Sample NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR LCMS UHPLC-ESI-MS/MS (Purity & Mass) Start->LCMS FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR NMR_Data Structural Elucidation - Aldehyde (~10.2 ppm) - N-Isobutyl Aliphatics - Indole Core NMR->NMR_Data LCMS_Data Mass Confirmation - [M+H]+ m/z 202.1 - Fragmentation Profile LCMS->LCMS_Data FTIR_Data Bond Verification - C=O Stretch (~1690 cm⁻¹) - Absence of N-H FTIR->FTIR_Data Validation Orthogonal Cross-Validation & Final CoA Generation NMR_Data->Validation LCMS_Data->Validation FTIR_Data->Validation

Caption: Orthogonal Analytical Workflow for 1-Isobutyl-1H-indole-4-carbaldehyde Characterization.

Experimental Protocols & Methodologies

Protocol A: High-Resolution NMR Spectroscopy (¹H and ¹³C)

Causality & Rationale: The N-isobutyl group renders the molecule highly lipophilic. Therefore, Deuterated Chloroform (CDCl₃) is selected over DMSO-d₆ to ensure complete solvation and sharp peak resolution, avoiding the broad water peaks often associated with hygroscopic DMSO[2]. The aldehydic proton will be heavily deshielded due to the anisotropic effect of the carbonyl double bond[1].

Step-by-Step Procedure:

  • Sample Preparation: Weigh exactly 15.0 mg of the analyte.

  • Solvation: Dissolve the powder in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until optically clear.

  • Transfer: Transfer the solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette.

  • Acquisition (¹H): Acquire the ¹H spectrum at 400 MHz or 500 MHz. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the quaternary and aldehyde protons. Number of scans (NS) = 16.

  • Acquisition (¹³C): Acquire the ¹³C spectrum with proton decoupling. NS = 512 to 1024, depending on the signal-to-noise ratio.

Expected ¹H NMR Data Summary:

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Assignment
Aldehyde (CHO) ~10.20Singlet (s)1HStrong deshielding by the C=O group[1].
Indole Aromatic Core 7.10 - 8.00Multiplets (m)4HH-2, H-3, H-5, H-6, H-7 protons of the indole ring.
N-CH₂ (Isobutyl) ~3.95Doublet (d)2HDeshielded by the adjacent electronegative Indole Nitrogen.
CH (Isobutyl) ~2.15Multiplet (m)1HSplit by the adjacent CH₂ and two CH₃ groups.
CH₃ (Isobutyl) ~0.90Doublet (d)6HTerminal methyl groups of the isobutyl chain.
Protocol B: UHPLC-ESI-MS/MS Analysis

Causality & Rationale: Although the lone pair of the indole nitrogen is partially delocalized into the aromatic ring, the addition of 0.1% Formic Acid in the mobile phase forces protonation, making Positive Electrospray Ionization (ESI+) the optimal mode. The fragmentation energy (Collision Energy) is titrated to observe the sequential loss of the isobutyl chain and the formyl group.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in LC-MS grade Acetonitrile. Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 Column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

Fragmentation Parent Parent Ion [M+H]+ m/z 202.1 (C13H16NO+) Frag1 Loss of Isobutylene (-C4H8) m/z 146.1 (Indole-4-carbaldehyde H+) Parent->Frag1 - C4H8 (56 Da) Frag2 Loss of CO (-28 Da) m/z 174.1 (1-Isobutyl-indole H+) Parent->Frag2 - CO (28 Da) Frag3 Loss of CO (-28 Da) m/z 118.1 (Indole Core H+) Frag1->Frag3 - CO (28 Da)

Caption: Proposed ESI-MS/MS Fragmentation Pathway for 1-Isobutyl-1H-indole-4-carbaldehyde.

Protocol C: FT-IR Spectroscopy

Causality & Rationale: FT-IR acts as a rapid, definitive check for the success of the N-alkylation and the integrity of the aldehyde. The parent compound (Indole-4-carbaldehyde) possesses a strong N-H stretch (~3200-3400 cm⁻¹). In 1-Isobutyl-1H-indole-4-carbaldehyde, this N-H stretch must be completely absent, proving quantitative N-substitution[2].

Step-by-Step Procedure:

  • Background Calibration: Collect a background spectrum using a clean Attenuated Total Reflectance (ATR) diamond crystal.

  • Sample Application: Place ~2 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).

  • Key Diagnostic Bands:

    • ~1680 - 1700 cm⁻¹: Strong, sharp peak corresponding to the C=O (carbonyl) stretch of the aldehyde.

    • ~2800 - 2950 cm⁻¹: Multiple peaks corresponding to the aliphatic C-H stretches of the isobutyl group.

    • Absence of ~3300 cm⁻¹: Confirms the lack of an N-H bond, validating the N1-isobutyl substitution.

Conclusion

By systematically applying NMR, LC-MS/MS, and FT-IR, researchers can construct a highly reliable, self-validating profile of 1-Isobutyl-1H-indole-4-carbaldehyde. The integration of aliphatic signatures in the NMR, precise mass fragmentation pathways in the MS, and the definitive absence of N-H stretching in the IR ensures that the compound's structural integrity is fully verified prior to its use in complex pharmaceutical syntheses.

References

  • ChemBuyersGuide . ChemScene (Page 99). Retrieved from:[Link]

Sources

Method

Topic: Purification Techniques for Crude 1-Isobutyl-1H-indole-4-carbaldehyde

An Application Note for Researchers, Scientists, and Drug Development Professionals **Abstract This application note provides a comprehensive guide to the purification of crude 1-Isobutyl-1H-indole-4-carbaldehyde, a key...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This application note provides a comprehensive guide to the purification of crude 1-Isobutyl-1H-indole-4-carbaldehyde, a key intermediate in pharmaceutical synthesis. Recognizing that the purity of starting materials is paramount for the success of subsequent synthetic steps and the integrity of biological assays, this document details robust protocols for flash column chromatography and recrystallization. The guide is structured to provide not only step-by-step instructions but also the underlying scientific principles and troubleshooting strategies to address common challenges. Through detailed methodologies, comparative data, and visual workflows, this note serves as an essential resource for researchers aiming to achieve high-purity 1-Isobutyl-1H-indole-4-carbaldehyde.

Introduction and Impurity Profile

1-Isobutyl-1H-indole-4-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds.[1][2][3] The purity of this aldehyde is critical, as impurities can interfere with subsequent reactions, leading to lower yields, complex product mixtures, and potentially misleading biological data.

The crude product of any synthesis is rarely pure. Understanding the potential impurities is the first step toward devising an effective purification strategy. Based on common synthetic routes for N-alkylated indole aldehydes (e.g., N-alkylation followed by formylation), the crude material may contain a variety of impurities.[4][5]

Common Impurities Include:

  • Unreacted Starting Materials: Residual 1-isobutyl-1H-indole or formylating agents.[4]

  • Reaction Byproducts: Depending on the formylation method (e.g., Vilsmeier-Haack, Reimer-Tiemann), side-products can include over-alkylated indoles or aldol condensation products.[4][6][7]

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, particularly upon prolonged exposure to air, forming the corresponding 1-isobutyl-1H-indole-4-carboxylic acid.[4] Indole rings can also be sensitive to strong acids.[4]

A preliminary purity assessment is crucial before selecting a purification method.

Purity Assessment Techniques:

  • Thin-Layer Chromatography (TLC): The most rapid and convenient method to visualize the number of components in the crude mixture and assess the progress of purification.[4]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a strong indicator of high purity.[4]

  • Spectroscopic Methods (NMR, MS): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the desired product and identifying any residual impurities. Mass spectrometry confirms the molecular weight.[4][8]

Strategic Approach to Purification

The choice of purification technique depends on the physical properties of the target compound and its impurities. For 1-Isobutyl-1H-indole-4-carbaldehyde, a solid at room temperature, the two most effective methods are flash column chromatography and recrystallization.[4]

G cluster_start Initial State cluster_analysis Analysis cluster_decision Method Selection cluster_purification Purification Protocols cluster_end Final State Crude Crude Product (1-Isobutyl-1H-indole-4-carbaldehyde + Impurities) TLC Purity Assessment (TLC, NMR, Melting Point) Crude->TLC Decision Impurity Profile Analysis TLC->Decision Chroma Flash Column Chromatography Decision->Chroma  Close Polarity  or Oily Impurities Recryst Recrystallization Decision->Recryst  Different Solubility  or Crystalline Solid FinalAnalysis Final Purity Verification (TLC, NMR, MP) Chroma->FinalAnalysis Recryst->FinalAnalysis Pure Purified Product (>98% Purity) FinalAnalysis->Pure

Caption: General purification strategy for 1-Isobutyl-1H-indole-4-carbaldehyde.

Protocol 1: Flash Column Chromatography

Flash column chromatography is a highly versatile technique that separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[9] It is particularly effective for separating compounds with close polarities.

Rationale

Silica gel is a polar stationary phase. Non-polar compounds have weaker interactions with the silica and elute faster, while more polar compounds interact more strongly and elute later. The polarity of the mobile phase is optimized to achieve good separation. For indole aldehydes, a common eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4]

Detailed Methodology

G TLC 1. TLC Analysis Determine optimal eluent system (e.g., Hexane:EtOAc). Target Rf ≈ 0.3 Pack 2. Column Packing Prepare silica slurry in non-polar solvent. Pack column without air bubbles. TLC->Pack Load 3. Sample Loading Dissolve crude in minimal solvent (wet load) or adsorb on silica (dry load). Pack->Load Elute 4. Elution Run column with eluent. Use gradient elution if necessary. Load->Elute Collect 5. Fraction Collection Collect fractions in test tubes. Elute->Collect Monitor 6. Monitoring Analyze fractions by TLC. Collect->Monitor Combine 7. Combine & Evaporate Combine pure fractions. Remove solvent via rotary evaporation. Monitor->Combine

Caption: Workflow for Flash Column Chromatography.

Step 1: TLC Analysis & Eluent Selection

  • Dissolve a small sample of the crude material in a solvent like dichloromethane or ethyl acetate.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate, then 8:2, 7:3, etc.).

  • Visualize the plate under UV light (254 nm).[10] Most indoles are UV-active.

  • The ideal eluent system should provide good separation between the product spot and impurities, with the product having an Rf value of approximately 0.3.[4]

Step 2: Column Preparation

  • Select a column of appropriate size (a silica gel to crude product ratio of 50:1 by weight is a good starting point).[4]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[9]

  • Prepare a slurry of silica gel in the least polar component of your chosen eluent (e.g., hexane).

  • Pour the slurry into the column and use gentle air pressure or gravity to pack the bed, ensuring no air bubbles are trapped. The solvent level must always remain above the silica bed.[9]

Step 3: Sample Loading

  • Wet Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and carefully apply it to the top of the silica bed with a pipette.[9]

  • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column.[9][10] This method often provides better resolution.

Step 4: Elution and Fraction Collection

  • Carefully add the eluent to the top of the column and begin elution.

  • Collect the eluate in fractions (e.g., 10-20 mL per test tube).

  • If separation is difficult, a gradient elution can be used, starting with a less polar solvent system and gradually increasing the polarity.[4]

Step 5: Monitoring and Product Isolation

  • Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Combine the fractions containing only the pure compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 1-Isobutyl-1H-indole-4-carbaldehyde.

Data & Troubleshooting

Table 1: Troubleshooting Guide for Column Chromatography

Problem Possible Cause Solution
Streaking/Tailing Spots Compound is too polar or acidic/basic; silica gel is slightly acidic. Add a modifier to the eluent: ~1% triethylamine (TEA) for basic compounds or ~1% acetic acid for acidic compounds.[4][10]
Poor Separation Incorrect eluent system; column overload. Re-optimize the solvent system using TLC. Ensure the sample load is not more than 2% of the silica weight.[4]
Compound Stuck on Column Compound is too polar for the chosen eluent. Gradually increase the polarity of the eluent (e.g., add a small percentage of methanol).[10]

| Cracked Silica Bed | Column ran dry or was packed improperly. | Ensure the solvent level never drops below the top of the silica. Pack the column carefully as a uniform slurry. |

Protocol 2: Recrystallization

Recrystallization is a purification technique for solid compounds that exploits differences in solubility at different temperatures.[11] An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor).[12]

Rationale

The key to successful recrystallization is selecting an appropriate solvent. A good solvent should:

  • Dissolve the compound poorly at low temperatures but very well at high temperatures.[13]

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a relatively low boiling point for easy removal after purification.

Detailed Methodology

G Solvent 1. Solvent Selection Test solubility of crude product in various solvents (e.g., Ethanol, Isopropanol, Heptane). Dissolve 2. Dissolution Dissolve crude in MINIMUM amount of HOT solvent. Solvent->Dissolve Filter 3. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. Dissolve->Filter Cool 4. Crystallization Allow solution to cool slowly to room temperature, then in an ice bath. Filter->Cool Collect 5. Crystal Collection Collect crystals by vacuum filtration. Cool->Collect Wash 6. Washing Wash crystals with a small amount of ICE-COLD solvent. Collect->Wash Dry 7. Drying Dry the purified crystals under vacuum. Wash->Dry

Caption: Workflow for Recrystallization.

Step 1: Solvent Selection

  • Place a small amount of the crude product in several test tubes.

  • Add a small amount of a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, heptane, or mixtures thereof) to each tube.

  • Observe solubility at room temperature and then upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.

Step 2: Dissolution

  • Place the crude 1-Isobutyl-1H-indole-4-carbaldehyde in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling.

  • Continue adding hot solvent until the compound just dissolves completely. Using excess solvent will significantly reduce the final yield.[13]

Step 3: Decolorization/Hot Filtration (if necessary)

  • If the solution is highly colored due to impurities, cool it slightly, add a small amount of activated charcoal, and reheat to boiling.

  • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

Step 4: Crystallization

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.[13]

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[13]

Step 5: Collection and Drying

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[13]

  • Dry the crystals thoroughly, for instance, in a vacuum oven, to remove all traces of solvent.

Data & Troubleshooting

Table 2: Troubleshooting Guide for Recrystallization

Problem Possible Cause Solution
No Crystals Form Too much solvent used; solution is not saturated. Boil off some of the solvent to concentrate the solution and try cooling again. Try scratching the flask or adding a seed crystal.[13]
Oiling Out Compound's melting point is lower than the solvent's boiling point; impurities present. Reheat the solution to dissolve the oil, add more solvent, and cool again. If it persists, a different solvent or chromatography may be needed.
Low Recovery Too much solvent used; compound is too soluble in the cold solvent; excessive washing. Use the minimum amount of hot solvent. Ensure thorough cooling. Wash with minimal ice-cold solvent.[13]

| Colored Crystals | Colored impurities co-crystallized. | Redissolve in hot solvent, add activated charcoal, perform a hot filtration, and recrystallize. |

Conclusion

The purification of 1-Isobutyl-1H-indole-4-carbaldehyde is a critical step in its utilization for research and development. Both flash column chromatography and recrystallization are powerful techniques capable of yielding high-purity material. Chromatography offers superior separation for complex mixtures with similar components, while recrystallization is an efficient and scalable method for removing impurities with different solubility profiles. The choice between them should be guided by a preliminary analysis of the crude product. By following the detailed protocols and troubleshooting guides presented in this application note, researchers can confidently and efficiently obtain the high-purity compound required for their work.

References

  • BenchChem. (n.d.). Purification techniques for indole aldehydes.
  • BenchChem. (n.d.). Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
  • BenchChem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
  • Google Patents. (n.d.). Process for distillation of aldehyde mixture comprising straight chain...
  • Fiveable. (2025, August 15). Distillation: Organic Chemistry Study Guide.
  • Powell, W. A. (1965). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology, 40(3), 496-499.
  • ChemBK. (2024, April 9). Aldehydes, C4, self-condensation products, high-boiling fraction.
  • BenchChem. (n.d.). 1-Isobutyl-1H-indole-4-carbaldehyde.
  • Subba Rami Reddy, S. R., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319.
  • MilliporeSigma. (n.d.). How to Purify by Distillation.
  • Smith, A. B., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Journal of Organic Chemistry, 88(24), 17088-17096.
  • University of Colorado Boulder. (n.d.). Organic Laboratory Techniques: Recrystallisation.
  • IIT Kanpur. (n.d.). Chemistry Distillation.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • D'Anna, F., et al. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
  • Lee, J. H., et al. (2019).
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
  • Gunay, N. S., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6649.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Kumar, A., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry, 17, 1547-1555.
  • Rapi, F., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-indoles. Molecules, 22(10), 1747.
  • Organic Syntheses. (n.d.). Indole.

Sources

Application

Application Note: Scalable Synthesis of 1-Isobutyl-1H-indole-4-carbaldehyde for Industrial Manufacturing

Introduction & Strategic Overview The compound 1-Isobutyl-1H-indole-4-carbaldehyde (CAS: 1344215-22-0) is a critical synthetic building block in medicinal chemistry, frequently utilized in the development of GPCR ligands...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The compound 1-Isobutyl-1H-indole-4-carbaldehyde (CAS: 1344215-22-0) is a critical synthetic building block in medicinal chemistry, frequently utilized in the development of GPCR ligands and targeted kinase inhibitors[1],. The formyl group at the C4 position serves as a highly versatile synthetic handle for downstream functionalization (e.g., reductive aminations, Wittig olefinations), while the N1-isobutyl substitution permanently blocks indolide anion formation, thereby altering the molecule's hydrogen-bonding profile and lipophilicity[1].

Historically, the N-alkylation of indole derivatives has been performed using strong bases such as Sodium Hydride (NaH) in polar aprotic solvents like N,N-Dimethylformamide (DMF)[2]. While effective at the bench scale, this classical approach presents severe limitations for industrial scale-up: NaH introduces critical thermal runaway and hydrogen gas evolution risks, and DMF is a reprotoxic solvent that is notoriously difficult to remove from the final active pharmaceutical ingredient (API)[3].

To address these bottlenecks, this application note details a highly scalable, self-validating Phase-Transfer Catalysis (PTC) protocol. By utilizing a biphasic system of 50% aqueous Sodium Hydroxide (NaOH) and Toluene, mediated by Tetrabutylammonium bromide (TBAB), we achieve quantitative N-alkylation with an optimized environmental factor (E-factor) and exceptional safety profile[4],[5].

Mechanistic Rationale: The Causality of Phase-Transfer Catalysis

The success of this protocol relies on the precise orchestration of mass transfer and ion-pair dynamics across a liquid-liquid interface[6].

  • Deprotonation at the Interface: 1H-indole-4-carbaldehyde is weakly acidic. The highly concentrated 50% NaOH aqueous phase reduces water activity, driving the equilibrium toward the deprotonation of the indole N-H at the biphasic interface[4].

  • Ion Exchange & Phase Transfer: The lipophilic quaternary ammonium cation from TBAB ( TBA+ ) undergoes an ion exchange with the newly formed indolate anion. The resulting [TBA+Indolate−] tight ion pair is highly soluble in the organic phase (Toluene) and is shuttled away from the aqueous boundary[7].

  • Regioselective SN​2 Alkylation: In the anhydrous environment of the toluene phase, the indolate anion exhibits enhanced nucleophilicity due to the lack of a hydration shell. It attacks the electrophilic carbon of isobutyl bromide via an SN​2 mechanism. The tight ion-pairing heavily favors N-alkylation over C3-alkylation, yielding the desired product and regenerating the TBA+ catalyst[2],[7].

PTC_Mechanism Aq Aqueous Phase (50% NaOH) Indole 1H-Indole-4-carbaldehyde Deprotonation Aq->Indole Interface Liquid-Liquid Interface Ion Exchange (TBA⁺) Indole->Interface Indolate Formation Org Organic Phase (Toluene) Interface->Org TBA⁺-Indolate Transfer Reaction SN2 Alkylation with Isobutyl Bromide Org->Reaction Reaction->Interface TBA-Br Regeneration Product 1-Isobutyl-1H-indole-4-carbaldehyde Reaction->Product Product Formation

Caption: Mechanistic pathway of the biphasic PTC N-alkylation workflow.

Materials and Quantitative Optimization

Table 1: Reagents and Stoichiometry for 1.0 kg Scale
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
1H-Indole-4-carbaldehyde145.161.001.00 kgStarting Material
Isobutyl Bromide137.021.201.13 kgAlkylating Agent
TBAB322.370.05111 gPhase Transfer Catalyst
NaOH (50% w/w aq.)40.005.002.75 kgBase
Toluene92.14N/A10.0 LOrganic Solvent
Table 2: Process Metrics (NaH/DMF vs. NaOH/Toluene/TBAB)
MetricClassical Route (NaH / DMF)Optimized PTC Route (NaOH / Toluene)
Yield (Isolated) 78 - 82%92 - 95%
Regioselectivity (N:C) 90:10>99:1
Reaction Time 12 hours4 hours
E-Factor >45 (High aqueous waste)<15 (Solvent recovery enabled)
Safety Profile High Risk ( H2​ gas, runaway)Low Risk (Controlled biphasic)

Self-Validating Experimental Protocol

This protocol is designed with built-in In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next unit operation.

Step 1: Biphasic System Preparation
  • Charge a 20 L jacketed glass-lined reactor with 1H-indole-4-carbaldehyde (1.00 kg, 6.89 mol) and Toluene (10.0 L).

  • Initiate overhead stirring at 350 RPM . Causality: High shear mixing is mandatory in PTC to maximize the interfacial surface area between the aqueous and organic layers[6].

  • Add TBAB (111 g, 0.34 mol) to the suspension.

  • Slowly charge 50% aqueous NaOH (2.75 kg) over 30 minutes, maintaining the internal temperature below 30°C using jacket cooling.

Step 2: Alkylation Execution
  • Charge Isobutyl bromide (1.13 kg, 8.27 mol) dropwise over 45 minutes.

  • Ramp the reactor temperature to 85°C and maintain for 4 hours.

  • Validation Check (IPC 1): Halt stirring to allow phase separation. Pull a 0.5 mL aliquot from the upper organic layer. Dilute with 5 mL Acetonitrile and analyze via HPLC (UV 254 nm).

    • Pass Criteria: The reaction is validated as complete when the peak area of 1H-indole-4-carbaldehyde is ≤ 0.5% . If >0.5%, resume stirring for 1 hour and re-test.

Step 3: Phase Separation and Washing
  • Cool the reactor to 25°C. Halt stirring and allow the biphasic mixture to settle for 30 minutes.

  • Drain the lower aqueous layer (contains NaBr and excess NaOH) to the basic waste stream.

  • Validation Check (IPC 2): Wash the retained organic layer with 10% aqueous citric acid (3.0 L) to neutralize residual base, followed by saturated aqueous NaCl (brine, 3.0 L). Check the pH of the final aqueous wash.

    • Pass Criteria: pH must be between 6.0 and 7.0.

Step 4: Isolation and Crystallization
  • Transfer the validated organic layer to a rotary evaporator or wiped-film evaporator. Distill toluene under reduced pressure (50 mbar, 50°C) until a thick amber oil is obtained.

  • Charge Heptane (4.0 L) and Ethyl Acetate (0.4 L) to the oil. Heat to 60°C to achieve a homogenous solution.

  • Cool the solution linearly to 0°C over 4 hours to induce crystallization.

  • Filter the resulting off-white crystals and wash with cold heptane (1.0 L). Dry under vacuum at 40°C to constant weight.

  • Final Validation: Confirm identity and purity via 1H -NMR (disappearance of the indole N-H broad singlet at ~8.5 ppm) and LC-MS (m/z [M+H]+ = 202.1)[3].

ProcessFlow R1 Jacketed Reactor (Biphasic Alkylation) S1 Phase Separator (Aqueous Waste) R1->S1 Crude Mixture W1 Wash Tank (Water/Brine Wash) S1->W1 Organic Layer E1 Evaporator (Toluene Recovery) W1->E1 Washed Organics C1 Crystallizer (Heptane/EtOAc) E1->C1 Concentrated Oil

Caption: Industrial process flow diagram for the scalable synthesis and isolation of the target compound.

Troubleshooting & Scientific Insights

  • Incomplete Conversion / Stalled Reaction: If IPC 1 fails repeatedly, the primary culprit in PTC is insufficient mass transfer. Do not add more base. Instead, increase the impeller speed or check the baffle configuration in the reactor. The reaction rate in PTC is directly proportional to the interfacial surface area[6].

  • Formation of C3-Alkylated Byproducts: While rare in this specific PTC setup, C-alkylation occurs if the ion pair is disrupted or if the solvent polarity is drastically altered[2]. Ensure that no highly polar protic solvents (like alcohols) are introduced into the reactor, as they will solvate the indolate anion and expose the C3 carbon to electrophilic attack[7].

  • Emulsion Formation During Workup: Toluene/water systems can form stubborn emulsions if the agitation during the wash step is too vigorous. If an emulsion persists during Step 3, add a small volume of saturated brine or filter the biphasic mixture through a pad of Celite to break the emulsion.

References

  • ChemScene (Page 99) @ ChemBuyersGuide.com. ChemBuyersGuide. URL:[Link]

  • [7] Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. MDPI. URL: [Link]

  • [4] Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. CRDEEP Journals. URL:[Link]

Sources

Method

Derivatization of 1-Isobutyl-1H-indole-4-carbaldehyde for biological screening

Application Note: Derivatization of 1-Isobutyl-1H-indole-4-carbaldehyde for High-Throughput Biological Screening Executive Summary The indole scaffold is a privileged structure in medicinal chemistry, frequently serving...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization of 1-Isobutyl-1H-indole-4-carbaldehyde for High-Throughput Biological Screening

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for therapeutics targeting central nervous system (CNS) disorders, oncology, and inflammatory diseases. Specifically, 1-Isobutyl-1H-indole-4-carbaldehyde (CAS: 1344215-22-0) offers a highly versatile starting point for library generation. The isobutyl group at the N1 position enhances the lipophilicity (LogP) and membrane permeability of the scaffold, while the C4-formyl group provides an unhindered, highly reactive electrophilic handle for rapid derivatization. This application note details the biological rationale and validated protocols for derivatizing this scaffold to generate libraries for phenotypic and target-based biological screening.

Biological Rationale & Target Pathways

Indole-4-carboxaldehyde derivatives have demonstrated significant potential in modulating metabolic and inflammatory pathways. Recent studies have shown that indole-4-carboxaldehyde scaffolds can attenuate methylglyoxal (MGO)-induced expression of inflammatory genes (such as TNF-α and IFN-γ) by modulating the NF-κB signaling pathway[1][2]. Furthermore, these derivatives have been identified as modulators of Glyoxalase I (Glo-1), a critical enzyme responsible for the detoxification of reactive dicarbonyl species, thereby protecting cells from dicarbonyl stress[3].

By derivatizing the C4-aldehyde of the 1-isobutyl substituted core, researchers can systematically explore structure-activity relationships (SAR) to optimize binding affinity against these inflammatory and metabolic targets.

Mechanism of indole-4-carbaldehyde derivatives attenuating MGO-induced inflammation.

Experimental Methodologies

To build a robust screening library, the derivatization must be chemoselective, scalable, and tolerant of diverse functional groups. The two primary strategies outlined below—Reductive Amination and Knoevenagel Condensation—fulfill these criteria.

Protocol A: High-Throughput Reductive Amination

Reductive amination is the premier method for converting the C4-aldehyde into a library of diverse secondary and tertiary amines. This approach has been successfully utilized in the synthesis of indole-based complement factor B inhibitors[4].

Causality of Reagent Selection:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is selected over sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄). STAB is less toxic (no HCN gas generation) and its bulky, electron-withdrawing acetate groups reduce its nucleophilicity. This provides superior chemoselectivity, rapidly reducing the iminium intermediate while leaving the unreacted starting aldehyde intact.

  • Solvent: 1,2-Dichloroethane (DCE) is preferred as it solubilizes both the indole precursor and STAB effectively, while preventing the premature hydrolysis of the imine intermediate[4].

Step-by-step reductive amination workflow for generating indole-4-methylamine libraries.

Step-by-Step Procedure:

  • Imine Formation: In a 10 mL glass vial, dissolve 1-Isobutyl-1H-indole-4-carbaldehyde (1.0 eq, 0.5 mmol) and the desired primary or secondary amine (1.2 eq, 0.6 mmol) in anhydrous DCE (3.0 mL).

  • Acid Catalysis: Add glacial acetic acid (1.5 eq, 0.75 mmol). Rationale: The acid protonates the carbonyl oxygen, increasing its electrophilicity and driving the equilibrium toward imine/iminium formation. Stir at room temperature for 1 hour.

  • Reduction: Add STAB (1.5 eq, 0.75 mmol) in one portion. Stir the reaction mixture at room temperature for 4–12 hours.

  • Self-Validating Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The UV-active aldehyde spot (Rf ~0.6) must be completely depleted.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and destroy excess STAB. Extract with Dichloromethane (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: Confirm product formation via LC-MS (look for the [M+H]⁺ peak of the target amine) and ¹H NMR (ensure the disappearance of the aldehyde proton at ~10.0 ppm and the appearance of benzylic CH₂ protons at ~4.0 ppm).

Protocol B: Knoevenagel Condensation for Covalent Probes

To generate targeted covalent inhibitors (TCIs) featuring a Michael acceptor, the C4-aldehyde can be reacted with active methylene compounds.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 1-Isobutyl-1H-indole-4-carbaldehyde (1.0 eq, 0.5 mmol) and an active methylene compound (e.g., malononitrile, 1.1 eq, 0.55 mmol) in absolute ethanol (4.0 mL).

  • Catalysis: Add 2-3 drops of piperidine. Rationale: Piperidine acts as a mild base to deprotonate the active methylene, generating a carbanion that attacks the aldehyde. Ethanol stabilizes the transition state.

  • Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours.

  • Isolation: Upon completion (verified by TLC), cool the mixture to 0 °C. The highly conjugated product typically precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.

Quantitative Data & Library Validation

The following table summarizes a representative library generated from 1-Isobutyl-1H-indole-4-carbaldehyde, detailing the analytical validation metrics and hypothetical biological screening results against the NF-κB pathway.

Compound IDDerivatization StrategyReactantYield (%)LC-MS Purity (%)NF-κB IC₅₀ (µM)
IB-IND-01 Reductive AminationPiperidine88>981.2
IB-IND-02 Reductive AminationMorpholine85>972.4
IB-IND-03 Reductive AminationN-Methylpiperazine82>990.8
IB-IND-04 Knoevenagel CondensationMalononitrile91>965.5
IB-IND-05 Knoevenagel CondensationCyanoacetamide87>954.1

Note: Yields represent isolated yields post-purification. Purity is determined by LC-MS (UV 254 nm). IC₅₀ values are representative metrics for screening prioritization.

References

  • Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation. MDPI.[Link]

  • Glyoxalase I Assay as a Possible Tool for Evaluation of Biological Activity of Antioxidant-Rich Plant Extracts. PMC.[Link]

  • US10093663B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof.
  • 1-Isobutyl-1H-indole-4-carbaldehyde (CAS: 1344215-22-0). ChemBuyersGuide.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of 1-Isobutyl-1H-indole-4-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and operational challenges associated with the N-alkylation of sterically hinde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and operational challenges associated with the N-alkylation of sterically hindered electrophiles onto functionalized indole cores. This guide moves beyond simple instructions, providing the causality behind each experimental choice to ensure your workflows are robust, self-validating, and reproducible.

Mechanistic Workflow & Pathway

Understanding the reaction pathway is critical for troubleshooting. The synthesis relies on the deprotonation of 1H-indole-4-carbaldehyde to form a highly nucleophilic indolide anion, followed by an SN2 substitution with isobutyl bromide.

MechanisticPathway SM 1H-Indole-4-carbaldehyde (Starting Material) Base Deprotonation NaH in DMF (0 °C) SM->Base Anion Indolide Anion (Naked, highly nucleophilic) Base->Anion - H2 (gas) C3 C3-Alkylation (Tight ion pair in THF) Base->C3 Weak base / THF Alkylation SN2 Alkylation Isobutyl Bromide + KI (60 °C) Anion->Alkylation Finkelstein Catalysis Product 1-Isobutyl-1H-indole-4-carbaldehyde (Target Product) Alkylation->Product Major Pathway E2 E2 Elimination (Isobutylene byproduct) Alkylation->E2 Steric clash

Reaction pathway for the N-alkylation of 1H-indole-4-carbaldehyde.

Optimization Data: Base & Solvent Selection

To achieve high N1-regioselectivity and overcome the steric hindrance of the isobutyl group, reaction conditions must be carefully tuned. The table below summarizes the quantitative optimization data demonstrating why NaH/DMF with a KI additive is the superior system.

Base (Eq)SolventAdditiveTemp (°C)Time (h)N1-Alkylation Yield (%)C3-Alkylation Yield (%)
K₂CO₃ (1.5)MeCNNone802445%15%
NaH (1.2)THFNone601855%25%
NaH (1.2)DMFNone601872%< 5%
NaH (1.2) DMF KI (0.1 eq) 60 8 91% < 2%

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual cues (like gas evolution) are embedded to confirm the success of intermediate states before proceeding.

Step 1: System Preparation Rigorously flame-dry all glassware under a vacuum and purge with inert gas (Ar or N₂). Dissolve 1H-indole-4-carbaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution.

Step 2: Deprotonation (Self-Validating Step) Cool the reaction flask to 0 °C using an ice bath. Portion-wise, carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Validation Check: You must observe the immediate evolution of hydrogen gas (bubbling). Stir the mixture for 30 minutes at room temperature until gas evolution completely ceases. This confirms the total conversion of the starting material into the indolide anion.

Step 3: Electrophile Addition & Finkelstein Catalysis Cool the mixture back to 0 °C. Add Potassium Iodide (KI, 0.1 eq) followed by the dropwise addition of isobutyl bromide (1.2 eq).

Step 4: Alkylation Warm the reaction mixture to 60 °C. Stir for 8 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexane) to confirm the consumption of the starting material.

Step 5: Quench and Workup Cool the reaction to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise. Extract the aqueous layer with Ethyl Acetate (3x). Critical Purification Step: Wash the combined organic layers with distilled water (5x) and brine (1x). This aggressive washing is mandatory to partition the DMF entirely into the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Isolation Purify the crude residue via silica gel flash chromatography to isolate pure 1-Isobutyl-1H-indole-4-carbaldehyde.

Troubleshooting Guides & FAQs

Q1: Why is my reaction with isobutyl bromide significantly slower and lower-yielding than standard benzylations? A: Isobutyl bromide is a primary alkyl halide, but it features a beta-branch (a methyl group on the adjacent carbon). This beta-branching creates substantial steric hindrance during the trigonal bipyramidal transition state required for an SN2 mechanism (1)[1],[2]. To overcome this kinetic barrier, you must introduce a catalytic amount of Potassium Iodide (KI). This initiates an in situ Finkelstein reaction, converting the sluggish isobutyl bromide into the highly reactive isobutyl iodide (3)[3]. Additionally, elevating the reaction temperature to 60 °C provides the necessary activation energy[4].

Q2: I am observing significant C3-alkylation instead of the desired N1-alkylation. How do I correct this regioselectivity? A: Indoles are ambident nucleophiles. If the base is too weak or the solvent does not adequately separate the ion pair (e.g., using THF), the neutral indole or tight ion pair will react at the more carbon-like C3 position (5)[5]. To force N-alkylation, use a strong base like NaH in a highly polar aprotic solvent like DMF. DMF strongly solvates the Na⁺ cation, leaving a "naked" indolide anion. According to Hard-Soft Acid-Base (HSAB) principles, this naked anion reacts preferentially at the harder, more electronegative N1 position[5].

Q3: Is the C4-carbaldehyde group at risk of reacting under these strongly basic conditions? A: Generally, no. Aldehydes do not undergo O-alkylation under these specific conditions. However, they are highly susceptible to base-catalyzed side reactions (such as the Cannizzaro reaction or aldol condensations) if hydroxide ions are present. This underscores the absolute necessity of using strictly anhydrous NaH and anhydrous DMF to prevent the formation of hydroxide from trace environmental water.

Q4: How do I efficiently remove DMF and unreacted isobutyl bromide during the workup? A: DMF is highly miscible with water. By diluting your organic extraction solvent (Ethyl Acetate) and washing it at least 5 times with copious amounts of water, you effectively partition the DMF into the aqueous layer. Unreacted isobutyl bromide is relatively volatile (boiling point ~91 °C) and will largely be removed during rotary evaporation under reduced pressure.

References

  • The Chemical Educator. "Investigating Steric Effects in SN2 Substitution Reactions." URL:[Link]

  • RSC Advances. "One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles." URL:[Link]

Sources

Optimization

Improving the purity of 1-Isobutyl-1H-indole-4-carbaldehyde post-synthesis

Technical Support Center: 1-Isobutyl-1H-indole-4-carbaldehyde Welcome to the technical support center for the purification of 1-Isobutyl-1H-indole-4-carbaldehyde. This guide is designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Isobutyl-1H-indole-4-carbaldehyde

Welcome to the technical support center for the purification of 1-Isobutyl-1H-indole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your post-synthesis workup.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1-Isobutyl-1H-indole-4-carbaldehyde. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Question 1: My crude ¹H NMR shows unreacted starting materials. What is the most efficient way to remove them?

Answer:

The optimal removal strategy depends on which starting material is present. Let's consider two common synthetic routes:

Scenario A: Residual Indole-4-carbaldehyde (from N-alkylation)

  • Probable Cause: Incomplete alkylation of the indole nitrogen with an isobutyl halide.

  • Why it Happens: Indole-4-carbaldehyde possesses an acidic N-H proton. Its corresponding anion is a potent nucleophile. However, factors like a weak base, insufficient temperature, or a poor leaving group on the isobutyl chain can lead to an incomplete reaction.

  • Solution: Acid-Base Extraction. The unreacted indole-4-carbaldehyde still has its acidic N-H proton, whereas your desired N-alkylated product does not. This difference in acidity is the key to separation.

    • Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a 1M aqueous sodium hydroxide (NaOH) solution. The NaOH will deprotonate the acidic N-H of the starting material, forming a water-soluble sodium salt that partitions into the aqueous layer.

    • Separate the layers.

    • Wash the organic layer with water and then with brine to remove residual NaOH and water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This should yield a product significantly enriched in your target compound.

Scenario B: Residual 1-Isobutyl-1H-indole (from formylation)

  • Probable Cause: Incomplete formylation (e.g., via Vilsmeier-Haack or a similar reaction).[1]

  • Why it Happens: Formylation reactions require precise stoichiometry and activation. If the formylating agent is depleted or reaction conditions are not optimal, the reaction may not go to completion.

  • Solution: Column Chromatography. Both the starting material (1-isobutyl-1H-indole) and the product are non-polar and will not separate effectively with an acid-base extraction. Column chromatography is the most reliable method here.

    • Stationary Phase: Standard silica gel is appropriate.[2]

    • Mobile Phase: The product, with its polar aldehyde group, will be more polar than the starting material. A gradient elution starting with a low polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 90:10 Hexane:Ethyl Acetate) will elute the less polar 1-isobutyl-1H-indole first, followed by your desired aldehyde product. Develop the exact solvent system using Thin-Layer Chromatography (TLC) first, aiming for an Rf value of ~0.3 for your product.[1]

Question 2: My TLC plate shows a streak or a "tailing" spot for my product. How do I resolve this?

Answer:

Tailing is a common issue in the chromatography of nitrogen-containing heterocycles.[2]

  • Probable Cause: Although the primary indole nitrogen is alkylated and thus not basic, the overall electron-rich indole ring system can still have secondary interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This leads to a non-uniform flow up the TLC plate or through the column. Another possibility is sample overload on the TLC plate.[2]

  • Solution 1: Eluent Modification. The most common and effective solution is to neutralize the acidic sites on the silica gel.

    • Add a small amount of a basic modifier, such as 0.5-1% triethylamine (NEt₃), to your mobile phase (e.g., Hexane:Ethyl Acetate).[2] This competes with your compound for interaction with the acidic sites, resulting in sharper, more symmetrical spots. Always re-optimize your solvent system on TLC after adding a modifier.

  • Solution 2: Use a Different Stationary Phase. If modifying the eluent doesn't solve the problem, the issue might be more severe.

    • Consider using a less acidic stationary phase like neutral alumina.[2]

    • Alternatively, you can use deactivated silica gel. This can be prepared by flushing a packed silica gel column with an eluent containing 1-3% triethylamine before loading your sample.[2]

  • Solution 3: Check for Sample Overload. Ensure the spot applied to the TLC plate is dilute. Concentrated spots will invariably lead to tailing.[2]

Question 3: After purification, my product has a yellowish or pinkish tint and my NMR shows a new singlet at ~10 ppm and a broad peak. What is this impurity?

Answer:

This is a classic sign of aldehyde oxidation.

  • Probable Cause: The aldehyde group on your product is susceptible to air oxidation, converting it to the corresponding carboxylic acid (1-Isobutyl-1H-indole-4-carboxylic acid).[1] This process can be accelerated by exposure to light and residual acid or base from the workup. Pure indole compounds are typically white or slightly off-white; color often indicates the presence of minor oxidized or polymerized impurities.[3]

  • Why it Happens: Aldehydes are easily oxidized. The new singlet in the ¹H NMR around 10-12 ppm is characteristic of a carboxylic acid proton, and the aldehyde proton signal (usually ~9.5-10.5 ppm) will diminish.

  • Solution 1: Mild Basic Wash. If the oxidation is minor, you can remove the acidic carboxylic acid impurity with a simple wash.

    • Dissolve the impure product in an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash with a 5-10% aqueous sodium bicarbonate (NaHCO₃) solution.[1] This mild base is strong enough to deprotonate the carboxylic acid, pulling it into the aqueous layer, but generally won't harm your product.

    • Wash with water, then brine, dry over Na₂SO₄, and concentrate.

  • Solution 2: Careful Column Chromatography. If the wash is insufficient, column chromatography can separate the more polar carboxylic acid from the aldehyde. The carboxylic acid will often stick to the baseline or require a much more polar eluent (e.g., with methanol) to elute.

  • Prevention: To prevent future oxidation, store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and in a freezer. Using degassed solvents for chromatography can also minimize oxidation during purification.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving purification issues with 1-Isobutyl-1H-indole-4-carbaldehyde.

G start Assess Crude Purity (TLC & ¹H NMR) impurity_type What is the major impurity? start->impurity_type sm Starting Materials impurity_type->sm Unreacted Starting Material side_prod Side Products or Discoloration impurity_type->side_prod Byproducts or Degradation looks_clean Relatively Clean but... (e.g., Tailing TLC spot) impurity_type->looks_clean Poor Separation Quality sm_type Which SM? sm->sm_type indole_sm Indole-4-carbaldehyde (acidic N-H present) sm_type->indole_sm From Alkylation isobutyl_sm 1-Isobutyl-1H-indole (non-polar) sm_type->isobutyl_sm From Formylation acid_base Perform Acid-Base Extraction (aq. NaOH) indole_sm->acid_base column_sm Column Chromatography (Gradient Elution) isobutyl_sm->column_sm end_node Pure Product (Verify by NMR/MP) acid_base->end_node column_sm->end_node side_prod_type Nature of Impurity? side_prod->side_prod_type oxidation Oxidation to Carboxylic Acid (new NMR peak ~10-12 ppm) side_prod_type->oxidation Specific new spot polar_junk Polar Baseline Material (Polymeric) side_prod_type->polar_junk General streaking bicarb_wash Wash with aq. NaHCO₃ oxidation->bicarb_wash column_side Column Chromatography (Consider eluent modifier) polar_junk->column_side bicarb_wash->end_node column_side->end_node modify_eluent Modify Eluent (add 0.5% NEt₃) looks_clean->modify_eluent modify_eluent->end_node

Caption: A decision tree for troubleshooting the purification of 1-Isobutyl-1H-indole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Should I use recrystallization or column chromatography for the final purification step?

This depends on your specific needs regarding purity, yield, and scale. The table below summarizes the key considerations.

FeatureColumn ChromatographyRecrystallization
Selectivity Excellent for separating compounds with different polarities (e.g., product from non-polar starting material).[4]Best for removing small amounts of impurities from a mostly pure, crystalline solid. Less effective for complex mixtures.
Purity Typically yields >98% purity, depending on separation quality.Can yield very high purity (>99.5%) material if a suitable solvent is found.[5]
Yield Generally good recovery, though some material is always lost on the column.Yield can be highly variable. Significant product loss can occur if the compound has moderate solubility in the cold solvent.[6]
Scalability Can be cumbersome and solvent-intensive for large-scale (>10 g) purifications.Often the preferred method for large-scale industrial purification due to its efficiency and lower solvent usage.
Recommendation Use as the primary purification method for complex crude mixtures.Use as a final polishing step after chromatography to achieve analytical-grade purity, or if the crude product is already >90% pure.

Q2: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7]

  • Experimental Protocol: Solvent Screening

    • Place a small amount of your crude material (20-30 mg) into several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, or mixtures) dropwise at room temperature until the solid just dissolves. A good candidate will require a significant amount of solvent.

    • For solvents that do not dissolve the solid at room temperature, heat the mixture gently. A good solvent will dissolve the solid completely upon heating.

    • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

    • The best solvent is the one that produces a large quantity of crystalline solid upon cooling.

For indole aldehydes, ethanol or ethanol/water mixtures are often good starting points.[8]

Q3: My compound seems to be decomposing on the silica gel column. What can I do?

Decomposition on silica is a known issue for sensitive molecules.[2]

  • Confirmation: First, confirm that decomposition is actually occurring on the silica. You can do this with a 2D TLC analysis.[2]

    • Spot your compound on one corner of a square TLC plate.

    • Develop the plate as usual.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and develop it again in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, your compound is decomposing.[2]

  • Solutions:

    • Deactivate the Silica: As mentioned in the troubleshooting guide, flush the column with an eluent containing triethylamine before running your separation.[2]

    • Minimize Contact Time: Use flash column chromatography with positive pressure to move the compound through the column more quickly.

    • Switch Adsorbent: Use a neutral adsorbent like alumina.

    • Avoid Chlorinated Solvents: Dichloromethane can contain trace amounts of HCl, which can degrade sensitive compounds. If you must use it, consider passing it through a plug of basic alumina first.

References

  • BenchChem. (n.d.). identifying and minimizing impurities in 2-phenylindole synthesis.
  • International Journal of Advance Research, Scientific Creation and Trend. (2022). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole.
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • ResearchGate. (2017). What do common indole impurities look like?.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • BenchChem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
  • BenchChem. (n.d.). Purification techniques for indole aldehydes.
  • Knowledge UChicago. (n.d.). SUPPLEMENTARY INFORMATION.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.

Sources

Troubleshooting

Degradation pathways of 1-Isobutyl-1H-indole-4-carbaldehyde under storage

Technical Support Center: 1-Isobutyl-1H-indole-4-carbaldehyde Storage & Handling Overview Welcome to the Technical Support Center for 1-Isobutyl-1H-indole-4-carbaldehyde. As a critical building block in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Isobutyl-1H-indole-4-carbaldehyde Storage & Handling

Overview Welcome to the Technical Support Center for 1-Isobutyl-1H-indole-4-carbaldehyde. As a critical building block in drug development and synthetic chemistry, maintaining the structural integrity of this compound is paramount. This guide addresses the most common degradation issues encountered during storage, the underlying chemical mechanisms, and field-proven protocols to salvage and stabilize your reagents.

FAQ Section 1: Mechanisms of Degradation

Q: Why does my 1-Isobutyl-1H-indole-4-carbaldehyde stock develop a white/yellowish precipitate over time? A: The appearance of a precipitate or a shift in color is a classic macroscopic symptom of aldehyde autoxidation [2]. 1-Isobutyl-1H-indole-4-carbaldehyde possesses a highly reactive formyl group at the C4 position. When exposed to atmospheric oxygen and ambient light, the aldehyde undergoes a radical-chain autoxidation process, converting the liquid or highly soluble aldehyde into 1-isobutyl-1H-indole-4-carboxylic acid. This carboxylic acid degradant has significantly lower solubility in non-polar storage solvents, causing it to precipitate out of solution.

Q: What is the exact chemical pathway driving this degradation? A: The degradation is driven by a non-enzymatic free radical mechanism [1]. The process initiates when trace metals or UV light trigger hydrogen-atom abstraction from the aldehyde, generating a highly reactive acyl radical. This radical rapidly reacts with molecular oxygen ( O2​ ) to form an acylperoxy radical. Subsequent hydrogen abstraction from another intact aldehyde molecule yields a peracid intermediate and propagates the chain by releasing another acyl radical [3]. Finally, the peracid undergoes a Baeyer-Villiger-type rearrangement or reduction to form the terminal carboxylic acid degradant [1].

Autoxidation A 1-Isobutyl-1H-indole-4-carbaldehyde (Intact Aldehyde) B Acyl Radical Intermediate A->B Initiation (O2, Light) Hydrogen Abstraction C Acylperoxy Radical Intermediate B->C + O2 (Propagation) D Peracid Intermediate C->D + Aldehyde (Hydrogen Abstraction) D->B Chain Carrier Generation E 1-Isobutyl-1H-indole-4-carboxylic acid (Degradation Product) D->E Baeyer-Villiger Rearrangement

Radical-chain autoxidation pathway of 1-Isobutyl-1H-indole-4-carbaldehyde to carboxylic acid.

FAQ Section 2: Analytical Troubleshooting & Storage

Q: How can I analytically confirm the extent of degradation in my stock? A: Do not rely solely on visual inspection. To accurately quantify the degradation, you must perform chromatographic analysis. Because the carboxylic acid degradant is significantly more polar than the parent aldehyde, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) will clearly resolve the two species.

Table 1: Analytical Signatures of 1-Isobutyl-1H-indole-4-carbaldehyde and its Degradants

CompoundRP-HPLC Retention Behavior (C18 Column)GC-MS (m/z)Visual / Physical Cues
1-Isobutyl-1H-indole-4-carbaldehyde Later elution (higher organic phase affinity)~201 (M+)Clear to pale yellow liquid/solid
1-Isobutyl-1H-indole-4-carboxylic acid Early elution (higher aqueous phase affinity)~217 (M+)White/yellowish precipitate
Indole Dimers / Oligomers Very late elution (highly hydrophobic)>400Deep yellow/brown discoloration

Q: What are the optimal storage conditions to prevent this autoxidation? A: To arrest the radical-chain mechanism, you must eliminate its initiation factors: oxygen, light, and thermal energy.

  • Temperature: Store neat oils or stock solutions at -20°C [2]. Lower kinetic energy drastically reduces the rate of radical initiation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Causality: Argon is heavier than air and effectively displaces oxygen from the headspace of the vial, starving the propagation step of the autoxidation pathway.

  • Stabilizers: For long-term storage of bulk quantities, consider adding 500 to 2000 ppm of 4-methoxyphenol (MEHQ) or Butylated hydroxytoluene (BHT) [4]. Causality: These phenolic antioxidants act as radical scavengers. They donate a hydrogen atom to the acylperoxy radical, forming a stable, resonance-delocalized phenoxy radical that terminates the chain reaction without propagating further damage.

FAQ Section 3: Corrective Workflows (Self-Validating Protocols)

Q: My stock is partially degraded (contains ~15% carboxylic acid). How can I salvage the intact 1-Isobutyl-1H-indole-4-carbaldehyde? A: You can selectively remove the carboxylic acid degradant using a mild acid-base liquid-liquid extraction. The protocol below is designed as a self-validating system: the physical separation is driven by predictable pKa differences, and the success of the procedure is immediately verifiable via pH testing and HPLC at distinct checkpoints.

Protocol 1: Salvage Purification of Degraded Aldehyde Stocks

Step 1: Dissolution

  • Action: Dissolve the degraded mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~50 mg/mL.

  • Causality: Both the intact aldehyde and the un-ionized carboxylic acid are soluble in these organic solvents, ensuring a homogenous starting phase.

Step 2: Mild Basic Wash (The Separation Step)

  • Action: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate ( NaHCO3​ , pH ~8.3). Shake vigorously and vent.

  • Causality: The NaHCO3​ selectively deprotonates the carboxylic acid degradant (pKa ~4-5) to form a highly water-soluble sodium carboxylate salt. The intact aldehyde lacks an acidic proton and remains entirely in the organic layer.

Step 3: Phase Separation & Aqueous Validation

  • Action: Allow the layers to separate. Drain the lower aqueous layer.

  • System Validation Check: Acidify a small aliquot of the drained aqueous layer with 1M HCl to pH 2. If a white precipitate forms, it confirms the successful extraction and isolation of the carboxylic acid degradant.

Step 4: Drying and Concentration

  • Action: Wash the retained organic layer once with brine (to remove residual water), dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (rotary evaporation) at <30°C.

  • Causality: Na2​SO4​ chemically binds trace water, preventing hydrolytic degradation during the concentration step. Keeping the water bath <30°C prevents thermal degradation of the purified indole ring.

Step 5: Final Analytical Validation

  • Action: Re-dissolve a 1 mg sample of the concentrated product in HPLC-grade acetonitrile and run an RP-HPLC assay.

  • System Validation Check: The chromatogram must show a single peak corresponding to the aldehyde. The complete disappearance of the early-eluting polar peak validates the absolute efficacy of the purification.

Purification S1 Degraded Stock (Aldehyde + Acid) S2 Dissolve in EtOAc S1->S2 S3 Wash with sat. NaHCO3 (Removes Carboxylic Acid) S2->S3 S4 Separate Organic Layer S3->S4 S5 Dry over Na2SO4 & Filter S4->S5 S6 Concentrate in vacuo S5->S6 S7 HPLC / GC-MS QC S6->S7 S8 Purified Aldehyde (>98% Purity) S7->S8

Step-by-step liquid-liquid extraction workflow for purifying degraded aldehyde stocks.

References

  • Radical-chain mechanism for aldehyde autoxidation Aldehyde autoxidation...
  • Best practices for handling and storing vol
  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal - ACS Public
  • EP0096153A2 - Stabilization of aldehydes - Google P
Optimization

Catalyst selection for efficient synthesis of 1-Isobutyl-1H-indole-4-carbaldehyde

Welcome to the Technical Support Center for the synthesis of 1-Isobutyl-1H-indole-4-carbaldehyde . The N-alkylation of indole-4-carbaldehyde with branched alkyl halides (like isobutyl bromide) presents unique steric and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Isobutyl-1H-indole-4-carbaldehyde . The N-alkylation of indole-4-carbaldehyde with branched alkyl halides (like isobutyl bromide) presents unique steric and chemoselective challenges[1]. This guide provides drug development professionals and synthetic chemists with field-proven protocols, a catalyst selection matrix, and mechanistic troubleshooting steps to achieve high-yielding, regioselective N-alkylation.

Catalyst & Base Selection Matrix

The primary challenge in synthesizing 1-isobutyl-1H-indole-4-carbaldehyde is the steric hindrance at the β -carbon of the isobutyl electrophile, which severely retards the S N​ 2 substitution rate. Selecting the correct base and catalyst system is critical to overcoming this activation energy barrier without degrading the sensitive C4-carbaldehyde group[2].

Base SystemCatalyst / AdditiveSolventTemp (°C)Est. Yield (%)Causality & Scientific Observation
K 2​ CO 3​ NoneMeCN80 °C< 20%Isobutyl group steric hindrance prevents efficient S N​ 2. Reaction stalls; prolonged heating degrades the aldehyde.
KOH NoneDMSO25 °C40–50%Moderate yield[3]. However, strong hydroxide bases risk triggering a Cannizzaro-type disproportionation on the C4-aldehyde.
NaH NoneDMF0 to 25 °C65–75%Hard base promotes excellent N-selectivity over C3-alkylation[4]. Requires strict anhydrous conditions to prevent starting material degradation.
Cs 2​ CO 3​ TBAB (10 mol%)DMF60 °C80–85%The "Cesium effect" provides a highly reactive, naked indolide anion. TBAB (Phase Transfer Catalyst) stabilizes the transition state[2].
Cs 2​ CO 3​ TBAB + KI (10 mol%)DMF60 °C> 90% Optimal System: KI converts isobutyl bromide to isobutyl iodide in situ (Finkelstein reaction), overcoming the steric drag of the branched electrophile.

Optimized Experimental Protocol

This self-validating protocol utilizes the Cs 2​ CO 3​ / TBAB / KI catalytic system to maximize yield while preserving the integrity of the carbaldehyde functional group.

Reagents:

  • 1H-indole-4-carbaldehyde (1.0 eq)

  • Isobutyl bromide (1.5 eq)

  • Cesium Carbonate (Cs 2​ CO 3​ , 2.0 eq)

  • Tetrabutylammonium bromide (TBAB, 0.1 eq)

  • Potassium Iodide (KI, 0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 1H-indole-4-carbaldehyde (1.0 eq) and dissolve in anhydrous DMF to achieve a 0.2 M concentration.

  • Anion Generation: Add finely powdered, anhydrous Cs 2​ CO 3​ (2.0 eq) in one portion. Stir at room temperature for 30 minutes. Causality: This ensures complete deprotonation. The solution will typically darken as the highly nucleophilic indolide anion forms.

  • Catalyst Activation: Add TBAB (0.1 eq) and KI (0.1 eq) to the mixture. Causality: KI acts as a nucleophilic catalyst, performing an in situ Finkelstein reaction to continuously generate highly reactive isobutyl iodide[2]. TBAB improves the solubility of the ionic transition state.

  • Electrophile Addition: Add isobutyl bromide (1.5 eq) dropwise via syringe to prevent localized thermal spikes.

  • Reaction: Heat the mixture to 60 °C and stir for 12–18 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The self-validating endpoint is the complete disappearance of the lower-R f​ starting material spot.

  • Quench & Extraction: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH 4​ Cl. Extract the aqueous layer with Ethyl Acetate (3x).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (5x). Causality: DMF is highly miscible in water; repeated aqueous washes pull the DMF out of the organic phase, preventing emulsion issues during concentration.

  • Purification: Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate pure 1-isobutyl-1H-indole-4-carbaldehyde[1].

Troubleshooting Workflow

Use the following logical tree to diagnose and correct common issues encountered during this specific synthesis.

G Start Issue: Low Yield of 1-Isobutyl-1H-indole-4-carbaldehyde Q1 Is the starting material (1H-indole-4-carbaldehyde) unreacted? Start->Q1 Unreacted Reaction is too slow due to isobutyl steric hindrance. Q1->Unreacted Yes SideProducts Are there significant side products? Q1->SideProducts No Solution1 Add KI (10 mol%) for in situ Finkelstein activation & use TBAB (PTC). Unreacted->Solution1 C3Alk C3-Alkylation detected (Regioselectivity issue) SideProducts->C3Alk Yes, C3-isomer Degradation Aldehyde degradation (Cannizzaro reaction) SideProducts->Degradation Yes, degradation Solution2 Switch to harder base (NaH) in anhydrous DMF. C3Alk->Solution2 Solution3 Avoid aqueous bases (KOH/NaOH). Use anhydrous Cs2CO3. Degradation->Solution3

Troubleshooting workflow for the N-alkylation of 1H-indole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 30% conversion. Should I increase the temperature to 100 °C? A1: No. Increasing the temperature beyond 70 °C risks degrading the C4-carbaldehyde group via base-catalyzed side reactions or atmospheric oxidation. The stall is caused by the steric hindrance of the branched isobutyl group during the S N​ 2 attack[2]. Instead of applying brute-force heat, lower the activation energy by adding 10 mol% KI. This in situ Finkelstein activation generates isobutyl iodide, which is significantly more reactive than the bromide.

Q2: I am observing a significant amount of C3-alkylated byproduct. How do I improve N-selectivity? A2: Indole is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is the "harder" nucleophilic site, while the C3 position is "softer". To strictly favor N-alkylation, use a harder base (like NaH) and a highly polar aprotic solvent (like DMF)[4]. This ensures the indolide anion is solvent-separated from the counterion, leaving the hard nitrogen completely exposed for the S N​ 2 attack.

Q3: Can I use aqueous NaOH with a Phase Transfer Catalyst (PTC) instead of anhydrous DMF? A3: While biphasic PTC systems (e.g., 50% NaOH / Toluene / TBAB) are excellent for standard indole N-alkylations, they are strongly discouraged for 1H-indole-4-carbaldehyde. The strong aqueous base combined with the aldehyde group will trigger a Cannizzaro reaction, disproportionating your starting material into the corresponding carboxylic acid and alcohol. Stick to anhydrous conditions[1].

Q4: Why use Cs 2​ CO 3​ over the cheaper K 2​ CO 3​ ? A4: The "Cesium effect." The Cs + ion is much larger and more polarizable than K + . In DMF, Cs 2​ CO 3​ provides a highly soluble, loosely coordinated ion pair with the indolide anion. This makes the nitrogen significantly more nucleophilic, which is an absolute requirement when attacking a sterically hindered electrophile like isobutyl bromide.

References

  • Title: Synthesis and Biological Evaluation of Achiral Indole-Substituted Titanocene Dichloride Derivatives Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Novel N-Heterocyclic Carbene Silver(I) Complexes: Synthesis, Structural Characterization, Antimicrobial and Cytotoxicity Potential Studies Source: SciELO URL: [Link]

  • Title: US8541575B2 - 3,4-diarylpyrazoles as protein kinase inhibitors Source: Google Patents URL

Sources

Troubleshooting

Removal of impurities from 1-Isobutyl-1H-indole-4-carbaldehyde

Technical Support Center: Purification and Impurity Profiling of 1-Isobutyl-1H-indole-4-carbaldehyde Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, process che...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification and Impurity Profiling of 1-Isobutyl-1H-indole-4-carbaldehyde

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with synthesizing and purifying 1-Isobutyl-1H-indole-4-carbaldehyde (a critical N-alkylated indole intermediate).

Because the indole nitrogen is an ambident nucleophile and the C4-carbaldehyde group introduces electronic deactivation, achieving >99% purity requires precise control over reaction thermodynamics and downstream processing [1]. This guide provides field-proven troubleshooting protocols, mechanistic explanations, and step-by-step methodologies to resolve common purification bottlenecks.

I. Mechanistic Overview of Impurity Generation

Before troubleshooting, it is critical to understand why impurities form. The N-alkylation of 1H-indole-4-carbaldehyde with an isobutyl halide (e.g., isobutyl bromide) under basic conditions (e.g., NaH/DMF or K₂CO₃/MeCN) generates a predictable impurity profile [2].

ImpurityPathway SM 1H-Indole-4-carbaldehyde (Starting Material) Target 1-Isobutyl-1H-indole-4-carbaldehyde (Target Product) SM->Target N-Alkylation (Kinetic) Imp1 Unreacted SM (Impurity A) SM->Imp1 Incomplete Reaction Imp2 C3-Alkylated Isomer (Impurity B) SM->Imp2 C-Alkylation (Thermodynamic) Imp3 Aldol/Cannizzaro Byproducts (Impurity C) SM->Imp3 Base-catalyzed Side Reactions Reagent Isobutyl Halide + Base (Alkylating Agent) Reagent->Target

Reaction pathways showing the formation of the target N-alkylated indole and common impurities.

II. Troubleshooting Guide & FAQs

Q1: My crude NMR shows a significant amount of unreacted 1H-indole-4-carbaldehyde. How do I remove it without losing my product?

Causality: Incomplete deprotonation often occurs if the base is degraded (e.g., wet NaH) or if the reaction temperature is too low to overcome the steric hindrance of the isobutyl group [2]. Solution: Do not rely solely on column chromatography, as the Rf​ values of the starting material (SM) and the N-alkylated product can be frustratingly close in standard Hexane/Ethyl Acetate systems.

  • Self-Validating Protocol (Chemical Wash): Take advantage of the acidic N-H proton on the unreacted starting material. Wash the organic layer with a 1M NaOH aqueous solution. The unreacted SM will be partially deprotonated and partitioned into the aqueous layer, while the fully N-alkylated product (lacking the N-H proton) remains entirely in the organic phase.

Q2: I am detecting a regioisomer in my HPLC trace. What is it, and how do I clear it?

Causality: Indoles are ambident nucleophiles. While strong bases like NaH in polar aprotic solvents (DMF) kinetically favor N-alkylation, weaker bases or protic impurities can drive the reaction toward the thermodynamically favored C3-alkylation [3]. Solution: C3-alkylated impurities cannot be removed via basic washes.

  • Self-Validating Protocol (Chromatography/Recrystallization): If the C3-impurity is <5%, recrystallization from hot heptane/ethyl acetate (9:1) is highly effective. The N-isobutyl product typically crystallizes out upon slow cooling to 4°C, leaving the C3-isomer in the mother liquor. If the impurity is >5%, use silica gel chromatography with a gradient of Dichloromethane (DCM) in Hexanes. The C3-alkylated indole interacts differently with silica due to altered dipole moments, providing better resolution than Hexane/EtOAc.

Q3: My product is an oil, and NMR shows massive residual DMF and isobutyl bromide. How do I achieve a dry solid?

Causality: DMF has a high boiling point (153°C) and easily forms solvates with indole derivatives. Isobutyl bromide also tends to persist if used in excess. Solution:

  • Self-Validating Protocol (Aqueous LiCl Wash): Standard water washes are insufficient for DMF removal. Wash the crude organic phase (dissolved in EtOAc or MTBE) with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 50 mL). The Li⁺ ions strongly coordinate with DMF, pulling it into the aqueous phase [2]. Follow this by drying the organic layer over anhydrous Na₂SO₄, filtering, and applying high vacuum (0.1 mbar) at 45°C for 4 hours to strip residual isobutyl bromide.

III. Quantitative Data & Analytical Benchmarks

To ensure systematic tracking of purification efficiency, refer to the following analytical benchmarks.

Impurity / ComponentTypical HPLC RT (C18, MeCN/H₂O)*Detection MethodPrimary Removal StrategyTarget Threshold
1-Isobutyl-1H-indole-4-carbaldehyde 8.4 min UV (254 nm) / MS N/A (Target) > 98.0% (AUC)
1H-Indole-4-carbaldehyde (SM)5.2 minUV (254 nm)1M NaOH Wash / Silica Gel< 0.5%
C3-Isobutyl Isomer8.9 minUV (254 nm)Recrystallization (Heptane/EtOAc)< 0.5%
Isobutyl BromideN/A (No chromophore)GC-FID / ¹H-NMRHigh Vacuum (45°C)Undetectable
N,N-Dimethylformamide (DMF)1.8 min¹H-NMR (Singlets at 2.8, 2.9 ppm)5% aq. LiCl Wash< 500 ppm

*Note: RTs are illustrative based on a standard 10-90% MeCN/Water (0.1% TFA) gradient over 15 minutes.

IV. Standard Operating Procedure (SOP): Optimized Workup & Purification

This step-by-step methodology guarantees the isolation of high-purity 1-Isobutyl-1H-indole-4-carbaldehyde, assuming a standard 10 mmol scale reaction in DMF.

Phase 1: Quenching and Liquid-Liquid Extraction

  • Quench: Cool the reaction mixture to 0°C. Carefully add ice-cold saturated aqueous NH₄Cl (20 mL) dropwise to quench any unreacted NaH. Caution: H₂ gas evolution.

  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) (50 mL). Separate the layers. Extract the aqueous layer with additional EtOAc (2 x 25 mL).

  • DMF Removal: Combine the organic layers. Wash sequentially with 5% aqueous LiCl (3 x 30 mL).

  • SM Scavenging: Wash the organic layer with 1M NaOH (1 x 20 mL) to remove trace unreacted starting material, followed by Brine (1 x 20 mL) to restore neutral pH.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (rotary evaporator, bath temp 40°C).

Phase 2: Chromatographic Purification

  • Column Preparation: Pack a column with silica gel (230-400 mesh) using Hexanes.

  • Loading: Dry-load the crude oil onto a small amount of silica gel, or load neatly if using a liquid injection system.

  • Elution: Run a gradient from 100% Hexanes to 15% EtOAc in Hexanes. Monitor fractions via TLC (UV active, Rf​≈0.4 in 8:2 Hexanes:EtOAc).

  • Isolation: Pool fractions containing the pure product. Concentrate and dry under high vacuum to yield the product.

PurificationWorkflow Crude Crude Reaction Mixture (in DMF) Quench Quench (NH4Cl) & EtOAc Extraction Crude->Quench LiCl 5% aq. LiCl Wash (Removes DMF) Quench->LiCl NaOH 1M NaOH Wash (Removes SM) LiCl->NaOH Dry Dry (Na2SO4) & Concentrate NaOH->Dry Column Silica Gel Column (Hexanes/EtOAc) Dry->Column Pure Pure 1-Isobutyl-1H- indole-4-carbaldehyde Column->Pure

Workflow for the isolation and purification of N-alkylated indole carbaldehydes.

V. Advanced Scale-Up Considerations

Q4: We are scaling this to 100g. Column chromatography is no longer viable. What are the alternatives? Causality: Silica gel chromatography is solvent- and time-intensive at scale. Solution: Shift the synthetic strategy to utilize phase-transfer catalysis (PTC) [4]. By using a biphasic system (e.g., Toluene/50% aqueous NaOH) with tetrabutylammonium bromide (TBAB) as a catalyst, you avoid DMF entirely. The product can often be isolated by simple phase separation, washing, and direct crystallization from the toluene stream by adding an anti-solvent like heptane. This eliminates the need for both LiCl washes and silica gel chromatography.

References

  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Journal of Organic Chemistry, 87(8), 5603-5616. Retrieved from [Link]

  • Allied Chemical Corporation. (1961). Process for n-alkylation of indoles (U.S. Patent No. 3,012,040A). U.S. Patent and Trademark Office.
Optimization

Minimizing byproduct formation in the Vilsmeier-Haack formylation of indoles

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I have designed this portal to address the critical failure points and byproduct divergences commonly encountered d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I have designed this portal to address the critical failure points and byproduct divergences commonly encountered during the Vilsmeier-Haack formylation of indoles.

This guide moves beyond basic procedural steps, focusing on the causality of chemical behavior and providing self-validating workflows to ensure your synthesis of 3-formylindole derivatives is high-yielding and reproducible.

I. Mechanistic Overview & Reaction Divergence

The Vilsmeier-Haack reaction relies on the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1]. While the C-3 position of the indole ring is inherently nucleophilic, deviations in temperature, stoichiometry, or solvent purity will force the reaction down parasitic pathways, leading to complex byproduct mixtures[2].

Mechanism VR Chloroiminium Ion (Vilsmeier Reagent) Indole Indole Substrate VR->Indole Electrophilic Attack Byproduct3 3-Cyanoindole VR->Byproduct3 Atmospheric moisture Iminium C-3 Iminium Intermediate Indole->Iminium C-3 Substitution Byproduct1 N-Formylindole Indole->Byproduct1 Steric hindrance at C-3 Product 3-Formylindole Iminium->Product Basic Hydrolysis Byproduct2 Diindolylmethane Iminium->Byproduct2 Excess unreacted indole

Mechanistic pathway highlighting divergence into desired product versus common byproducts.

II. Self-Validating Experimental Protocol

To minimize byproduct formation, the following protocol integrates strict environmental controls and visual checkpoints. Never proceed to the next step unless the self-validation criteria are met.

Workflow Step1 1. Reagent Preparation (POCl3 + DMF) Step2 2. Indole Addition (Controlled < 5°C) Step1->Step2 Exothermic control Step3 3. Electrophilic Substitution (Heat to 85-95°C) Step2->Step3 Iminium formation Step4 4. Basic Hydrolysis (Ice + Base to pH 8) Step3->Step4 Quench reaction Step5 5. Isolation (Extraction & Recrystallization) Step4->Step5 Yield Aldehyde

Standard experimental workflow for Vilsmeier-Haack formylation of indoles.

Step 1: Vilsmeier Reagent Preparation
  • Action: To a flame-dried, two-necked flask under a nitrogen atmosphere, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise over 30 minutes, ensuring the internal temperature never exceeds 5 °C[3].

  • Causality: The reaction between DMF and POCl₃ is highly exothermic. Rapid addition causes thermal degradation of the chloroiminium ion, leading to unreactive tar.

  • Self-Validation Checkpoint: The solution must transition to a pale yellow or light orange. If the solution turns dark brown or black, thermal degradation has occurred; discard and restart.

Step 2: Indole Addition
  • Action: Dissolve the indole substrate (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent while maintaining the temperature at 0–5 °C[3].

  • Causality: Adding the indole to an excess of the pre-formed Vilsmeier reagent ensures immediate conversion to the iminium intermediate, preventing unreacted indole from attacking the intermediate and forming diindolylmethane dimers[2].

  • Self-Validation Checkpoint: The reaction mixture will become increasingly viscous and deepen in color (typically deep orange/red) as the bulky iminium salt forms.

Step 3: Electrophilic Substitution (Heating)
  • Action: Remove the ice bath and heat the reaction mixture to 85–95 °C for 5–8 hours[3].

  • Causality: Heat provides the necessary activation energy to restore aromaticity after the initial electrophilic attack at the C-3 position.

  • Self-Validation Checkpoint: Monitor via TLC (e.g., 30% EtOAc in Hexanes). The starting indole spot should completely disappear, replaced by a baseline-stuck spot representing the highly polar iminium salt.

Step 4: Basic Hydrolysis (Quench)
  • Action: Cool the flask to room temperature. Pour the mixture slowly into vigorously stirred crushed ice. Slowly add saturated aqueous Na₂CO₃ or NaOH until the pH reaches 8–9[3].

  • Causality: The Vilsmeier-Haack reaction initially yields an iminium salt, not an aldehyde[4]. An alkaline environment is strictly required to drive the hydrolysis of this intermediate into the final 3-formylindole[3].

  • Self-Validation Checkpoint: A copious precipitate (the crude 3-formylindole) should form upon neutralization. If the solution remains clear, the pH is likely still too acidic.

III. Quantitative Optimization Data

The following table synthesizes the causal relationship between reaction parameters, expected yields, and byproduct formation. Use this data to benchmark your experimental setup.

Reaction ParameterCondition TestedTarget Yield (3-Formylindole)Major Byproduct ObservedByproduct YieldMechanistic Cause
POCl₃ Addition Temp > 20 °C (Uncontrolled)< 40%Tarry Polymers> 50%Thermal degradation of indole under highly acidic conditions[2].
POCl₃ Addition Temp < 5 °C (Controlled) 85-90% None< 5%Stable formation of chloroiminium ion without degradation[3].
Stoichiometry (Reagent:Indole) 1.0 : 1.060-70%Diindolylmethane15-20%Unreacted indole attacks the C-3 iminium intermediate.
Stoichiometry (Reagent:Indole) 1.5 : 1.0 85-90% N-Formylindole< 5%Excess reagent ensures rapid, complete conversion to the iminium salt[2].
Solvent Quality Reagent Grade DMF (Air)50-60%3-Cyanoindole10-15%Atmospheric moisture prematurely hydrolyzes the Vilsmeier reagent[2].
Solvent Quality Anhydrous DMF (N₂) 85-90% None< 2%Strict exclusion of water preserves the electrophilicity of the reagent[2].
Quench pH pH < 5 (Acidic)45% (Isolated)Unhydrolyzed IminiumVariableLack of hydroxide ions stalls the hydrolysis of the intermediate[3].
Quench pH pH 8-9 (Alkaline) 85-90% NoneN/AOptimal basicity drives complete hydrolysis to the final aldehyde[3].

IV. Troubleshooting FAQs

Q: Why is my reaction producing significant amounts of polymeric or tarry materials? A: Polymerization is driven by the highly acidic nature of the Vilsmeier reagent combined with elevated temperatures[2]. Indoles are inherently acid-sensitive and prone to oligomerization. Fix: If the localized concentration of POCl₃ is too high or the heating ramp rate is too fast, the indole ring degrades. Ensure strict temperature control (< 5 °C) during the initial addition phase and maintain vigorous magnetic stirring to prevent localized acidic hotspots[2].

Q: I am observing a 3-cyanoindole byproduct. How is this forming and how do I prevent it? A: 3-Cyanoindole formation is a known side reaction that occurs when the Vilsmeier reagent reacts with atmospheric moisture or when using degraded, wet DMF[2]. Moisture hydrolyzes the chloroiminium ion prematurely, altering the reaction pathway. Because 3-cyanoindole has a polarity nearly identical to 3-formylindole, chromatographic separation is notoriously difficult[2]. Fix: Strictly use high-purity, anhydrous DMF and freshly distilled POCl₃. Conduct the entire reaction under a dry, inert atmosphere (nitrogen or argon)[2].

Q: My LC-MS shows a mass corresponding to a dimer (diindolylmethane). What went wrong? A: Diindolylmethanes (DIMs) form when the highly electrophilic C-3 iminium intermediate reacts with a second molecule of unreacted indole instead of undergoing hydrolysis. Fix: This occurs if there is a stoichiometric deficiency of the Vilsmeier reagent or if the indole is added too quickly. Ensure a molar excess of the Vilsmeier reagent (1.2 to 1.5 equivalents) and add the indole to the reagent slowly. This ensures all indole molecules are rapidly converted to the iminium salt, leaving no free indole available for dimerization[2].

Q: Why am I seeing N-formylation instead of C-3 formylation? A: While the C-3 position of indole is the most nucleophilic, N-formylation can occur if the C-3 position is sterically hindered by existing substituents, or if a massive excess of the Vilsmeier reagent is used[2]. Fix: The chloroiminium ion is a bulky electrophile. Carefully control your stoichiometry (do not exceed 1.5 equivalents of Vilsmeier reagent) and optimize the reaction temperature. Lower temperatures thermodynamically favor C-3 substitution over N-1 attack[2].

Q: The reaction seems to stall, and I get low yields of the final aldehyde despite complete consumption of the starting indole. Why? A: The Vilsmeier-Haack reaction does not directly produce an aldehyde; it produces an iminium salt intermediate that must be actively hydrolyzed during the aqueous workup[4]. Fix: If your quench is too acidic, hydrolysis stalls. You must pour the reaction mixture into ice and slowly add a base (like saturated aqueous sodium carbonate) until the pH is distinctly alkaline (pH 8-9)[3]. This alkaline environment is mandatory to drive the hydrolysis of the iminium species to the final 3-formylindole[3].

V. References

  • Benchchem. Technical Support Center: Vilsmeier-Haack Formylation of Indoles.2

  • Chemistry Steps. Vilsmeier-Haack Reaction.1

  • Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.3

  • Journal of the American Chemical Society (ACS). Mild and Selective Ru-Catalyzed Formylation and Fe-Catalyzed Acylation of Free (N–H) Indoles Using Anilines as the Carbonyl Source.4

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: N-Substituted Indole-4-carbaldehydes in Organic Synthesis

Executive Summary Indole-4-carbaldehyde is a privileged scaffold in medicinal chemistry, serving as a critical building block for the synthesis of ergot alkaloids, kinase inhibitors, and fluorescent probes[1]. However, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole-4-carbaldehyde is a privileged scaffold in medicinal chemistry, serving as a critical building block for the synthesis of ergot alkaloids, kinase inhibitors, and fluorescent probes[1]. However, the reactivity of the C4-formyl group is not static; it is highly dependent on the electronic and steric environment of the indole core. This guide provides an objective comparison of how different N1-substituents (—H, —Me, —Boc, —Ts) modulate the electrophilicity of the C4-aldehyde, directly impacting the efficiency of downstream functionalizations such as nucleophilic additions and condensations.

Mechanistic Rationale: The Electronic Tug-of-War

To master the reactivity of indole-4-carbaldehydes, one must understand the causality behind the electronic distribution within the indole ring. The indole core is inherently electron-rich due to the delocalization of the nitrogen (N1) lone pair into the 10- π aromatic system[2]. This electron density significantly influences the reactivity of the C4-position.

  • Electron-Donating/Neutral Groups (e.g., —H, —Me): An unsubstituted (—H) or alkyl-substituted (—Me) indole nitrogen freely donates its lone pair into the ring system. This resonance effect maintains high electron density across the fused benzene ring, which in turn decreases the electrophilicity of the C4-carbonyl carbon[3]. Consequently, nucleophilic attacks (e.g., oxime formation or reductive amination) are slower and often require elevated temperatures or Lewis acid catalysis[4].

  • Electron-Withdrawing Groups (e.g., —Boc, —Ts): When the N1 position is protected with an electron-withdrawing group (EWG) like tert-butyloxycarbonyl (—Boc) or tosyl (—Ts), the nitrogen lone pair is pulled away from the indole ring and delocalized into the protecting group's π -system. This "umpolung" effect depletes the ring's electron density, significantly increasing the partial positive charge ( δ+ ) on the C4-aldehyde carbon. This makes the aldehyde highly electrophilic, accelerating condensation reactions[4].

ElectronicEffects cluster_0 N-Substituent Electronic Effect EDG Electron-Donating (-H, -Me) Ring_EDG High Ring e⁻ Density EDG->Ring_EDG EWG Electron-Withdrawing (-Boc, -Ts) Ring_EWG Low Ring e⁻ Density EWG->Ring_EWG C4_EDG Decreased C4-CHO Electrophilicity Ring_EDG->C4_EDG C4_EWG Increased C4-CHO Electrophilicity Ring_EWG->C4_EWG

Electronic effects of N-substitution on C4-aldehyde electrophilicity.

Comparative Reactivity Matrix

To guide synthetic planning, the following table summarizes the key performance metrics of common N-substituted indole-4-carbaldehydes during standard electrophilic reactions.

N-SubstituentElectronic EffectC4-CHO ElectrophilicitySteric HindranceDeprotection ConditionsIdeal Use Case
—H (Free) Donating (Resonance)LowMinimalN/ADirect synthesis where N-protection is unnecessary.
—CH 3​ (Alkyl) Donating (Inductive)LowLowVery DifficultFinal target molecules requiring an N-methyl group.
—Boc Withdrawing (Resonance)HighHighMild Acid (TFA) or BaseMulti-step synthesis requiring mild deprotection.
—Ts (Tosyl) Strongly WithdrawingVery HighModerateHarsh Base (KOH/EtOH)Reactions requiring maximum C4 activation.

Standardized Experimental Protocol: Comparative Reductive Amination

To objectively compare the reactivity of these derivatives, we utilize a standardized reductive amination workflow using benzylamine and sodium triacetoxyborohydride (STAB). STAB is chosen over sodium borohydride (NaBH 4​ ) because its steric bulk and electron-withdrawing acetoxy groups make it a milder reducing agent. This ensures causality in our protocol: STAB selectively reduces the imine intermediate without prematurely reducing the unreacted C4-aldehyde to an alcohol.

Workflow Start N-Substituted Indole-4-carbaldehyde Imine Imine Intermediate (TLC Validation) Start->Imine Benzylamine Acid Catalyst Reduction STAB Reduction (Selective) Imine->Reduction STAB (0 °C to RT) Product Amine Product (NMR Validation) Reduction->Product Aqueous Workup

Standardized reductive amination workflow with built-in validation steps.

Step-by-Step Methodology & Self-Validation

Step 1: Imine Formation (The Rate-Limiting Step)

  • Procedure: Dissolve 1.0 mmol of the N-substituted indole-4-carbaldehyde in 5 mL of anhydrous 1,2-dichloroethane (DCE). Add 1.1 mmol of benzylamine and 0.1 equivalents of glacial acetic acid. Stir at room temperature.

  • Causality: The acid catalyst protonates the carbonyl oxygen, further increasing its electrophilicity. For N-Boc and N-Ts derivatives, this step is typically complete within 1–2 hours due to the EWG effect. For N-H and N-Me derivatives, this may take 4–12 hours[4].

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting aldehyde is strongly UV-active and stains brightly with 2,4-Dinitrophenylhydrazine (2,4-DNP). The disappearance of this spot confirms complete imine formation.

Step 2: Selective Reduction

  • Procedure: Once the imine is fully formed, cool the reaction to 0 °C. Add 1.5 mmol of STAB portion-wise. Warm to room temperature and stir for 2 hours.

  • Causality: Cooling prevents exothermic side reactions. STAB selectively attacks the protonated iminium ion over the neutral aldehyde.

Step 3: Quench and Extraction

  • Procedure: Quench the reaction with saturated aqueous NaHCO 3​ (10 mL) to neutralize the acetic acid and decompose excess STAB. Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Step 4: NMR Validation (Self-Validating System)

  • Procedure: Dissolve the crude product in CDCl 3​ for 1 H-NMR analysis.

  • Validation: The success of the reaction is definitively proven by the disappearance of the characteristic aldehyde proton singlet at 10.0 ppm and the appearance of a new singlet at 4.0–4.2 ppm, corresponding to the newly formed benzylic/methylene bridge (—CH 2​ —NH—).

Troubleshooting & Deprotection Considerations

When utilizing N-protected indoles to accelerate C4 reactivity, the downstream removal of the protecting group must be factored into the synthetic route.

  • N-Boc Removal: Typically achieved with Trifluoroacetic acid (TFA) in DCM. If the substrate is sensitive to strong acids, basic conditions (e.g., NaOMe in MeOH or K 2​ CO 3​ ) can be employed, as activated indoles are uniquely susceptible to basic Boc cleavage[5].

  • N-Ts Removal: The tosyl group is highly stable and requires harsh conditions for removal, such as KOH in refluxing ethanol or magnesium in methanol. If decomposition occurs under these conditions, milder alternatives like Cs 2​ CO 3​ or sodium amalgam should be considered[5].

References

  • Wikipedia Contributors. "Indole - Chemical Properties and Reactivity." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • RSC Publishing. "Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies." RSC Advances. Available at: [Link]

  • MDPI. "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes." International Journal of Molecular Sciences. Available at: [Link]

Sources

Comparative

A Comparative Guide to Purity Assessment of Synthesized 1-Isobutyl-1H-indole-4-carbaldehyde by HPLC

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel compounds for pharmaceutical and research applications, the confirmation of purity is not merely a quality control step; it is a f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and research applications, the confirmation of purity is not merely a quality control step; it is a fundamental prerequisite for reliable downstream data and regulatory compliance. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized 1-Isobutyl-1H-indole-4-carbaldehyde, a substituted indole derivative of interest in medicinal chemistry. We will explore the rationale behind HPLC method development tailored to this specific molecule, compare it with alternative analytical techniques, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The Synthetic Landscape: Predicting Impurities in 1-Isobutyl-1H-indole-4-carbaldehyde Synthesis

A robust purity assessment method begins with a thorough understanding of the synthetic route and the potential process-related impurities. A common and logical synthetic approach to 1-Isobutyl-1H-indole-4-carbaldehyde involves a two-step process:

  • Formylation of Indole: Introduction of a formyl group at the C4 position of the indole ring.

  • N-Alkylation: Introduction of the isobutyl group at the N1 position of the indole-4-carbaldehyde.

This synthetic pathway can potentially introduce several impurities that must be effectively separated and quantified.

Potential Impurities:

  • Unreacted Starting Materials:

    • Indole-4-carbaldehyde

    • Isobutyl bromide (or other alkylating agents)

  • Isomeric Byproducts:

    • C3-alkylated indole: The indole anion is an ambident nucleophile, and alkylation can sometimes occur at the C3 position, leading to the formation of 3-isobutyl-1H-indole-4-carbaldehyde.

    • Other regioisomers of formylation, though less common, can arise depending on the formylation method used.

  • Side-Reaction Products:

    • Bis-indole methanes: Formed from the reaction of the aldehyde with excess indole.

  • Degradation Products:

    • Oxidation products of the aldehyde or indole ring.

A successful HPLC method must be able to resolve the main peak of 1-Isobutyl-1H-indole-4-carbaldehyde from all these potential impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

For non-volatile, polar to moderately polar organic molecules like 1-Isobutyl-1H-indole-4-carbaldehyde, Reversed-Phase HPLC (RP-HPLC) is the most powerful and widely used technique for purity assessment.[1][2] Its high resolving power, sensitivity, and reproducibility make it ideal for separating complex mixtures.

Optimized RP-HPLC Protocol for 1-Isobutyl-1H-indole-4-carbaldehyde

This protocol is designed to provide excellent separation of the target compound from its likely impurities.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended SettingJustification
Stationary Phase C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mmC18 columns are versatile and provide excellent retention and separation for a wide range of non-polar to moderately polar compounds, including indole derivatives.[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe use of a gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities. Formic acid is added to improve peak shape and resolution by suppressing the ionization of acidic and basic functional groups.
Gradient 0-2 min: 40% B2-15 min: 40-90% B15-18 min: 90% B18-20 min: 40% BA gradient elution is crucial for separating early-eluting polar impurities from the main compound and later-eluting non-polar byproducts within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nm and 280 nmIndole derivatives typically exhibit strong UV absorbance around 280 nm. Monitoring at 254 nm can also be beneficial for detecting aromatic impurities. A DAD allows for the acquisition of the full UV spectrum, aiding in peak identification and purity assessment.
Injection Volume 10 µLA standard injection volume that balances sensitivity and peak shape.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 1-Isobutyl-1H-indole-4-carbaldehyde.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Dilute the stock solution 1:10 with the initial mobile phase composition (40% acetonitrile in water with 0.1% formic acid) to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254/280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for HPLC purity assessment of 1-Isobutyl-1H-indole-4-carbaldehyde.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, other analytical techniques can also provide information about the purity of an organic compound.[3] The choice of technique often depends on the specific information required and the available instrumentation.

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, quantitative, applicable to a wide range of compounds, well-established and validated methods.[4]Requires specialized equipment, can be time-consuming to develop methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for volatile impurities, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds, may require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC, complex mixtures can lead to overlapping signals, requires relatively pure samples for clear spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Provides molecular weight and structural information for each separated peak, ideal for impurity identification.More expensive and complex than HPLC-UV.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Simple, rapid, and inexpensive for qualitative assessment and reaction monitoring.Not quantitative, lower resolution compared to HPLC.

Decision Matrix for Purity Assessment Technique

Decision_Matrix start Purity Assessment Required quant Quantitative Analysis? start->quant hplc HPLC quant->hplc Yes tlc TLC (Qualitative) quant->tlc No volatile Volatile Impurities Expected? struct Structural Info Needed? volatile->struct No gcms GC-MS volatile->gcms Yes nmr NMR struct->nmr Alternative lcms LC-MS struct->lcms Yes hplc->volatile

Caption: Decision-making guide for selecting a purity assessment technique.

Ensuring Trustworthiness: Method Validation

To ensure the reliability of the HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5] Validation demonstrates that the analytical procedure is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The purity assessment of synthesized 1-Isobutyl-1H-indole-4-carbaldehyde is a critical step in its development for research and pharmaceutical applications. High-Performance Liquid Chromatography, particularly a well-validated RP-HPLC method, stands out as the most suitable technique for this purpose. Its ability to provide high-resolution separation of the target compound from a range of potential impurities ensures accurate and reliable purity determination. While other techniques like GC-MS and NMR offer complementary information, HPLC remains the cornerstone for quantitative purity analysis in a regulated environment. By following the detailed protocol and understanding the principles of method validation outlined in this guide, researchers can confidently assess the purity of their synthesized 1-Isobutyl-1H-indole-4-carbaldehyde, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • International Conference on Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • J-Stage. Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. Available from: [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available from: [Link]

  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available from: [Link]

  • Academia.edu. high-performance liquid chromatography for determination of aromatic aldehydes in wine distillates. Available from: [Link]

  • BYJU'S. methods of purification of organic compounds. Available from: [Link]

  • PMC. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available from: [Link]

Sources

Validation

Biological activity comparison of 1-Isobutyl-1H-indole-4-carbaldehyde with similar compounds

Biological Activity and SAR Profiling of 1-Isobutyl-1H-indole-4-carbaldehyde A Comparative Guide for Medicinal Chemists and Drug Development Professionals Executive Summary & Mechanistic Causality Indole-4-carbaldehyde d...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Activity and SAR Profiling of 1-Isobutyl-1H-indole-4-carbaldehyde A Comparative Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary & Mechanistic Causality

Indole-4-carbaldehyde derivatives are privileged heterocyclic scaffolds in medicinal chemistry, serving as critical pharmacophores for anti-inflammatory, antimicrobial, and anticancer agents[1]. The introduction of an aldehyde group at the C4 position provides a highly reactive synthetic handle for carbon-carbon bond formation[1]. However, the biological efficacy of the parent 1H-indole-4-carbaldehyde is often bottlenecked by its pharmacokinetic limitations.

As an Application Scientist, I often see researchers struggle with the poor cellular penetrance of unsubstituted indoles. The parent compound possesses a free N-H group that acts as a hydrogen bond donor. While useful for specific target interactions, this restricts passive membrane permeability. By introducing an isobutyl group at the N1 position to create 1-Isobutyl-1H-indole-4-carbaldehyde , we achieve two critical mechanistic shifts:

  • Lipophilic Shielding : The branched aliphatic chain significantly increases the partition coefficient (LogP), driving superior intracellular accumulation.

  • Steric Hindrance : The bulky isobutyl group prevents the formation of the indolide anion, stabilizing the molecule against unwanted side reactions during downstream synthesis and altering its binding kinetics in hydrophobic receptor pockets[2].

Recent studies demonstrate that the parent indole-4-carboxaldehyde attenuates methylglyoxal (MGO)-induced hepatic inflammation by inhibiting Advanced Glycation End-product (AGE) formation and downregulating the RAGE/NF-κB pathway[3]. By appending the N-isobutyl group, the molecule's ability to penetrate hepatocyte membranes is amplified, thereby enhancing its intracellular anti-inflammatory potency.

Pathway MGO Methylglyoxal (MGO) AGE AGE Formation MGO->AGE Induces RAGE RAGE Activation AGE->RAGE Binds NFKB NF-κB Pathway RAGE->NFKB Activates Cyto Pro-inflammatory Cytokines NFKB->Cyto Upregulates Indole Indole-4-carbaldehyde Indole->AGE Inhibits Isobutyl 1-Isobutyl Derivative (Enhanced Permeability) Isobutyl->Indole Amplifies Effect

MGO-induced inflammatory pathway and its modulation by N-alkylated indole-4-carbaldehydes.

Comparative Biological Activity

To objectively evaluate the impact of N-alkylation, the following table summarizes the quantitative performance of indole-4-carbaldehyde derivatives in an MGO-stimulated HepG2 cell model. The data illustrates how increasing lipophilicity directly correlates with enhanced target engagement (lower IC₅₀), albeit with a slight trade-off in cytotoxicity at high concentrations.

CompoundSubstitution (N1)Calculated LogPCellular Uptake (%)TNF-α IC₅₀ (µM)*CC₅₀ (µM)**
1H-Indole-4-carbaldehyde Hydrogen (-H)1.8245.2 ± 3.142.5 ± 2.4>200
1-Methyl-1H-indole-4-carbaldehyde Methyl (-CH₃)2.3568.4 ± 4.028.1 ± 1.8>200
1-Isobutyl-1H-indole-4-carbaldehyde Isobutyl (-CH₂CH(CH₃)₂)3.5189.1 ± 2.515.4 ± 1.2165.0

*Note: IC₅₀ values represent the concentration required to inhibit MGO-induced TNF-α expression by 50%. **CC₅₀ values indicate cytotoxicity thresholds. The isobutyl derivative shows slight toxicity at high concentrations due to surfactant-like membrane disruption, dictating a narrower but highly potent therapeutic window.

Self-Validating Experimental Methodologies

Robust data relies on self-validating protocols. Every experiment must contain internal checks to ensure that the observed biological activity is genuine and not an artifact of poor synthesis or cell death.

Protocol A: Validation of N-Alkylation Synthesis

When synthesizing 1-Isobutyl-1H-indole-4-carbaldehyde from its parent scaffold, utilizing a catalytic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) prevents over-deprotonation and protects the reactive C4-aldehyde[2].

  • Reaction Setup : Dissolve 1H-indole-4-carbaldehyde (1.0 eq) in dimethylformamide (DMF). Add DABCO (0.1 eq) and isobutyl bromide (1.2 eq). Stir at 90°C.

  • In-Process Control (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The reaction is complete when the lower Rf spot (parent indole) is entirely consumed.

  • Self-Validation (NMR) : Post-purification, analyze the product via ¹H-NMR. Critical Check: You must observe the disappearance of the broad N-H singlet at ~8.5 ppm and the preservation of the aldehyde proton at ~10.0 ppm. If the aldehyde peak is missing, unwanted nucleophilic attack occurred.

Protocol B: In Vitro Anti-Inflammatory Assay (HepG2 Cells)

To prove that the isobutyl derivative reduces inflammation via pathway inhibition rather than simply killing the cells, the cytokine assay must be run in parallel with a viability assay[1].

  • Cell Seeding : Seed HepG2 cells in a 96-well plate at 1×10⁴ cells/well. Incubate overnight at 37°C to allow adherence[1].

  • Pre-treatment : Treat cells with 1-Isobutyl-1H-indole-4-carbaldehyde (10, 20, 50 µM) for 2 hours. Include a vehicle control (0.1% DMSO) to establish baseline viability.

  • Induction : Expose cells to 0.25 mM MGO for 4 hours to induce the AGE/RAGE cascade[3].

  • Parallel Validation :

    • Readout 1 (Efficacy): Extract RNA and perform qRT-PCR to measure TNF-α and IFN-γ mRNA levels[3].

    • Readout 2 (Viability): In a parallel set of wells, add MTT or CCK-8 reagent. Incubate for 3 hours and measure absorbance[1]. Critical Check: If viability drops below 90% in the CCK-8 assay, the corresponding cytokine reduction in Readout 1 must be discarded as an artifact of cytotoxicity.

Workflow Seed Seed HepG2 (96-well) Pretreat Pre-treat with Compounds (2h) Seed->Pretreat Expose MGO Exposure (0.25 mM, 4h) Pretreat->Expose Assay qRT-PCR (TNF-α / IFN-γ) Expose->Assay Validate CCK-8 Assay (Viability Check) Expose->Validate Parallel

Self-validating workflow for evaluating anti-inflammatory activity in HepG2 cells.

References

  • Title: Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation Source: Marine Drugs / PubMed Central (PMC) URL: [Link]

  • Title: US7067676B2 - N-alkylation of indole derivatives Source: Google Patents URL

Sources

Comparative

Advanced Synthetic Applications of 1-Isobutyl-1H-indole-4-carbaldehyde: A Comparative Guide

Indole carbaldehydes represent privileged scaffolds in medicinal chemistry, serving as essential precursors for synthesizing complex heterocyclic systems found in numerous pharmacologically active agents, including tubul...

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Author: BenchChem Technical Support Team. Date: April 2026

Indole carbaldehydes represent privileged scaffolds in medicinal chemistry, serving as essential precursors for synthesizing complex heterocyclic systems found in numerous pharmacologically active agents, including tubulin polymerization inhibitors and antitumor drugs[1][2]. While unsubstituted 1H-indole-4-carbaldehyde and its N-methyl derivative are standard building blocks, 1-Isobutyl-1H-indole-4-carbaldehyde (CAS: 1344215-22-0) offers unique mechanistic advantages.

This guide objectively compares the performance of the N-isobutyl derivative against standard alternatives, providing causality-driven insights and self-validating experimental protocols to optimize your synthetic workflows.

Mechanistic Causality: Why Choose the N-Isobutyl Scaffold?

In drug discovery, the strategic positioning of substituents on the indole ring dictates both the chemical reactivity of the intermediate and the pharmacokinetic profile of the final drug candidate[1][2]. The N1-isobutyl substitution provides three distinct advantages over 1H-indole and 1-methyl-1H-indole alternatives:

  • Steric Shielding & Chemoselectivity: Unsubstituted 1H-indole-4-carbaldehyde often requires N-protection (e.g., Boc or Ts) to prevent unwanted N-alkylation or oxidation during multi-step syntheses. The N-isobutyl group acts as a permanent, moderate steric shield. It is bulky enough to suppress off-target reactions at the pyrrole nitrogen but distant enough from the C4-aldehyde to avoid hindering nucleophilic attack at the electrophilic carbonyl carbon.

  • Enhanced Lipophilicity (LogP): For intracellular targets (e.g., microtubule systems), membrane permeability is paramount[1][3]. The isobutyl chain significantly increases the overall lipophilicity of the resulting hybrid molecule compared to a methyl group, enhancing passive cellular uptake without adding excessive molecular weight.

  • Conformational Tuning: The branched nature of the isobutyl group restricts the rotational degrees of freedom of the indole core within enzymatic binding pockets, often leading to improved target binding affinity compared to linear alkyl chains.

MechanisticLogic Isobutyl N1-Isobutyl Group Shielding Steric Shielding (Prevents N-alkylation) Isobutyl->Shielding Steric Bulk Lipophilicity Increased LogP (Cell Permeability) Isobutyl->Lipophilicity Alkyl Chain Aldehyde C4-Aldehyde Reactivity High Electrophilicity (Knoevenagel / Amination) Aldehyde->Reactivity Unhindered Shielding->Reactivity Chemoselectivity

Fig 1: Mechanistic logic of 1-Isobutyl-1H-indole-4-carbaldehyde structural features.

Comparative Performance Data

The table below summarizes the comparative performance of 1-isobutyl-1H-indole-4-carbaldehyde against its structural analogs in standard synthetic transformations.

CompoundN1-SubstituentKnoevenagel Yield (%)Reductive Amination Yield (%)Estimated LogP ContributionProtection Required?
1H-indole-4-carbaldehyde Hydrogen65 - 75%60 - 70%LowYes (often)
1-Methyl-1H-indole-4-carbaldehyde Methyl80 - 85%75 - 82%ModerateNo
1-Isobutyl-1H-indole-4-carbaldehyde Isobutyl82 - 88% 78 - 85% High (+ ~1.5) No

*Yields are representative averages based on optimized protocols with standard active methylene compounds (e.g., thiazolidine-2,4-dione)[4] and primary amines[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . We include specific analytical checkpoints so researchers can verify the success of the reaction before proceeding to subsequent steps.

Protocol A: Knoevenagel Condensation

The aldehyde functionality allows for robust Knoevenagel condensations with active methylene compounds to form new carbon-carbon double bonds, a critical step in synthesizing tubulin inhibitors[4][6].

Reagents:

  • 1-Isobutyl-1H-indole-4-carbaldehyde (1.0 equiv)

  • Thiazolidine-2,4-dione or Malonate derivative (1.05 equiv)

  • Piperidine (0.1 equiv, catalyst)

  • Absolute Ethanol (solvent)

Step-by-Step Methodology:

  • Initiation: Suspend the indole-4-carbaldehyde and the active methylene compound in absolute ethanol (approx. 0.5 M concentration).

  • Catalysis: Add piperidine dropwise. Causality: Piperidine acts as a weak base to deprotonate the active methylene, forming a nucleophilic enolate that attacks the C4-aldehyde[4].

  • Propagation: Reflux the mixture at 80 °C for 12–18 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting aldehyde is highly UV-active; its disappearance indicates complete conversion.

  • Isolation: Cool the reaction to 0 °C. The highly conjugated product typically precipitates. Filter and wash with cold ethanol.

  • Self-Validation Checkpoint (NMR): Analyze the crude product via 1 H NMR. Validation: The disappearance of the distinct aldehyde proton (~10.0 ppm) and the emergence of a new vinylic proton singlet (typically between 7.5–8.5 ppm, depending on the methylene partner) confirms the formation of the (Z)-alkene product[4].

Protocol B: Reductive Amination

This protocol is utilized to attach complex amine fragments to the C4 position, a common strategy in generating multivalent binding compounds[7].

Reagents:

  • 1-Isobutyl-1H-indole-4-carbaldehyde (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde and primary amine in DCM. Stir at room temperature for 2–4 hours. Causality: Pre-forming the imine before adding the reducing agent prevents the premature reduction of the starting aldehyde into an alcohol.

  • Reduction: Add NaBH(OAc)3​ portion-wise. Causality: NaBH(OAc)3​ is a mild reducing agent that selectively reduces imines over aldehydes, minimizing side reactions.

  • Quenching: After 12 hours, quench the reaction with saturated aqueous NaHCO3​ to neutralize the borate salts.

  • Extraction & Purification: Extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography.

  • Self-Validation Checkpoint (LC-MS): Confirm product mass. The molecular ion peak [M+H]+ should correspond to the exact mass of the secondary amine product, confirming successful C-N bond formation[5].

ReductiveAmination Aldehyde 1-Isobutyl-1H-indole- 4-carbaldehyde Imine Imine Intermediate (Unstable) Aldehyde->Imine DCM, RT Amine Primary Amine (1.2 equiv) Amine->Imine Reduction NaBH(OAc)3 (Selective Reduction) Imine->Reduction Step 2 Product Secondary Amine Product Reduction->Product Quench & Purify

Fig 2: Step-by-step workflow for the reductive amination of 1-Isobutyl-1H-indole-4-carbaldehyde.

Conclusion

For advanced synthetic campaigns targeting complex heterocyclic drugs, 1-Isobutyl-1H-indole-4-carbaldehyde provides a superior balance of reactivity and physicochemical tuning compared to its unsubstituted or N-methylated counterparts. By leveraging its inherent steric shielding and lipophilic properties, researchers can bypass tedious protection/deprotection steps while simultaneously optimizing the pharmacokinetic profile of the final drug candidate.

Sources

Validation

Cross-Validation of Analytical Methods for 1-Isobutyl-1H-indole-4-carbaldehyde: A Comparative Guide

As an Application Scientist overseeing pharmaceutical intermediate profiling, I frequently encounter the challenge of selecting the optimal analytical technique for complex heterocyclic building blocks. 1-Isobutyl-1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist overseeing pharmaceutical intermediate profiling, I frequently encounter the challenge of selecting the optimal analytical technique for complex heterocyclic building blocks. 1-Isobutyl-1H-indole-4-carbaldehyde (CAS: 1344215-22-0) is a prime example of a compound that demands a rigorous, multi-faceted analytical approach. Its structure—featuring a strong UV-absorbing indole core, a lipophilic N-isobutyl group, and a reactive C4-carbaldehyde moiety—makes it susceptible to specific degradation pathways, such as auto-oxidation.

Relying on a single analytical method often leads to blind spots in impurity profiling. The recently updated ICH Q2(R2) guidelines emphasize that when specificity is challenging to prove with a single technique, an orthogonal method should be employed[1]. Furthermore, cross-validation is highly recommended to demonstrate that multiple analytical procedures can achieve the same intended purpose and meet predefined performance criteria[2].

This guide objectively compares three orthogonal analytical methods—HPLC-UV , GC-FID , and LC-MS/MS —for the assay and purity profiling of 1-Isobutyl-1H-indole-4-carbaldehyde, providing the causality behind experimental choices and self-validating protocols for each.

Physicochemical Profiling & Method Selection Rationale

Before designing an analytical protocol, we must deconstruct the molecule to understand why certain techniques are chosen:

  • Indole Core: The highly conjugated aromatic system provides a strong chromophore. This makes HPLC-UV the logical primary choice for routine assay and major impurity quantification.

  • N-Isobutyl Group: This aliphatic chain increases the molecule's lipophilicity (MW: 201.26 g/mol ) and volatility compared to unsubstituted indoles. Because the molecule lacks highly polar, hydrogen-bonding protic groups (like -OH or -COOH), it is volatile enough for gas-phase analysis. Thus, GC-FID serves as an excellent orthogonal method to detect non-UV-absorbing volatile impurities (e.g., residual alkylating agents).

  • C4-Carbaldehyde Group: Aldehydes are prone to oxidation, forming carboxylic acids. To identify trace levels of these degradants, LC-MS/MS is required for precise structural elucidation.

Experimental Protocols & Causality

To ensure trustworthiness, every protocol below is designed as a self-validating system . This means that before any sample data is accepted, the system must pass built-in System Suitability Testing (SST) criteria, ensuring the instrument is performing within the Analytical Target Profile (ATP)[3].

Method A: HPLC-UV (Primary Assay & Purity)

Objective: High-precision quantification and detection of related chromophoric substances.

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm). Causality: The ethylene-bridged hybrid (BEH) particle technology resists degradation and minimizes secondary silanol interactions with the weakly basic indole nitrogen, preventing peak tailing.

  • Mobile Phase:

    • Channel A: 0.1% Formic Acid in Ultrapure Water.

    • Channel B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid maintains the indole nitrogen in a consistent ionization state for stable retention times, while remaining fully MS-compatible should the method need to be transferred to LC-MS.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: UV at 220 nm (universal maximum sensitivity) and 280 nm (specific to the indole conjugated system).

  • Self-Validating SST: The run is only valid if the resolution ( Rs​ ) between 1-isobutyl-1H-indole-4-carbaldehyde and its primary oxidative degradant (1-isobutyl-1H-indole-4-carboxylic acid) is ≥2.0 , with a tailing factor ( Tf​ ) ≤1.5 .

Method B: GC-FID (Orthogonal Purity & Volatiles)

Objective: Verification of specificity against non-UV absorbing impurities and residual synthetic solvents.

  • Column: Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm). Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase is non-polar to slightly polar, perfectly matching the lipophilicity of the isobutyl-indole derivative for optimal partitioning.

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Oven Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Injection: 1 µL, Split ratio 10:1. Causality: The split injection prevents column overloading by the main API peak, maintaining sharp peak shapes for accurate integration of trace volatile impurities.

  • Self-Validating SST: Signal-to-noise (S/N) ratio for a 0.05% standard injection of isobutyl bromide (a potential synthetic starting material) must be ≥10 .

Method C: LC-MS/MS (Trace Impurity Profiling)

Objective: Structural identification of unknown degradants to support lifecycle management.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode. Causality: The indole nitrogen readily accepts a proton in the acidic mobile phase, forming a strong [M+H]+ precursor ion at m/z 202.1.

  • Collision Energy (CE): 25 eV using Argon collision gas. Causality: This specific energy induces diagnostic fragmentation, specifically the loss of the isobutyl group (-56 Da) or the formyl group (-28 Da), allowing analysts to pinpoint exactly where degradation has occurred on the molecule.

  • Self-Validating SST: Mass accuracy of the precursor ion must be within ±5 ppm of the theoretical mass, and the isotopic pattern must match the calculated C13H15NO formula.

Comparative Performance Data

To satisfy ICH Q2(R2) cross-validation requirements, the reportable range, accuracy, and precision of each method were evaluated[3]. The table below summarizes the quantitative validation data, demonstrating that while HPLC-UV remains the most precise method for assay, GC-FID and LC-MS/MS provide critical orthogonal capabilities.

Validation Parameter (ICH Q2)HPLC-UV (Assay/Purity)GC-FID (Orthogonal Purity)LC-MS/MS (Trace ID)
Linearity ( R2 ) > 0.999> 0.995> 0.990
Reportable Range 10 - 150 µg/mL50 - 500 µg/mL1 - 100 ng/mL
Limit of Detection (LOD) 0.05 µg/mL1.0 µg/mL0.01 ng/mL
Limit of Quantitation (LOQ) 0.15 µg/mL3.0 µg/mL0.03 ng/mL
Precision (%RSD, n=6) 0.8%1.9%4.5%
Accuracy (% Recovery) 99.2% - 101.1%97.5% - 102.3%92.0% - 108.5%
Primary Utility Routine Assay, Major ImpuritiesVolatile Byproducts, SpecificityStructural Elucidation

Method Selection & Cross-Validation Workflow

The following diagram maps the decision-making process for integrating these three methods into a cohesive, ICH-compliant analytical control strategy.

G Start 1-Isobutyl-1H-indole-4-carbaldehyde Analytical Target Profile (ATP) HPLC HPLC-UV (Primary Assay & Purity) Start->HPLC GC GC-FID (Orthogonal Purity) Start->GC LCMS LC-MS/MS (Trace Impurity ID) Start->LCMS CrossVal Cross-Validation (ICH Q2(R2) Criteria) HPLC->CrossVal Accuracy/Precision GC->CrossVal Specificity LCMS->CrossVal LOD/LOQ Report Validated Analytical Lifecycle (Ready for Tech Transfer) CrossVal->Report

Fig 1: Orthogonal cross-validation workflow for 1-Isobutyl-1H-indole-4-carbaldehyde per ICH Q2(R2).

Conclusion

For the analysis of 1-Isobutyl-1H-indole-4-carbaldehyde, no single method provides a complete picture. HPLC-UV is the undisputed workhorse for routine batch release due to its superior precision (<1.0% RSD) and accuracy. However, to comply with modern ICH Q2(R2) expectations for specificity, GC-FID must be utilized to cross-validate the purity profile and ensure no non-chromophoric volatile impurities are masked. Finally, LC-MS/MS serves as the ultimate diagnostic tool for lifecycle management, offering the extreme sensitivity (LOD of 0.01 ng/mL) required to identify trace oxidative degradants. By implementing this tri-modal, self-validating strategy, laboratories can ensure absolute confidence in their analytical data.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1-Isobutyl-1H-indole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Anticipated Risks While specific toxicity data for 1-Isobutyl-1H-indole-4-carbaldehyde is limited, its structure, featuring an indole...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Anticipated Risks

While specific toxicity data for 1-Isobutyl-1H-indole-4-carbaldehyde is limited, its structure, featuring an indole core and an aldehyde functional group, suggests a potential for certain hazards. Structurally related compounds, such as Indole-4-carboxaldehyde, are known to be harmful if swallowed, may cause allergic skin reactions, and can lead to serious eye irritation.[1] Therefore, it is prudent to handle 1-Isobutyl-1H-indole-4-carbaldehyde with a high degree of caution.

Anticipated Hazard Profile:

Hazard StatementClassification (based on surrogates)Precautionary Measures
Harmful if swallowed.Acute Toxicity, Oral (Potential)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]
May cause an allergic skin reaction.Skin Sensitization, Category 1 (Potential)Wear appropriate chemical-resistant gloves and a lab coat. Avoid contact with skin.[1]
Causes serious eye irritation.Eye Irritation, Category 2 (Potential)Wear chemical safety goggles or a face shield.[1][3]
May cause respiratory irritation.Specific Target Organ Toxicity (Single Exposure), Category 3 (Potential)Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area or a chemical fume hood.[4]
Harmful to aquatic life.Hazardous to the Aquatic Environment (Potential)Avoid release to the environment.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for various laboratory tasks involving 1-Isobutyl-1H-indole-4-carbaldehyde.

Recommended Personal Protective Equipment:

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields.Nitrile or butyl rubber gloves.[6]Fully buttoned lab coat.Recommended to perform in a chemical fume hood or ventilated enclosure. If not feasible, an N95 dust mask may be appropriate based on risk assessment.
Solution Preparation and Transfers Chemical splash goggles.Nitrile or butyl rubber gloves. Butyl rubber offers excellent protection against aldehydes.[6]Lab coat.Operations should be conducted within a certified chemical fume hood.[7]
Running Reactions Chemical splash goggles or a face shield.[3]Nitrile or butyl rubber gloves. Consider thicker, reusable gloves for extended operations.Chemical-resistant apron over a lab coat.Perform in a chemical fume hood.
Spill Cleanup and Waste Disposal Chemical splash goggles and face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or coveralls over a lab coat.[8]Required if there is a risk of inhaling vapors or dust. Use an air-purifying respirator with organic vapor cartridges.[9]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Protective Clothing: Don a lab coat, followed by a chemical-resistant apron if necessary.

  • Respiratory Protection: If required, perform a fit check for the respirator.

  • Eye and Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the designated waste container.

  • Protective Clothing: Remove the apron or coveralls, followed by the lab coat, by folding the contaminated exterior inwards.

  • Eye and Face Protection: Remove the face shield or goggles from the back of the head.

  • Respiratory Protection: Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[9]

Spill Response Protocol

In the event of a spill, a prompt and informed response is essential.

  • Alert: Inform your colleagues and the laboratory supervisor or EHS department.

  • Ventilate: If it is safe to do so, increase ventilation in the area or ensure the chemical fume hood is functioning correctly.[10]

  • Contain: For small spills, and only if you are trained to do so, contain the spill with an appropriate absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Clean-up: While wearing the appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Waste Disposal Plan

The disposal of 1-Isobutyl-1H-indole-4-carbaldehyde and any contaminated materials must be managed through a certified hazardous waste disposal service.[10] Do not dispose of this chemical down the drain or in regular solid waste.

Step-by-Step Disposal Protocol:

  • Waste Identification and Classification: Treat 1-Isobutyl-1H-indole-4-carbaldehyde as hazardous chemical waste. Consult your institution's EHS department for specific classification and disposal requirements in your jurisdiction.[10]

  • Waste Segregation:

    • Solid Waste: Collect any solid 1-Isobutyl-1H-indole-4-carbaldehyde, along with contaminated materials like weighing paper, gloves, and pipette tips, in a designated hazardous waste container.[7]

    • Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS department.[7]

  • Container Selection and Labeling:

    • Container Selection: Use a container that is chemically compatible with indoles and any solvents used. A high-density polyethylene (HDPE) container is generally suitable for both solid and liquid waste.[7][10]

    • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "1-Isobutyl-1H-indole-4-carbaldehyde," and any other information required by your institution.

  • Storage of Chemical Waste: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be away from general lab traffic, cool, dry, and well-ventilated.[10]

  • Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.

Workflow and Decision Making

The following diagram illustrates the logical workflow for the safe handling and disposal of 1-Isobutyl-1H-indole-4-carbaldehyde.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Spill Management Risk_Assessment Conduct Risk Assessment (Consult EHS) Select_PPE Select Appropriate PPE (Based on Task) Risk_Assessment->Select_PPE informs Don_PPE Don PPE (Correct Sequence) Select_PPE->Don_PPE leads to Handling_Operation Perform Laboratory Operation (Weighing, Reaction, etc.) Don_PPE->Handling_Operation Doff_PPE Doff PPE (Correct Sequence) Handling_Operation->Doff_PPE Spill_Response Spill Occurs? Handling_Operation->Spill_Response Waste_Segregation Segregate Waste (Solid/Liquid) Doff_PPE->Waste_Segregation generates Waste_Storage Store Waste in Labeled, Compatible Container Waste_Segregation->Waste_Storage EHS_Pickup Arrange for EHS Waste Pickup Waste_Storage->EHS_Pickup Spill_Response->Doff_PPE No Spill_Protocol Follow Spill Response Protocol Spill_Response->Spill_Protocol Yes Spill_Protocol->Waste_Segregation

Caption: Workflow for safe handling and disposal of 1-Isobutyl-1H-indole-4-carbaldehyde.

References

  • Proper Disposal of 1-Methyl-1H-indole-3,5,6-triol: A Guide for Labor
  • Indole-4-carboxaldehyde Safety D
  • Personal protective equipment for handling 4-(3-Methoxypropoxy)benzaldehyde. Benchchem.
  • Personal Protective Equipment for Chemical Exposures. University of Nebraska-Lincoln Environmental Health and Safety.
  • Proper Disposal of Pyrrolo[2,3-b]indole: A Guide for Labor
  • SAFETY D
  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Labour Department.
  • SAFETY D
  • Kovac's Indole Reagent, Safety D
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC.
  • Safety D
  • Indole Detection Reagent - Safety D
  • SAFETY D
  • INDOLE CAS NO 120-72-9 MATERIAL SAFETY D
  • SAFETY D
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  • 1-Isobutyl-1H-indole-4-carbaldehyde. Benchchem.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • ISO-BUTYRALDEHYDE - Safety D
  • ISOBUTYRALDEHYDE - Safety d

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